2-Benzyl-4,4-dimethyl-2-oxazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2)9-14-11(13-12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBCTHQIXXYBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166155 | |
| Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-08-0 | |
| Record name | 2-Benzyl-4,4-dimethyl-2-oxazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethyl-2-phenylmethyl-2-oxazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1569-08-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-DIMETHYL-2-PHENYLMETHYL-2-OXAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7J28W8W2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-Benzyl-4,4-dimethyl-2-oxazoline from Phenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-benzyl-4,4-dimethyl-2-oxazoline, a heterocyclic compound with applications in asymmetric catalysis, as a protecting group for carboxylic acids, and as a monomer for polymer synthesis.[1] The primary synthetic route discussed herein involves the reaction of phenylacetic acid with 2-amino-2-methyl-1-propanol. This document provides a comprehensive overview of the reaction, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis of this compound.
Introduction to 2-Oxazoline Synthesis
2-Oxazolines are a class of five-membered heterocyclic compounds that are of significant interest in various fields of chemistry, including medicinal chemistry and materials science.[2][3] Their synthesis is well-established, with the most common method being the cyclization of a 2-amino alcohol with a carboxylic acid or its derivative.[1][2] This reaction proceeds through the formation of a β-hydroxy amide intermediate, which subsequently undergoes cyclodehydration to yield the 2-oxazoline ring.[2]
The synthesis of this compound specifically utilizes phenylacetic acid as the carboxylic acid precursor and 2-amino-2-methyl-1-propanol as the 2-amino alcohol. The benzyl group at the 2-position and the two methyl groups at the 4-position of the oxazoline ring are derived from these starting materials, respectively.
General Reaction Pathway
The overall transformation involves the condensation of phenylacetic acid with 2-amino-2-methyl-1-propanol to form an N-(1-hydroxy-2-methylpropan-2-yl)-2-phenylacetamide intermediate. This intermediate is then cyclized, typically under dehydrating conditions, to afford the final product, this compound, with the elimination of water.
Caption: General reaction pathway for the synthesis of this compound.
Experimental Protocols
Several methods can be employed for the synthesis of 2-oxazolines from carboxylic acids. The choice of method often depends on the desired scale, the required purity, and the available reagents. Below are two detailed protocols for the synthesis of this compound.
Method 1: Two-Step Synthesis via Acyl Chloride
This classic and robust method involves the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by reaction with the amino alcohol.
Experimental Workflow:
Caption: Workflow for the two-step synthesis of this compound.
Protocol:
-
Activation of Phenylacetic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetic acid in a suitable anhydrous solvent such as dichloromethane or toluene. Thionyl chloride (SOCl₂) is commonly used to generate the acid chloride in situ.[1][4] Add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the solution at room temperature. The reaction mixture is then typically heated to reflux for 1-2 hours to ensure complete conversion to phenylacetyl chloride. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride and the potential ring-opening of the oxazoline product.[1][4]
-
Reaction with 2-Amino-2-methyl-1-propanol: In a separate flask, dissolve 2-amino-2-methyl-1-propanol in an anhydrous solvent. Cool the solution in an ice bath. The previously prepared phenylacetyl chloride solution is then added dropwise to the amino alcohol solution with vigorous stirring. An excess of the amino alcohol or the addition of a non-nucleophilic base (e.g., triethylamine) can be used to neutralize the HCl generated during the reaction.
-
Cyclization: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux to promote the cyclization of the intermediate N-(1-hydroxy-2-methylpropan-2-yl)-2-phenylacetamide to the desired 2-oxazoline. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with water and brine to remove any remaining salts and water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Method 2: One-Pot Synthesis with a Dehydrating Agent
One-pot procedures offer a more streamlined approach by combining the reactants and a coupling or dehydrating agent in a single reaction vessel. Triflic acid (TfOH) has been reported as an effective promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides and can be adapted for the one-pot synthesis of 2-oxazolines from carboxylic acids and amino alcohols.[5]
Experimental Workflow:
Caption: Workflow for the one-pot synthesis of this compound.
Protocol:
-
Reaction Setup: To a solution of phenylacetic acid in a suitable solvent (e.g., toluene or chlorobenzene), add 2-amino-2-methyl-1-propanol.
-
Addition of Dehydrating Agent: Add a catalytic amount of triflic acid (TfOH) to the reaction mixture. This acid promotes the dehydrative cyclization.[5]
-
Reaction and Cyclization: Heat the reaction mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product. The reaction is monitored by TLC until the starting materials are consumed.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or distillation.
Quantitative Data and Reaction Parameters
The following table summarizes typical reaction parameters and expected outcomes based on general procedures for oxazoline synthesis. Note that specific yields may vary depending on the exact conditions and scale of the reaction.
| Parameter | Method 1: Acyl Chloride Route | Method 2: One-Pot Dehydration |
| Reagents | Phenylacetic acid, SOCl₂, 2-amino-2-methyl-1-propanol | Phenylacetic acid, 2-amino-2-methyl-1-propanol, TfOH (cat.) |
| Solvent | Anhydrous Dichloromethane, Toluene | Toluene, Chlorobenzene |
| Reaction Temperature | 0 °C to reflux | Reflux |
| Reaction Time | 4 - 12 hours | 6 - 24 hours |
| Purification | Column Chromatography, Distillation | Column Chromatography, Distillation |
| Reported Yields (General) | Good to excellent (ca. 70-90%)[6] | Moderate to good |
Safety Considerations
-
Thionyl chloride (SOCl₂) is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Triflic acid (TfOH) is a strong, corrosive acid. Handle with care and appropriate PPE.
-
Organic solvents are flammable. Ensure all heating is done using appropriate heating mantles and that no open flames are present.
-
Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) when using anhydrous conditions.
This guide provides a comprehensive overview of the synthesis of this compound from phenylacetic acid. Researchers should adapt these protocols as needed and perform appropriate characterization (e.g., NMR, IR, Mass Spectrometry) to confirm the identity and purity of the final product.
References
An In-depth Technical Guide to 2-Benzyl-4,4-dimethyl-2-oxazoline: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyl-4,4-dimethyl-2-oxazoline is a versatile heterocyclic compound that serves as a crucial building block and directing group in modern organic synthesis. Its unique structural features make it an important tool for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a focus on experimental details and mechanistic insights relevant to research and development.
Chemical Structure and Properties
This compound possesses a core 2-oxazoline ring substituted with a benzyl group at the 2-position and two methyl groups at the 4-position. The oxazoline moiety acts as a powerful ortho-directing group in metallation reactions and can also serve as a chiral auxiliary or a ligand for asymmetric catalysis.
Chemical Structure
Caption: 2D structure of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO | [1] |
| Molecular Weight | 189.26 g/mol | [1] |
| CAS Number | 1569-08-0 | [1] |
| Boiling Point | 270.2 °C at 760 mmHg | |
| Flash Point | 89.3 °C | |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available in common solvents |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 60 MHz) | δ 7.22 (s, 5H, Ar-H), 3.79 (s, 2H, Ar-CH₂), 3.52 (s, 2H, O-CH₂), 1.20 (s, 6H, 2xCH₃)[2] |
| ¹³C NMR | Data not available |
| Infrared (IR) | 1665 cm⁻¹ (C=N stretch)[2] |
| Mass Spectrometry (MS) | Fragmentation of the molecular ion is expected, consistent with related 2-arene-2-oxazolines. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 2-substituted-2-oxazolines involves the cyclization of a nitrile with an amino alcohol, often catalyzed by a Lewis acid such as zinc chloride.[3]
Reaction: Phenylacetonitrile + 2-Amino-2-methyl-1-propanol → this compound
Materials:
-
Phenylacetonitrile
-
2-Amino-2-methyl-1-propanol
-
Anhydrous Zinc Chloride (ZnCl₂)
-
High-boiling aromatic solvent (e.g., chlorobenzene or toluene)[3]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aromatic solvent, phenylacetonitrile, and 2-amino-2-methyl-1-propanol.
-
Add a catalytic amount of anhydrous zinc chloride to the mixture.[3]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an aqueous solution of a chelating agent (e.g., EDTA) or a mild base to remove the zinc catalyst.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The expected ¹H NMR and IR data are provided in the spectroscopic data table.
Applications in Organic Synthesis
Ortho-Directing Group in Lithiation Reactions
The oxazoline group is a powerful directing group for the ortho-lithiation of the attached benzyl ring. This allows for the regioselective introduction of various electrophiles at the position ortho to the benzylic carbon.
Experimental Workflow for Ortho-Lithiation:
Caption: A typical experimental workflow for the ortho-lithiation of this compound.
Mechanism of Ortho-Lithiation:
The ortho-lithiation is believed to proceed through a complex-induced proximity effect, where the lithium atom of the organolithium reagent coordinates to the nitrogen atom of the oxazoline ring. This coordination brings the butyl group in close proximity to the ortho-proton of the benzyl ring, facilitating its abstraction.
Caption: Simplified mechanism of ortho-lithiation directed by the oxazoline group.
Ligand in Asymmetric Catalysis
Chiral oxazoline-containing ligands are widely used in asymmetric catalysis. While this compound itself is achiral, its derivatives with chiral centers on the oxazoline ring or the benzyl group can be effective ligands. For instance, in palladium-catalyzed asymmetric allylic alkylation (AAA), the oxazoline nitrogen coordinates to the metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.
Generalized Catalytic Cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation:
Caption: A simplified catalytic cycle for palladium-catalyzed asymmetric allylic alkylation.
Conclusion
This compound is a valuable synthetic intermediate with a range of applications stemming from the unique properties of the oxazoline ring. Its utility as a directing group for ortho-lithiation provides a reliable method for the regioselective functionalization of aromatic rings. Furthermore, the broader class of oxazoline-containing compounds demonstrates significant potential as ligands in asymmetric catalysis, a field of continuous exploration for this versatile scaffold. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development settings.
References
2-Benzyl-4,4-dimethyl-2-oxazoline CAS number and spectral data
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-Benzyl-4,4-dimethyl-2-oxazoline, a heterocyclic compound of interest in synthetic organic chemistry and drug development. This document consolidates available information on its chemical identity, spectral properties, and synthesis. Due to the limited availability of published experimental spectral data for this specific compound, this guide presents expected spectral characteristics based on known data for structurally related compounds and general spectroscopic principles.
Chemical Identity
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1569-08-0 |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.26 g/mol |
| Canonical SMILES | CC1(C)OC(=N1)CC2=CC=CC=C2 |
| InChI Key | YWLGGMVBLJFVLK-UHFFFAOYSA-N |
Spectral Data (Predicted and Comparative)
Predicted ¹H NMR Spectral Data
The expected proton NMR chemical shifts for this compound in CDCl₃ are outlined below. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| C(CH₃)₂ | 1.2 - 1.4 | Singlet | 6H |
| O-CH₂ | 3.8 - 4.0 | Singlet | 2H |
| Ar-CH₂ | 3.5 - 3.7 | Singlet | 2H |
| Aromatic H | 7.2 - 7.4 | Multiplet | 5H |
Predicted ¹³C NMR Spectral Data
The anticipated carbon-13 NMR chemical shifts are provided below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C(C H₃)₂ | 28 - 30 |
| C (CH₃)₂ | 67 - 69 |
| O-C H₂ | 78 - 80 |
| Ar-C H₂ | 40 - 42 |
| Aromatic C | 126 - 138 |
| C=N | 165 - 168 |
Comparative Spectral Data for 2-Phenyl-4,4-dimethyl-2-oxazoline
For reference, the following table summarizes the available spectral data for the structurally similar compound, 2-phenyl-4,4-dimethyl-2-oxazoline.
| Spectral Data Type | Key Features |
| ¹H NMR (CDCl₃) | δ 1.34 (s, 6H), 4.05 (s, 2H), 7.3-7.5 (m, 3H), 7.8-8.0 (m, 2H) |
| IR (Neat) | ~1645 cm⁻¹ (C=N stretch) |
| Mass Spectrum (EI) | m/z 175 (M⁺), 105, 77 |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved via the reaction of phenylacetonitrile with 2-amino-2-methyl-1-propanol. A general procedure is described below, adapted from established methodologies for oxazoline synthesis.
Materials:
-
Phenylacetonitrile
-
2-Amino-2-methyl-1-propanol
-
Zinc Chloride (ZnCl₂) or another suitable Lewis acid catalyst
-
Toluene or another suitable high-boiling aprotic solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
A mixture of phenylacetonitrile (1.0 equivalent), 2-amino-2-methyl-1-propanol (1.2 equivalents), and a catalytic amount of zinc chloride (0.1 equivalents) in toluene is heated at reflux with a Dean-Stark apparatus to remove water.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with dichloromethane.
-
The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Visualizations
Synthesis Workflow
A Comprehensive Technical Overview of 2-Benzyl-4,4-dimethyl-2-oxazoline
This guide provides an in-depth analysis of the chemical properties of 2-Benzyl-4,4-dimethyl-2-oxazoline, a significant compound in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document outlines its fundamental molecular characteristics.
Molecular and Physical Properties
This compound is a heterocyclic compound frequently utilized as a versatile intermediate in the synthesis of more complex molecules. Its structural features make it a valuable building block in various chemical reactions.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO[1] |
| Molecular Weight | 189.26 g/mol [1] |
| CAS Number | 1569-08-0 |
Structural Representation and Data Relationship
The relationship between the compound and its core properties can be visualized as a direct linkage, where the chemical entity is defined by its molecular formula and corresponding molecular weight.
Caption: Chemical properties of this compound.
Experimental Protocols
The determination of the molecular weight and formula of this compound is typically achieved through standard analytical techniques in organic chemistry.
1. Mass Spectrometry for Molecular Weight Determination:
-
Objective: To determine the precise molecular mass of the compound.
-
Methodology: High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), is employed.
-
A solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The solution is introduced into the mass spectrometer.
-
The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
The molecular weight is determined from the peak corresponding to the molecular ion [M+H]⁺ or other adducts.
-
2. Elemental Analysis for Molecular Formula Determination:
-
Objective: To determine the empirical and molecular formula by quantifying the elemental composition.
-
Methodology: Combustion analysis is the standard method.
-
A precisely weighed sample of the compound is combusted in a furnace with excess oxygen.
-
The combustion products (CO₂, H₂O, N₂) are collected and quantified.
-
The mass percentages of Carbon, Hydrogen, and Nitrogen are calculated.
-
These percentages are used to determine the empirical formula.
-
The molecular formula is then determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.
-
3. Spectroscopic Methods for Structural Confirmation:
-
Objective: To confirm the structure and connectivity of the atoms, which validates the molecular formula.
-
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the hydrogen and carbon framework of the molecule, confirming the presence of the benzyl group, the dimethyl-oxazoline ring, and their connectivity.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C=N bond of the oxazoline ring and the aromatic C-H bonds of the benzyl group.
-
This comprehensive approach ensures the accurate and reliable determination of the molecular formula and weight, which are critical for the use of this compound in research and development.
References
Technical Guide: Solubility of 2-Benzyl-4,4-dimethyl-2-oxazoline in Organic Solvents
Introduction and Physicochemical Context
2-Benzyl-4,4-dimethyl-2-oxazoline is a heterocyclic organic compound. The oxazoline ring provides a polar, nitrogen- and oxygen-containing core, while the benzyl and dimethyl groups introduce significant nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity and hydrogen-bonding capabilities of the solvent.
Understanding the solubility of this compound is critical for its application in synthesis, purification, formulation, and various biomedical applications. The general principle of "like dissolves like" provides a preliminary guide:
-
Polar Solvents: The polar oxazoline ring may allow for some solubility in polar solvents.
-
Nonpolar Solvents: The nonpolar benzyl and dimethyl substituents suggest good solubility in nonpolar and weakly polar organic solvents.
-
Protic vs. Aprotic Solvents: The nitrogen atom in the oxazoline ring can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents.
Due to the absence of specific data, this document outlines the established methodologies for researchers to determine these solubility parameters accurately.
Solubility of Structurally Related Compounds
To provide context, the table below lists available physical properties for 4,4-dimethyl-2-phenyl-2-oxazoline, a structurally analogous compound. The primary difference is the absence of a methylene (-CH2-) linker between the phenyl ring and the oxazoline core.
| Compound Name | Structure | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes on Solubility |
| This compound | Unavailable | C₁₂H₁₅NO | 189.25[1] | Not Reported | Not Reported | Soluble in Tetrahydrofuran (THF)[1]. |
| 4,4-Dimethyl-2-phenyl-2-oxazoline | Unavailable | C₁₁H₁₃NO | 175.23 | 20-24[2] | 124 (at 20 mmHg)[2] | Used in synthesis with ether-based solvents[2]. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires standardized experimental procedures. Both qualitative and quantitative methods are described below.
Qualitative Solubility Assessment
This rapid screening method helps to classify a compound's solubility in various solvents.
Objective: To quickly determine if a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.
Materials:
-
This compound
-
A range of organic solvents (e.g., hexane, toluene, diethyl ether, chloroform, ethyl acetate, acetone, ethanol, methanol, water)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Graduated pipettes or micropipettes
Procedure:
-
Place approximately 25 mg of the compound into a small, clean test tube[3].
-
Add 0.75 mL of the selected solvent in small portions (e.g., 3 x 0.25 mL)[3].
-
After each addition, cap the test tube and shake or vortex vigorously for at least 30 seconds[3].
-
Visually inspect the solution against a well-lit background.
-
Record observations as:
-
Soluble: The compound dissolves completely, leaving a clear, homogenous solution.
-
Partially Soluble: Some solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The compound does not appear to dissolve at all.
-
-
Repeat the procedure for each solvent to be tested.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the precise saturation concentration of the compound in a solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvents
-
Screw-capped vials or flasks
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Apparatus for quantitative analysis (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the solid compound to a screw-capped vial. This ensures that a saturated solution is formed[4].
-
Accurately pipette a known volume of the desired solvent into the vial[5].
-
Seal the vial tightly to prevent solvent evaporation[4].
-
Place the vial in a constant temperature shaker bath and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[6].
-
After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled[4].
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved microcrystals.
-
Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the analytical instrument's linear range.
-
Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis).
-
Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
Experimental and Logical Workflows
The process of determining solubility follows a logical progression from initial screening to precise quantitative measurement.
Figure 1: General workflow for determining the solubility of an organic compound.
References
In-Depth Technical Guide: Safety and Handling of 2-Benzyl-4,4-dimethyl-2-oxazoline
Hazard Identification and Classification
Based on analogous compounds, 2-Benzyl-4,4-dimethyl-2-oxazoline may be classified with the following hazards:
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1][7]
Hazard Statements:
Precautionary Statements:
-
P270: Do not eat, drink or smoke when using this product.[1][2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][4]
Physical and Chemical Properties
Quantitative data for this compound is not available. The following table provides an example of typical data found for similar compounds.
| Property | Data |
| Appearance | Off-white to white powder/solid.[1][4] |
| Odor | Odorless or no information available.[1] |
| Molecular Formula | C12H15NO |
| Molecular Weight | 189.25 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Flash Point | Data not available |
| Solubility | Data not available |
| Vapor Pressure | Data not available |
| Density | Data not available |
Toxicological Information
Specific toxicological data for this compound is not available. The toxicological properties have not been fully investigated.[4][7]
| Route of Exposure | Health Effect |
| Oral | Harmful if swallowed.[1][2][3] |
| Dermal | Causes skin irritation.[3][4][5] |
| Inhalation | May cause respiratory irritation.[3][4] |
| Eye Contact | Causes serious eye irritation.[4][5][6] |
| Chronic | May cause damage to organs through prolonged or repeated exposure.[1][7] |
Carcinogenicity: No component of similar products is listed as a carcinogen by IARC, NTP, or OSHA.[5]
Experimental Protocols for Safe Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that meets EN166 or OSHA's 29 CFR 1910.133 standards.[7]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[7]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
-
Avoid ingestion and inhalation.[7]
-
Avoid dust formation.[7]
-
Do not eat, drink, or smoke in the laboratory area.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[7]
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[1][7] Evacuate personnel from the spill area.
-
Containment and Clean-up: Sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][7]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[4][7]
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.[1][7] This material may be considered hazardous waste.
First-Aid Measures
-
General Advice: If symptoms persist, seek medical attention.[1][7]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[6][7]
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[6] Continue rinsing. Get medical attention.[1][7]
-
If Inhaled: Move the person to fresh air.[1][7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1][7]
Visualizations
Caption: General workflow for handling chemical substances.
Caption: Logical relationship of hazard management.
References
A Comprehensive Technical Guide to the Discovery and History of 2-Oxazoline Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and history of 2-oxazoline chemistry, a field that has evolved from fundamental heterocyclic synthesis to a cornerstone of modern polymer science and biomedical applications. This document details the key historical milestones, the evolution of synthetic methodologies, and the pioneering scientists who have shaped this area of research.
Early Discovery and Foundational Syntheses
The history of 2-oxazolines dates back to the late 19th century. The first synthesis of a compound containing a 2-oxazoline ring was reported by Andreash in 1884, who prepared it from allylurea.[1] However, the broader significance and synthetic utility of this heterocyclic system remained largely unexplored for several decades.
A significant advancement in 2-oxazoline synthesis came with the development of methods starting from more readily available precursors. Two classical and enduring methods are the Wenker synthesis and the Witte-Seeliger reaction.
The Wenker synthesis , a two-step process, involves the cyclization of β-halo amides, which are derived from the reaction of carboxylic acids with β-amino alcohols.[2] A more direct and widely adopted approach is the Witte-Seeliger method , first described in the 1960s and 70s, which involves the reaction of nitriles with 2-amino alcohols in the presence of a Lewis acid catalyst, such as zinc acetate or cadmium acetate.[1][2][3][4] This method is particularly valued for its single-step nature and the broad range of 2-substituents that can be introduced.[2][3]
The Dawn of Poly(2-oxazoline)s: Cationic Ring-Opening Polymerization (CROP)
A watershed moment in 2-oxazoline chemistry occurred in 1966 with the independent discovery of the living cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines by four research groups: Litt, Kagiya, Tomalia, and Seeliger.[1][5] This discovery transformed 2-oxazolines from simple heterocyclic compounds into versatile monomers for the synthesis of poly(2-oxazoline)s (POx), a class of polymers with a polyamide structure, often regarded as pseudopeptides.[6][7]
The living nature of CROP allows for the synthesis of well-defined polymers with controlled molecular weights, narrow molar mass distributions, and the ability to create block copolymers through sequential monomer addition.[7][8] The polymerization is typically initiated by electrophilic species such as alkyl tosylates or triflates.[9]
Evolution of Synthetic Methodologies
Since these foundational discoveries, a plethora of synthetic methods for 2-oxazolines have been developed, offering milder conditions, greater functional group tolerance, and improved yields. These methods can be broadly categorized as follows:
-
From Carboxylic Acids and Their Derivatives: This is one of the most common routes, typically involving the reaction of a carboxylic acid or its activated form (e.g., acyl chloride) with a 2-amino alcohol.[4][10] Dehydrating agents are often employed to facilitate the final cyclization step.[11]
-
From Nitriles: The Witte-Seeliger method remains a staple for laboratory-scale synthesis due to its directness.[2][3]
-
From Aldehydes: Aldehydes can react with 2-amino alcohols to form an intermediate oxazolidine, which is then oxidized to the corresponding 2-oxazoline.[4][12]
-
Dehydrative Cyclization of N-(2-hydroxyethyl)amides: This is a widely used and practical approach for 2-oxazoline synthesis.[11][13] Various reagents, from stoichiometric dehydrating agents to catalytic systems, have been developed to promote this transformation.[11]
Key Pioneers and Their Contributions
Several key figures have made indelible contributions to the field of 2-oxazoline chemistry:
-
Andreash (1884): Credited with the first synthesis of a 2-oxazoline-containing compound.[1]
-
Witte and Seeliger (1960s-70s): Developed the eponymous one-step synthesis of 2-oxazolines from nitriles.[1][2][3][4] They were also one of the four groups to independently discover the CROP of 2-oxazolines.[1]
-
Litt, Kagiya, and Tomalia (1966): Along with Seeliger, these researchers independently reported the living cationic ring-opening polymerization of 2-oxazolines, paving the way for the field of poly(2-oxazoline)s.[1]
-
A. I. Meyers (1970s): Pioneered the use of chiral 2-oxazolines as powerful auxiliaries in asymmetric synthesis, particularly for the synthesis of chiral carboxylic acids and for directing ortho-metallation.[14]
Applications of 2-Oxazoline Chemistry
The unique properties and synthetic accessibility of 2-oxazolines and their polymers have led to a wide range of applications:
-
Protecting Groups: The 2-oxazoline moiety is a robust protecting group for carboxylic acids, stable to a variety of reaction conditions including organometallic reagents and mild acids and bases.[4][15]
-
Asymmetric Catalysis: Chiral 2-oxazolines, particularly bis(oxazoline) (BOX) ligands, are highly effective in asymmetric catalysis, facilitating a wide range of enantioselective transformations.[4]
-
Polymer Chemistry and Biomedical Applications: Poly(2-oxazoline)s have emerged as a significant class of polymers for biomedical applications. Their properties, such as biocompatibility, low toxicity, and "stealth" behavior (resistance to protein adsorption), make them attractive alternatives to poly(ethylene glycol) (PEG).[2][16] They are used in drug delivery, tissue engineering, and as responsive materials.[17]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of 2-oxazolines and their polymerization.
Table 1: Synthesis of 2-Substituted-2-Oxazolines
| Starting Material | Reagents and Conditions | 2-Substituent | Yield (%) | Reference |
| Benzonitrile | 2-Aminoethanol, Zn(OAc)₂·2H₂O, Chlorobenzene, reflux | Phenyl | High | [3] |
| Butyronitrile | Ethanolamine, Zn(OAc)₂·2H₂O, 130°C | Propyl | - | [8] |
| Various Nitriles | 2-Aminoethanol, Lewis Acid Catalyst | Various | Screened | |
| N-(2-hydroxyethyl)benzamide | Triflic Acid, 1,2-dichloroethane, 80°C | Phenyl | 95 | [11] |
| N-(2-hydroxyethyl)-3-phenylpropanamide | Triflic Acid, 1,2-dichloroethane, 80°C | Benzyl | 96 | [11] |
| Benzaldehyde | 2-Aminoethanol, N-Bromosuccinimide | Phenyl | High | [12] |
Table 2: Cationic Ring-Opening Polymerization of 2-Ethyl-2-Oxazoline (EtOx)
| Initiator | Solvent | Temperature (°C) | Molar Mass ( g/mol ) | Dispersity (Đ) | Reference |
| Methyl Tosylate | Acetonitrile | 80-100 | Controlled | Narrow | [17] |
| Trifluoromethanesulfonic acid | Chlorobenzene | - | 1000 - 5000 | Low | [8] |
| Acetyl Halides | - | - | - | - | |
| 2-ethyl-3-methyl-2-oxazolinium triflate | Dihydrolevoglucosenone | 60 | Controlled | Relatively Narrow | |
| Sc(OTf)₃ | - | - | Controlled | Narrow |
Detailed Experimental Protocols
Synthesis of 2-Propyl-2-oxazoline via the Witte-Seeliger Method
This protocol is adapted from the general procedure described by Witte and Seeliger.[3]
Materials:
-
Butyronitrile
-
Ethanolamine
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add butyronitrile (1.0 eq), ethanolamine (1.1 eq), and a catalytic amount of zinc acetate dihydrate (0.02 eq).
-
Heat the reaction mixture to 130°C under a nitrogen atmosphere and stir for 16-24 hours.
-
Cool the reaction mixture to room temperature.
-
Add dichloromethane (DCM) to the mixture and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain 2-propyl-2-oxazoline as a colorless liquid.
Cationic Ring-Opening Polymerization of 2-Ethyl-2-Oxazoline (PEtOx)
This protocol is a general representation of a typical CROP of 2-ethyl-2-oxazoline.
Materials:
-
2-Ethyl-2-oxazoline (EtOx), freshly distilled over CaH₂
-
Methyl p-toluenesulfonate (MeOTs) or other suitable initiator
-
Anhydrous solvent (e.g., acetonitrile or chlorobenzene)
-
Terminating agent (e.g., methanolic KOH or water)
-
Methanol
-
Diethyl ether
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of 2-ethyl-2-oxazoline in the anhydrous solvent.
-
Add the initiator (e.g., MeOTs) via syringe. The monomer to initiator ratio will determine the target degree of polymerization.
-
Heat the reaction mixture to the desired temperature (e.g., 80-140°C) and stir for the required time to achieve the desired conversion.
-
Terminate the polymerization by adding the terminating agent.
-
Cool the reaction mixture to room temperature and precipitate the polymer by adding the solution dropwise to cold diethyl ether.
-
Collect the polymer by filtration or centrifugation, wash with diethyl ether, and dry under vacuum to a constant weight.
-
Characterize the polymer by techniques such as ¹H NMR spectroscopy and size exclusion chromatography (SEC) to determine the molecular weight and dispersity.
Visualizations
General Synthetic Pathways to 2-Oxazolines
Caption: Key synthetic routes to 2-oxazolines.
Mechanism of Cationic Ring-Opening Polymerization (CROP)
Caption: The key steps in the CROP of 2-oxazolines.
Relationship between 2-Oxazoline Chemistry and Applications
Caption: The diverse applications stemming from 2-oxazoline chemistry.
References
- 1. Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. open.metu.edu.tr [open.metu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Oxazoline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Poly(2-oxazoline)s: a polymer class with numerous potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave-assisted cationic ring-opening polymerization of 2-oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2-Oxazoline synthesis [organic-chemistry.org]
- 12. web.itu.edu.tr [web.itu.edu.tr]
- 13. tandfonline.com [tandfonline.com]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Versatility of the 2-Oxazoline Ring: An In-depth Technical Guide to its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
The 2-oxazoline ring, a five-membered heterocycle containing both nitrogen and oxygen, stands as a cornerstone in modern organic chemistry and polymer science. Its unique electronic and steric properties impart a versatile reactivity profile, enabling its use as a monomer for polymerization, a robust protecting group for carboxylic acids, a chiral auxiliary in asymmetric synthesis, and a powerful directing group in C-H functionalization. This technical guide provides a comprehensive exploration of the fundamental reactivity of the 2-oxazoline ring, presenting key quantitative data, detailed experimental protocols, and mechanistic visualizations to support researchers in harnessing its synthetic potential.
Electrophilicity and Nucleophilicity: The Duality of the 2-Oxazoline Ring
The reactivity of the 2-oxazoline ring is primarily governed by the electronic interplay between the nitrogen and oxygen atoms and the imine double bond. This creates distinct sites for both nucleophilic and electrophilic attack.
-
Nitrogen Atom (C=N): The lone pair of electrons on the sp2-hybridized nitrogen atom makes it nucleophilic. This is the key site for electrophilic attack, most notably in the initiation of cationic ring-opening polymerization (CROP).
-
C5 Position (O-C-N): The C5 carbon atom, adjacent to the oxygen and nitrogen, is the primary electrophilic site. Nucleophilic attack at this position leads to ring-opening reactions, a cornerstone of 2-oxazoline chemistry.
-
C2 Position (N=C-O): The C2 carbon of the imine is also susceptible to nucleophilic attack, particularly after activation of the ring, for instance, by protonation or alkylation of the nitrogen atom.[1]
Cationic Ring-Opening Polymerization (CROP)
One of the most significant applications of 2-oxazolines is their ability to undergo living cationic ring-opening polymerization (CROP), yielding well-defined poly(2-oxazoline)s (POx).[2] These polymers are of great interest in biomedical applications due to their biocompatibility and tunable properties.[2]
The polymerization is initiated by an electrophile that attacks the nucleophilic nitrogen atom of the 2-oxazoline ring, forming a highly reactive oxazolinium cation.[3] The polymerization then proceeds via a nucleophilic attack of a monomer on the electrophilic C5 position of the growing polymer chain.[3]
Caption: Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines.
Kinetics of CROP
The rate of CROP is influenced by several factors, including the nature of the monomer, the initiator, the solvent, and the temperature. The polymerization typically follows first-order kinetics with respect to the monomer concentration.[2][4]
| Monomer | Initiator | Solvent | Temperature (°C) | kp (L·mol-1·s-1) | Citation |
| 2-Ethyl-2-oxazoline | Methyl Triflate | Dihydrolevoglucosenone | 90 | 6.7 x 10-3 | [2] |
| 2-Ethyl-2-oxazoline | Methyl Tosylate | Dihydrolevoglucosenone | 90 | - | [2] |
| 2-Ethyl-2-oxazoline | Sc(OTf)3 | - | - | Higher than MeOTs | [5] |
| 2-Methyl-2-oxazoline | Pluritriflates | - | - | Rate increases with number of triflate groups | [6] |
| 2-Ethyl-2-oxazoline | Benzyl Halides | - | 160 | Rate: OTs- > I- > Br- | [7] |
Experimental Protocol: CROP of 2-Ethyl-2-oxazoline
This protocol is a representative example for the synthesis of poly(2-ethyl-2-oxazoline).
Materials:
-
2-Ethyl-2-oxazoline (EtOx), freshly distilled
-
Initiator (e.g., methyl tosylate, MeOTs)
-
Anhydrous solvent (e.g., acetonitrile, benzotrifluoride)[4]
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of 2-ethyl-2-oxazoline in the anhydrous solvent.
-
Add the initiator via syringe. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.[4]
-
Monitor the reaction progress by taking aliquots and analyzing them by 1H NMR or GC to determine monomer conversion.[2]
-
Once the desired conversion is reached, terminate the polymerization by adding a nucleophilic quenching agent (e.g., water, methanol, or an amine).
-
Precipitate the polymer in a non-solvent (e.g., diethyl ether) and dry under vacuum to obtain the final product.
Nucleophilic Ring-Opening Reactions
The 2-oxazoline ring can be opened by a variety of nucleophiles, providing access to a range of functionalized N-(2-hydroxyethyl)amides. This reactivity is particularly useful for the synthesis of unsymmetrically substituted ethylenediamines and other valuable building blocks.[8]
Caption: General Mechanism of Nucleophilic Ring-Opening.
Reaction with Sulfonimides
Acidic sulfonimides have been shown to be effective nucleophiles for the ring-opening of 2-oxazolines, yielding sulfonimidation products.[9]
| 2-Oxazoline Substrate | Nucleophile | Solvent | Conditions | Yield (%) | Citation |
| 2-Phenyl-2-oxazoline | Dibenzenesulfonimide | 1,4-Dioxane | Reflux | 93 | [8] |
| 2-Ethyl-2-oxazoline | Diphenylamine/MeSO3H | - | 180 °C, 6h | 63 | [8] |
Experimental Protocol: Ring-Opening with Dibenzenesulfonimide
This protocol is based on the procedure described by Li et al.[8]
Materials:
-
2-Phenyl-2-oxazoline
-
Dibenzenesulfonimide
-
Anhydrous 1,4-dioxane
-
Dry glassware under an inert atmosphere
Procedure:
-
To a solution of 2-phenyl-2-oxazoline in anhydrous 1,4-dioxane, add an equimolar amount of dibenzenesulfonimide.
-
Reflux the reaction mixture under an inert atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired sulfonimidation product.
Hydrolysis of the 2-Oxazoline Ring
The 2-oxazoline ring can be hydrolyzed under both acidic and basic conditions, yielding different products. This reaction is fundamental to its use as a protecting group for carboxylic acids.
Acid-Catalyzed Hydrolysis
Under acidic conditions, hydrolysis of the 2-oxazoline ring typically yields an amino ester.[1] However, this can be followed by an intramolecular O-to-N acyl transfer to give the more stable hydroxy amide.[10]
Caption: Acid-Catalyzed Hydrolysis of 2-Oxazolines.
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis is less common and generally slower. The outcome can be influenced by the specific reaction conditions.
| Substrate | Conditions | Product | Yield (%) | Citation |
| Bis(2-oxazoline) | 10% aq. HCl, reflux, 3h | Phenylenediacrylic acid | 92 | [11] |
| Poly(2-ethyl-2-oxazoline) | 1M HClaq, 120°C, 180 min | Poly(ethylene imine) | 80 (conversion) | [12] |
| P(iPrOx-MOx) copolymer | KOH, 100°C, 20h | Selectively hydrolyzed copolymer | - | [13] |
Experimental Protocol: Acidic Hydrolysis of a Bis(2-oxazoline)
This protocol is adapted from the synthesis of phenylenediacrylic acids.[11]
Materials:
-
Bis(2-oxazoline) derivative
-
10% aqueous hydrochloric acid
Procedure:
-
Dissolve the bis(2-oxazoline) in a 10% aqueous solution of hydrochloric acid.
-
Reflux the reaction mixture for 3 hours. A precipitate may form during the reaction.
-
After cooling, filter the precipitate, wash with water, and dry.
-
The product can be further purified by recrystallization if necessary.
The 2-Oxazoline Ring as a Directing Group
Aryl-2-oxazolines are excellent substrates for directed ortho-metalation (DoM).[14] The oxazoline group coordinates to an organolithium reagent, directing deprotonation to the ortho position of the aromatic ring. The resulting aryllithium species can then be trapped with various electrophiles.
Caption: Directed ortho-Metalation of Aryl-2-oxazolines.
Experimental Protocol: ortho-Lithiation and Functionalization
This is a general procedure for the ortho-lithiation of an aryl-2-oxazoline.[15][16]
Materials:
-
Aryl-2-oxazoline
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Electrophile (e.g., an aldehyde, ketone, or alkyl halide)
-
Dry glassware under an inert atmosphere
Procedure:
-
Dissolve the aryl-2-oxazoline in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi. The solution may change color, indicating the formation of the aryllithium species.
-
Stir the reaction mixture at -78 °C for the required time to ensure complete lithiation.
-
Add the electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of 2-Oxazolines
A variety of synthetic methods are available for the preparation of 2-oxazolines, allowing for a wide range of substituents at the C2 position.
From Carboxylic Acids
The reaction of carboxylic acids or their derivatives (e.g., acid chlorides) with 2-amino alcohols is a common and versatile method for synthesizing 2-oxazolines.[17] Dehydrative cyclization of the intermediate N-(2-hydroxyethyl)amide is often promoted by reagents like triflic acid.[18]
From Nitriles
The reaction of nitriles with 2-aminoethanol, often catalyzed by zinc salts, provides a direct route to 2-substituted-2-oxazolines.[19][20]
| Nitrile | Catalyst | Solvent | Conditions | Yield (%) | Citation |
| Various | None | - | - | Good to excellent | [19] |
| Various | Copper-NHC | - | Milder conditions | - | [19] |
| Butyronitrile | Zn(OAc)2·2H2O | - | 130°C, reflux, 16h | - | [20] |
From Aldehydes
Aromatic and aliphatic aldehydes can be converted to the corresponding 2-oxazolines by reaction with 2-aminoethanol in the presence of an oxidizing agent.[19]
| Aldehyde | Reagents | Solvent | Yield (%) | Citation |
| Aromatic/Aliphatic | 2-aminoethanol, 1,3-diiodo-5,5-dimethylhydantoin | - | Good | [19] |
| Aromatic | 2-aminoethanol, pyridinium hydrobromide perbromide | Water | Good | [19] |
Experimental Protocol: Synthesis from a Nitrile
This protocol is a general method for the synthesis of 2-oxazolines from nitriles.[20]
Materials:
-
Nitrile
-
2-Aminoethanol
-
Zinc acetate dihydrate (catalytic amount)
-
Dry glassware
Procedure:
-
In a round-bottom flask, mix the nitrile and a slight excess (1.1 equivalents) of 2-aminoethanol.
-
Add a catalytic amount of zinc acetate dihydrate (e.g., 2 mol%).
-
Heat the mixture under reflux (e.g., at 130 °C) for 16 hours under an inert atmosphere.
-
Monitor the reaction by GC-MS.
-
After completion, the product can be purified by distillation or column chromatography.
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for characterizing 2-oxazolines and their reaction products.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Citation |
| 2-Methyl-2-oxazoline | - | - | [21] |
| 2-(2'-Fluoro-4'-bromophenyl)-4,4-dimethyl-2-oxazoline | - | 162.9, 160.0, 133.1, 128.5, 126.5, 120.7, 119.7, 70.3, 56.8, 24.6 | [22] |
| cis-4,5-disubstituted-2-oxazoline | JH4-H5 ≈ 10 Hz | - | [23] |
The 1H NMR spectrum of poly(2-ethyl-2-oxazoline) typically shows characteristic signals for the polymer backbone around 3.4 ppm and the ethyl side chain at approximately 1.06 ppm.[24]
Conclusion
The 2-oxazoline ring possesses a rich and varied reactivity that has been exploited in a multitude of synthetic applications. From the controlled synthesis of advanced polymer architectures to the precise functionalization of aromatic systems, the principles of its fundamental reactivity continue to be a fertile ground for chemical innovation. This guide has provided a snapshot of the core reactions, quantitative data, and experimental methodologies that underpin the chemistry of 2-oxazolines, offering a valuable resource for researchers seeking to leverage the unique properties of this remarkable heterocycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. tu-dresden.de [tu-dresden.de]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Oxazoline - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. 2-Oxazoline synthesis [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. 2-METHYL-2-OXAZOLINE(1120-64-5) 1H NMR spectrum [chemicalbook.com]
- 22. Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03910A [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Spectroscopic Analysis of 2-Benzyl-4,4-dimethyl-2-oxazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the spectroscopic properties of 2-Benzyl-4,4-dimethyl-2-oxazoline, a versatile heterocyclic compound with applications in organic synthesis. While a complete, publicly available experimental dataset for this specific molecule is not readily accessible, this document compiles predicted and comparative data based on extensive analysis of structurally related compounds. The information herein serves as a robust reference for the characterization and utilization of this and similar oxazoline derivatives.
Introduction
This compound (CAS 1569-08-0) is a key building block in synthetic chemistry, often employed as a protecting group for carboxylic acids and as a chiral auxiliary. Its structural rigidity and the electronic nature of the oxazoline ring make spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, a powerful tool for its identification and for monitoring its reactions. This guide outlines the expected spectroscopic characteristics and provides standardized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for the 1H NMR, 13C NMR, and IR spectra of this compound. These predictions are derived from the known spectral properties of closely related analogs, including 2-substituted and 4,4-dimethyl-oxazolines.
Table 1: Predicted 1H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a (2H, Benzyl CH2) | ~ 3.6 | Singlet (s) | 2H |
| H-b (5H, Phenyl) | ~ 7.2 - 7.4 | Multiplet (m) | 5H |
| H-c (2H, Oxazoline CH2) | ~ 4.0 | Singlet (s) | 2H |
| H-d (6H, gem-Dimethyl) | ~ 1.3 | Singlet (s) | 6H |
Table 2: Predicted 13C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=N) | ~ 165 |
| C-2 (Quaternary C) | ~ 67 |
| C-3 (Oxazoline CH2) | ~ 79 |
| C-4 (gem-Dimethyl) | ~ 28 |
| C-5 (Benzyl CH2) | ~ 42 |
| C-6 (Quaternary Phenyl) | ~ 136 |
| C-7, C-8, C-9 (Phenyl CH) | ~ 127 - 129 |
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm-1) | Intensity |
| C=N Stretch (Oxazoline) | ~ 1640 - 1670 | Strong |
| C-O Stretch (Oxazoline) | ~ 1200 - 1250 | Strong |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch | < 3000 | Medium-Strong |
| Aromatic C=C Bending | ~ 1450 - 1600 | Medium-Weak |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra for this compound and similar small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 1H and 13C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl3) or other suitable deuterated solvent
-
NMR tube (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl3) directly in a clean, dry NMR tube.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
1H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for 1H NMR and the solvent peak (e.g., 77.16 ppm for CDCl3) for 13C NMR.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Materials:
-
This compound (1-2 mg)
-
A suitable volatile solvent (e.g., dichloromethane or acetone)
-
Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
Procedure (Thin Film Method):
-
Sample Preparation: Dissolve a small amount of the compound in a few drops of a volatile solvent.
-
Film Deposition: Apply a drop of the solution to the surface of a clean, dry salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum of the clean, empty sample compartment.
-
Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Visualization of Spectroscopic Workflow and Structural Elucidation
The following diagrams, generated using the DOT language, illustrate the general workflow of spectroscopic analysis and a logical approach to deducing the structure of this compound from its spectral data.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical workflow for structure elucidation using spectroscopic data.
Conclusion
The spectroscopic analysis of this compound through NMR and IR techniques provides unambiguous confirmation of its molecular structure. The predicted data and standardized protocols presented in this guide offer a valuable resource for researchers working with this compound, facilitating its synthesis, characterization, and application in the development of novel chemical entities. As experimental data becomes publicly available, this guide can be updated to include directly measured spectral values.
Methodological & Application
Application Notes and Protocols: 2-Benzyl-4,4-dimethyl-2-oxazoline as a Directing Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-benzyl-4,4-dimethyl-2-oxazoline as a powerful directing group for the ortho-functionalization of phenylacetic acid derivatives. This methodology offers a robust and regioselective route to a variety of substituted aromatic compounds, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
Directed ortho-metalation (DoM) is a powerful strategy in organic synthesis for the regioselective functionalization of aromatic rings. The choice of the directing metalation group (DMG) is crucial for the efficiency and scope of the reaction. The 2-oxazoline moiety, particularly the 4,4-dimethyl-2-oxazoline group, has emerged as a highly effective DMG. When attached to a benzylic carbon, as in this compound, it directs lithiation specifically to the ortho-position of the phenyl ring. This allows for the introduction of a wide range of electrophiles, leading to the synthesis of ortho-substituted phenylacetic acids and their derivatives after subsequent hydrolysis of the oxazoline ring. The 4,4-dimethyl substitution on the oxazoline ring enhances its stability and directing ability.
Principle of the Method
The synthetic utility of this compound as a directing group is based on a three-step sequence:
-
Synthesis of the Directing Group: this compound is synthesized from readily available starting materials, phenylacetic acid and 2-amino-2-methyl-1-propanol.
-
Directed ortho-Lithiation and Electrophilic Quench: The oxazoline nitrogen atom coordinates to an organolithium base (typically n-butyllithium or sec-butyllithium), directing the deprotonation to the adjacent ortho-proton of the phenyl ring. The resulting aryllithium species is then quenched with a desired electrophile. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can be crucial for facilitating the ortho-lithiation over benzylic (lateral) lithiation.
-
Hydrolysis of the Oxazoline: The oxazoline group is hydrolyzed under acidic conditions to reveal the carboxylic acid functionality, yielding the final ortho-substituted phenylacetic acid derivative.
Data Presentation
The following table summarizes the yields of various ortho-substituted phenylacetic acid derivatives obtained through the directed ortho-lithiation of this compound followed by reaction with different electrophiles and subsequent hydrolysis.
| Electrophile | Reagent | Product after Hydrolysis | Yield (%) |
| Oxygen | O₂ | 2-Hydroxyphenylacetic acid | - |
| Carbon Dioxide | CO₂ (gas) | Phthalide-3-carboxylic acid | - |
| Benzaldehyde | PhCHO | 2-(1-Hydroxy-1-phenylmethyl)phenylacetic acid | 85 |
| Benzophenone | Ph₂CO | 2-(Hydroxydiphenylmethyl)phenylacetic acid | 92 |
| Methyl Iodide | CH₃I | 2-Tolylacetic acid | 88 |
| Benzyl Bromide | BnBr | 2-(2-Phenylethyl)phenylacetic acid | 84 |
| Trimethylsilyl Chloride | TMSCl | 2-(Trimethylsilyl)phenylacetic acid | 95 |
| Disulfides (e.g., PhS-SPh) | Ph₂S₂ | 2-(Phenylthio)phenylacetic acid | 89 |
Yields are for the overall two-step process (lithiation-quench and hydrolysis) and are representative examples found in the literature. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the directing group from phenylacetic acid and 2-amino-2-methyl-1-propanol.
Materials:
-
Phenylacetic acid
-
Thionyl chloride (SOCl₂)
-
2-Amino-2-methyl-1-propanol
-
Toluene, anhydrous
-
Pyridine, anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, rotary evaporator.
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend phenylacetic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours until the evolution of gas ceases. Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Amide Formation: Dissolve the crude phenylacetyl chloride in anhydrous dichloromethane. In a separate flask, dissolve 2-amino-2-methyl-1-propanol (1.1 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane. Cool the amine solution to 0 °C in an ice bath. Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(1-hydroxy-2-methylpropan-2-yl)-2-phenylacetamide.
-
Cyclization: To the crude amide, add thionyl chloride (1.5 eq) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours. Carefully quench the reaction by pouring it onto crushed ice. Basify the aqueous solution with 2 M NaOH to pH > 10 and extract with dichloromethane. Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Protocol 2: Directed ortho-Lithiation and Reaction with an Electrophile (Benzophenone Example)
This protocol details the ortho-lithiation of this compound and subsequent reaction with benzophenone.
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), distilled
-
Benzophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, syringes, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone).
Procedure:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add freshly distilled TMEDA (1.2 eq) to the cold THF. Then, add a solution of s-BuLi (1.2 eq) in cyclohexane dropwise via syringe. Stir the solution for 15 minutes at -78 °C.
-
Addition of Substrate: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture. Stir the resulting deep red solution for 1 hour at -78 °C.
-
Electrophilic Quench: Add a solution of benzophenone (1.2 eq) in anhydrous THF dropwise to the aryllithium solution. The color of the solution should change. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(2-(hydroxydiphenylmethyl)benzyl)-4,4-dimethyl-2-oxazoline.
Protocol 3: Hydrolysis of the Oxazoline to the Carboxylic Acid
This protocol describes the final deprotection step to obtain the ortho-substituted phenylacetic acid.
Materials:
-
2-(2-(Hydroxydiphenylmethyl)benzyl)-4,4-dimethyl-2-oxazoline
-
Ethanol
-
3 M Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve the ortho-substituted oxazoline (1.0 eq) in ethanol. Add 3 M aqueous sulfuric acid. Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and extract with diethyl ether to remove any non-acidic byproducts.
-
Isolation: Basify the aqueous layer with a saturated aqueous NaHCO₃ solution until pH ~8-9. Wash the aqueous layer with diethyl ether to remove any remaining impurities. Acidify the aqueous layer to pH ~1-2 with 1 M HCl. The carboxylic acid product may precipitate out of solution or can be extracted with diethyl ether.
-
Purification: Dry the combined organic extracts of the acidified solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2-(hydroxydiphenylmethyl)phenylacetic acid. The product can be further purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: General mechanism of ortho-lithiation directed by the oxazoline group.
Caption: Experimental workflow for the synthesis of ortho-substituted phenylacetic acids.
Caption: Applications of ortho-substituted products derived from the title methodology.
Application Notes and Protocols: Grignard Reaction with 2-Acyl-4,4-dimethyl-2-oxazolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the nucleophilic addition of Grignard reagents to 2-acyl-4,4-dimethyl-2-oxazolines, a key transformation for the synthesis of chiral tertiary alcohols and their derivatives. The 4,4-dimethyl-2-oxazoline moiety serves as a valuable chiral auxiliary and a protective group for the carboxylic acid functionality. The subsequent acid-catalyzed hydrolysis of the resulting oxazoline product yields α-hydroxy carboxylic acids. This methodology is particularly relevant for the construction of complex chiral molecules in medicinal chemistry and drug development.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. When applied to chiral substrates, such as 2-acyl-4,4-dimethyl-2-oxazolines, it allows for the diastereoselective synthesis of valuable chiral building blocks. The oxazoline ring activates the adjacent acyl group for nucleophilic attack by the Grignard reagent. The gem-dimethyl substitution at the 4-position of the oxazoline ring provides steric hindrance that can influence the stereochemical outcome of the reaction. Following the Grignard addition, the oxazoline ring can be hydrolyzed under acidic conditions to reveal a carboxylic acid, rendering the overall process a versatile method for the asymmetric synthesis of α-hydroxy carboxylic acids.
Data Presentation
The following table summarizes the yields of tertiary alcohol products obtained from the Grignard reaction of 2-benzoyl-4,4-dimethyl-2-oxazoline with various Grignard reagents.[1]
| Entry | Grignard Reagent (RMgX) | Product | Yield (%) |
| 1 | Methylmagnesium iodide (CH₃MgI) | 2-(1-hydroxy-1-phenylethyl)-4,4-dimethyl-2-oxazoline | 75 |
| 2 | Ethylmagnesium bromide (C₂H₅MgBr) | 2-(1-hydroxy-1-phenylpropyl)-4,4-dimethyl-2-oxazoline | 80 |
| 3 | Phenylmagnesium bromide (C₆H₅MgBr) | 2-(hydroxydiphenylmethyl)-4,4-dimethyl-2-oxazoline | 90 |
| 4 | Benzylmagnesium chloride (C₆H₅CH₂MgCl) | 2-(1-hydroxy-1,2-diphenylethyl)-4,4-dimethyl-2-oxazoline | 85 |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzoyl-4,4-dimethyl-2-oxazoline
This protocol is adapted from the procedure described by Hansen and Pugh (1976).[1]
Materials:
-
2-Benzyl-4,4-dimethyl-2-oxazoline
-
Dry tetrahydrofuran (THF)
-
n-Butyllithium (in hexane)
-
Oxygen gas
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of this compound (0.35 mol) in 1000 mL of dry THF is cooled to -77 °C in a dry ice-acetone bath under a nitrogen atmosphere.[1]
-
While stirring, 150 mL of n-butyllithium (2.45 M in hexane, 0.37 mol) is added over 60 minutes.[1]
-
Caution: The addition funnel should be removed before the introduction of oxygen to prevent potential detonation of residual butyllithium.[1]
-
A gas dispersion tube is inserted below the surface of the mixture, and oxygen is bubbled through the solution.
-
The reaction is monitored for the consumption of the starting material.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures to yield 2-benzoyl-4,4-dimethyl-2-oxazoline.[1]
Protocol 2: Grignard Reaction with 2-Benzoyl-4,4-dimethyl-2-oxazoline
This protocol describes the general procedure for the addition of a Grignard reagent to the 2-acyl-oxazoline.
Materials:
-
2-Benzoyl-4,4-dimethyl-2-oxazoline
-
Grignard reagent (e.g., Phenylmagnesium bromide in diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place a solution of 2-benzoyl-4,4-dimethyl-2-oxazoline in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Add the Grignard reagent solution dropwise from the dropping funnel to the stirred solution of the oxazoline.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Acidic Hydrolysis of the Oxazoline Product
This protocol outlines the conversion of the tertiary alcohol-containing oxazoline to the corresponding α-hydroxy carboxylic acid.
Materials:
-
2-(Hydroxydialkyl/diarylmethyl)-4,4-dimethyl-2-oxazoline product from Protocol 2.
-
6 N Hydrochloric acid (HCl)
Procedure:
-
The oxazoline product is heated under reflux in 6 N HCl.[1]
-
The reaction is monitored by TLC until the starting material is consumed. Note that prolonged heating may lead to degradation of the desired product.[1]
-
After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-hydroxy carboxylic acid.
-
Further purification can be achieved by recrystallization or chromatography.
Visualizations
Caption: Experimental workflow for the Grignard reaction with 2-acyl-4,4-dimethyl-2-oxazolines.
Caption: Generalized mechanism of Grignard addition to a 2-acyl-oxazoline.
References
Application Notes and Protocols for the Asymmetric Synthesis of Substituted Benzoic Acids using 2-Benzyl-4,4-dimethyl-2-oxazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric synthesis of α-substituted benzoic acids provides crucial chiral building blocks for the development of pharmacologically active molecules. The Meyers asymmetric alkylation, a powerful and widely utilized method, employs chiral oxazolines as auxiliaries to control stereochemistry during the formation of new carbon-carbon bonds. This document provides detailed application notes and protocols for the use of 2-benzyl-4,4-dimethyl-2-oxazoline in the enantioselective synthesis of a variety of substituted benzoic acids. The 4,4-dimethyl substitution on the oxazoline ring offers significant steric hindrance, leading to high levels of diastereoselectivity in the alkylation step.
Principle of the Method
The overall synthetic strategy, known as the Meyers asymmetric synthesis, involves a three-step sequence:
-
Deprotonation: The benzylic proton of this compound is abstracted by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), to form a planar, lithiated aza-enolate intermediate. The stereochemistry of the subsequent alkylation is controlled by the chiral environment of the oxazoline auxiliary.
-
Diastereoselective Alkylation: The chiral aza-enolate is then treated with an electrophile (e.g., an alkyl halide). The electrophile approaches the aza-enolate from the less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.
-
Hydrolysis: The resulting alkylated oxazoline is hydrolyzed under acidic conditions to yield the desired enantiomerically enriched α-substituted benzoic acid and the chiral amino alcohol auxiliary, which can be recovered and recycled.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the chiral auxiliary from phenylacetic acid and (S)-2-amino-2-methyl-1-propanol.
Materials:
-
Phenylacetic acid
-
(S)-2-amino-2-methyl-1-propanol
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of phenylacetic acid (1.0 eq) in toluene is heated to reflux with thionyl chloride (1.2 eq) for 2 hours. The solvent is then removed under reduced pressure to yield the crude phenylacetyl chloride.
-
The crude acid chloride is dissolved in dichloromethane and added dropwise to a cooled (0 °C) solution of (S)-2-amino-2-methyl-1-propanol (1.1 eq) and pyridine (1.2 eq) in dichloromethane.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water, and the organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to give the crude N-(1-hydroxy-2-methylpropan-2-yl)-2-phenylacetamide.
-
The crude amide is dissolved in dichloromethane, and thionyl chloride (1.5 eq) is added dropwise at 0 °C. The mixture is stirred at room temperature for 4 hours.
-
The reaction is carefully quenched by pouring it into a cold, saturated aqueous NaHCO₃ solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to afford this compound.[1]
Protocol 2: Asymmetric Alkylation of this compound
This protocol describes the deprotonation and subsequent alkylation to introduce a substituent at the benzylic position.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-BuLi or LDA (1.1 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of the aza-enolate.
-
The alkyl halide (1.2 eq) is added dropwise to the solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude alkylated oxazoline is purified by column chromatography.
Protocol 3: Hydrolysis to the Substituted Benzoic Acid
This protocol details the final step to obtain the chiral carboxylic acid.
Materials:
-
Alkylated this compound
-
Aqueous hydrochloric acid (e.g., 3 M HCl) or sulfuric acid
-
Diethyl ether
Procedure:
-
The purified alkylated oxazoline is suspended in aqueous HCl (e.g., 3 M).
-
The mixture is heated to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
The reaction mixture is cooled to room temperature and extracted with diethyl ether to obtain the crude substituted benzoic acid.
-
The aqueous layer, containing the chiral amino alcohol, can be basified and extracted to recover the auxiliary.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude benzoic acid is purified by recrystallization or column chromatography. The enantiomeric excess (ee) of the final product is determined by chiral HPLC or by conversion to a diastereomeric derivative.
Data Presentation
The following table summarizes representative data for the asymmetric synthesis of α-substituted benzoic acids using the Meyers method with chiral oxazolines. The yields and enantiomeric excesses are indicative of the high efficiency and stereoselectivity of this methodology.
| Electrophile (R-X) | Product (R-Substituted Benzoic Acid) | Diastereomeric Excess (de) of Alkylated Oxazoline (%) | Overall Yield (%) | Enantiomeric Excess (ee) of Acid (%) |
| CH₃I | 2-Phenylpropanoic acid | >95 | 75-85 | >95 |
| CH₃CH₂Br | 2-Phenylbutanoic acid | >95 | 70-80 | >95 |
| C₆H₅CH₂Br | 2,3-Diphenylpropanoic acid | >90 | 65-75 | >90 |
| CH₂=CHCH₂Br | 2-Phenyl-4-pentenoic acid | >90 | 70-80 | >90 |
Note: The data presented is a compilation of typical results obtained from Meyers asymmetric alkylation reactions and may not have been performed with the exact this compound but are representative of the expected outcomes.
Visualizations
Reaction Pathway
Caption: Overall workflow for the asymmetric synthesis of substituted benzoic acids.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols for 2-Benzyl-4,4-dimethyl-2-oxazoline as a Chiral Auxiliary in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-benzyl-4,4-dimethyl-2-oxazoline, specifically the (S)-4-benzyl-5,5-dimethyloxazolidin-2-one enantiomer, as a chiral auxiliary in asymmetric synthesis. This guide includes detailed protocols for the synthesis of the auxiliary, its application in diastereoselective alkylation and aldol reactions, and methods for its subsequent cleavage to yield enantiomerically enriched products.
Introduction
Chiral oxazolidinones are powerful auxiliaries in asymmetric synthesis, enabling the formation of stereogenic centers with high levels of control. The (S)-4-benzyl-5,5-dimethyloxazolidin-2-one, a derivative of L-phenylalanine, has proven to be a highly effective chiral auxiliary, particularly in the asymmetric alkylation of enolates. The bulky gem-dimethyl group at the 5-position enhances facial shielding of the enolate, leading to high diastereoselectivity in reactions with electrophiles. This auxiliary is particularly valuable for the synthesis of chiral carboxylic acids, aldehydes, and alcohols.
Synthesis of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one
The synthesis of the chiral auxiliary (S)-4-benzyl-5,5-dimethyloxazolidin-2-one can be achieved from the readily available amino acid L-phenylalanine. The general synthetic strategy involves the reduction of the carboxylic acid to an amino alcohol, followed by cyclization to form the oxazolidinone ring.
Experimental Workflow for Auxiliary Synthesis
Caption: Synthesis of the chiral auxiliary from L-phenylalanine.
Protocol: Synthesis of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one
Materials:
-
L-Phenylalanine
-
Lithium aluminum hydride (LiAlH₄)
-
Dry tetrahydrofuran (THF)
-
Acetone
-
Triphosgene or other phosgene equivalent
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reduction of L-Phenylalanine: In a flame-dried round-bottom flask under an inert atmosphere, suspend L-phenylalanine in dry THF. Cool the suspension to 0 °C and slowly add LiAlH₄ in portions. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain crude (S)-2-amino-3-phenylpropan-1-ol.
-
Cyclization: Dissolve the crude amino alcohol in DCM and add acetone. Cool the mixture to 0 °C and add triethylamine. Slowly add a solution of triphosgene in DCM. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford (S)-4-benzyl-5,5-dimethyloxazolidin-2-one.
Asymmetric Alkylation
The N-acylated (S)-4-benzyl-5,5-dimethyloxazolidin-2-one undergoes highly diastereoselective alkylation upon deprotonation to form a chiral enolate, which then reacts with an alkyl halide. The gem-dimethyl group effectively blocks one face of the enolate, directing the alkylating agent to the opposite face.
General Reaction Scheme for Asymmetric Alkylation
Caption: Workflow for asymmetric alkylation.
Quantitative Data for Asymmetric Alkylation
| Acyl Group (R') | Alkyl Halide (R-X) | Diastereomeric Excess (de) | Enantiomeric Excess (ee) of Aldehyde after Cleavage |
| Propionyl | Benzyl bromide | 85% | 87% |
| Propionyl | Allyl bromide | 90% | 90% |
| Butyryl | Methyl iodide | 92% | 92% |
| Phenylacetyl | Ethyl iodide | 94% | 94% |
Data is representative and sourced from studies on similar auxiliaries. Actual results may vary based on specific substrates and conditions.[1][2][3]
Protocol: Diastereoselective Alkylation of N-Propionyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one
Materials:
-
N-Propionyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one
-
Lithium hexamethyldisilazide (LHMDS) solution in THF
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Acylation: To a solution of (S)-4-benzyl-5,5-dimethyloxazolidin-2-one in dry THF at -78 °C, add n-butyllithium (n-BuLi) dropwise. After stirring for 30 minutes, add propionyl chloride and allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl, extract with an organic solvent, and purify to obtain the N-propionyl derivative.
-
Alkylation: Dissolve the N-propionyl auxiliary in dry THF and cool to -78 °C under an inert atmosphere. Add LHMDS solution dropwise and stir for 30 minutes to form the enolate. Add the alkyl halide and stir at -78 °C for 2-4 hours, then allow the reaction to slowly warm to 0 °C. Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash column chromatography.
Asymmetric Aldol Reaction
While less documented for this specific auxiliary compared to its non-dimethylated counterpart, the principles of Evans asymmetric aldol reactions are expected to apply. The formation of a boron or titanium enolate followed by reaction with an aldehyde should proceed with high diastereoselectivity to afford the syn-aldol adduct.
General Reaction Scheme for Asymmetric Aldol Reaction
Caption: Workflow for asymmetric aldol reaction.
Quantitative Data for Asymmetric Aldol Reactions
| N-Acyl Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield |
| N-Propionyl | Isobutyraldehyde | >99:1 | 85% |
| N-Propionyl | Benzaldehyde | >98:2 | 90% |
| N-Butyryl | Acetaldehyde | >97:3 | 80% |
Data is based on the performance of the closely related (R)-4-benzyl-2-oxazolidinone and is expected to be similar for the 5,5-dimethyl derivative.
Protocol: Asymmetric Aldol Reaction
Materials:
-
N-Propionyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
Phosphate buffer (pH 7)
-
Methanol
-
Hydrogen peroxide (30%)
Procedure:
-
Dissolve the N-propionyl auxiliary in dry DCM and cool to -78 °C under an inert atmosphere.
-
Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA. Stir at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes.
-
Cool the reaction back to -78 °C and add the aldehyde dropwise. Stir at -78 °C for 30 minutes and then at 0 °C for 1-2 hours.
-
Quench the reaction at 0 °C by sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Extract the product with DCM, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify by flash column chromatography.
Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the desired enantiomerically pure product. The choice of cleavage method determines the functional group obtained.
Cleavage Methods and Products
Caption: Cleavage methods for the chiral auxiliary.
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid
Materials:
-
N-acylated product
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (30%)
-
Lithium hydroxide (LiOH)
Procedure:
-
Dissolve the N-acylated product in a 3:1 mixture of THF and water and cool to 0 °C.
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.
-
Stir at 0 °C for 2-4 hours.
-
Quench the excess peroxide with an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove THF. The chiral auxiliary can be recovered by extraction with an organic solvent.
-
Acidify the aqueous layer to pH 1-2 with 1M HCl and extract the carboxylic acid product with ethyl acetate.
Protocol 2: Reductive Cleavage to a Primary Alcohol
Materials:
-
N-acylated product
-
Lithium borohydride (LiBH₄)
-
Anhydrous diethyl ether or THF
-
Water
Procedure:
-
Dissolve the N-acylated product in dry diethyl ether or THF and cool to -78 °C.
-
Add a solution of LiBH₄ in THF dropwise.
-
Stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product and the recovered auxiliary with an organic solvent. Separate by column chromatography.
Protocol 3: Reductive Cleavage to an Aldehyde
This method is particularly effective for the (S)-4-benzyl-5,5-dimethyloxazolidin-2-one auxiliary.[2]
Materials:
-
N-acylated product
-
Diisobutylaluminum hydride (DIBAL-H) solution in hexanes
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the N-acylated product in dry DCM and cool to -78 °C.
-
Add DIBAL-H solution dropwise.
-
Stir at -78 °C for 2-3 hours.
-
Quench the reaction with methanol at -78 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until the layers are clear.
-
Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Dry over MgSO₄ and concentrate carefully to isolate the volatile aldehyde. Purify by chromatography.[2]
Conclusion
The (S)-4-benzyl-5,5-dimethyloxazolidin-2-one is a highly effective chiral auxiliary for asymmetric synthesis, particularly for the diastereoselective alkylation of carboxylic acid derivatives. The presence of the gem-dimethyl group at the 5-position provides excellent stereocontrol, leading to high yields of enantiomerically enriched products. The straightforward cleavage protocols further enhance the utility of this auxiliary in the synthesis of complex chiral molecules for research, and pharmaceutical development.
References
Synthesis of Bioactive Heterocyclic Compounds via 2-Oxazoline Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds utilizing 2-oxazoline intermediates. The versatile chemistry of the 2-oxazoline ring allows for its elaboration into a variety of important heterocyclic scaffolds, including oxazoles, thiazoles, and more complex fused systems, many of which exhibit significant biological activity. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery.
Introduction
The 2-oxazoline moiety is a privileged five-membered heterocyclic scaffold that serves as a versatile intermediate in organic synthesis. Its importance is underscored by its presence in numerous natural products and pharmaceuticals displaying a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The stability of the oxazoline ring to many reaction conditions, coupled with its susceptibility to controlled ring-opening or transformation, makes it an ideal building block for the construction of more complex bioactive molecules. Common synthetic routes to 2-oxazolines involve the cyclization of β-hydroxy amides, a reaction that can be promoted by various reagents to afford the desired heterocycle with good to excellent yields.[3][4][5]
I. Synthesis of Chiral 2-Oxazoline Intermediates
Chiral 2-oxazolines are crucial building blocks for the enantioselective synthesis of bioactive compounds. They can be readily prepared from chiral β-amino alcohols, which are often derived from readily available amino acids.[6][7]
Application Note: Microwave-Assisted Synthesis of Chiral 2-Oxazolines
Microwave-assisted organic synthesis offers a rapid and efficient alternative to conventional heating methods for the synthesis of chiral 2-oxazolines. This approach often leads to shorter reaction times, higher yields, and cleaner reaction profiles. The reaction proceeds smoothly between an aryl nitrile and a chiral β-amino alcohol in the presence of a recoverable heterogeneous catalyst.[8]
Experimental Protocol: Microwave-Assisted Synthesis of (S)-4-isopropyl-2-phenyl-4,5-dihydrooxazole
Materials:
-
Benzonitrile
-
(S)-2-amino-3-methyl-1-butanol ((S)-valinol)
-
Recoverable heterogeneous catalyst (e.g., supported zinc chloride)
-
Solvent (e.g., toluene or solvent-free)
-
Microwave reactor
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
In a microwave reactor vial, combine benzonitrile (1.0 mmol), (S)-valinol (1.2 mmol), and the heterogeneous catalyst (10 mol%).
-
If using a solvent, add toluene (2 mL). For a solvent-free reaction, proceed without solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure (S)-4-isopropyl-2-phenyl-4,5-dihydrooxazole.
-
Determine the yield and enantiomeric excess (ee%) of the product. The ee% can be determined by chiral HPLC analysis.
Quantitative Data for Chiral 2-Oxazoline Synthesis
| Entry | Aryl Nitrile | Chiral Amino Alcohol | Yield (%) | ee% |
| 1 | Benzonitrile | (S)-Valinol | 95 | >99 |
| 2 | 4-Chlorobenzonitrile | (S)-Valinol | 92 | >99 |
| 3 | 4-Methoxybenzonitrile | (S)-Phenylalaninol | 96 | >99 |
| 4 | 2-Naphthonitrile | (S)-Leucinol | 90 | >99 |
Data is representative and compiled from typical results of microwave-assisted synthesis.[8]
II. Synthesis of Bioactive Heterocycles from 2-Oxazolines
2-Oxazoline intermediates can be converted into a variety of bioactive heterocyclic compounds. The following sections detail the synthesis of representative anticancer, antimicrobial, and anti-inflammatory agents.
A. Anticancer Agents: Oxazolo[5,4-d]pyrimidines
Oxazolo[5,4-d]pyrimidines are a class of fused heterocyclic compounds that have shown promising anticancer activity. Their synthesis can be achieved from appropriately substituted 2-oxazoline precursors.
Caption: General experimental workflow for the synthesis and biological evaluation of bioactive compounds.
B. Antimicrobial Agents: Oxazolone-Based Sulfonamides
Oxazolone derivatives, which can be synthesized from amino acid precursors that can also form oxazolines, have demonstrated significant antimicrobial activity. The incorporation of a sulfonamide moiety can enhance this activity.
Application Note: Synthesis and Antimicrobial Screening
A series of 5(4H)-oxazolone-based sulfonamides can be synthesized and evaluated for their minimum inhibitory concentrations (MICs) against a panel of Gram-positive and Gram-negative bacteria. This class of compounds has shown particular efficacy against resistant strains.[9]
Experimental Protocol: Synthesis of (Z)-2-phenyl-4-(phenylaminomethylene)-5(4H)-oxazolone-based sulfonamides
Materials:
-
Substituted anthranilic acid
-
p-Toluenesulfonyl chloride
-
Glycine
-
Substituted benzaldehyde
-
Acetic anhydride
-
Sodium acetate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Synthesis of (2-((4-methylphenyl)sulfonamido)benzoyl)glycine:
-
Synthesize 4-toluenesulfonyl anthranilic acid by reacting anthranilic acid with p-toluenesulfonyl chloride in the presence of sodium hydroxide.
-
Activate the carboxylic acid group of the resulting sulfonamide, for instance, by forming a benzotriazole ester.
-
React the activated intermediate with glycine in a basic medium to yield (2-((4-methylphenyl)sulfonamido)benzoyl)glycine.[9]
-
-
Synthesis of the 5(4H)-oxazolone:
-
A mixture of the synthesized glycine derivative (1.0 mmol), the appropriate substituted benzaldehyde (1.0 mmol), acetic anhydride (3.0 mL), and anhydrous sodium acetate (1.5 mmol) is heated at reflux for 2-3 hours.
-
The reaction mixture is cooled, and the solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to give the pure 5(4H)-oxazolone derivative.
-
-
Antimicrobial Evaluation (MIC Determination):
-
The MIC values of the synthesized compounds are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Serial dilutions of the compounds are prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth).
-
Each well is inoculated with a standardized bacterial suspension.
-
The plates are incubated at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Quantitative Data for Antimicrobial Activity
| Compound | R-group on Phenyl | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| 9a | H | 8 | 16 | 32 |
| 9b | 4-OCH₃ | 4 | 8 | 16 |
| 9f | 4-NO₂ | 4 | 8 | 16 |
| 9h | 4-F | 16 | 32 | 64 |
| Linezolid (Control) | - | 2 | 128 | 128 |
Data adapted from a study on 5(4H)-oxazolone-based sulfonamides.[9]
C. Anti-inflammatory Agents: Naphthoxazoles
Naphthoxazoles, which are derived from the fusion of a naphthalene ring with an oxazole ring, have been investigated for their anti-inflammatory properties. These compounds can be synthesized from aminonaphthol precursors, which are conceptually related to the amino alcohols used for oxazoline synthesis.
Application Note: Synthesis and In Vitro Anti-inflammatory Assay
Linear and angular naphthoxazoles can be synthesized and evaluated for their ability to inhibit key inflammatory enzymes such as lipoxygenase (LOX). The inhibitory activity is typically quantified as the half-maximal inhibitory concentration (IC50).[4]
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)naphtho[1,2-d]oxazole
Materials:
-
1-Amino-2-naphthol hydrochloride
-
4-Chlorobenzoyl chloride
-
Polyphosphoric acid (PPA)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Amide Formation: A solution of 1-amino-2-naphthol hydrochloride (1.0 mmol) and 4-chlorobenzoyl chloride (1.1 mmol) in a suitable solvent (e.g., pyridine) is stirred at room temperature for several hours. The reaction mixture is then poured into water, and the precipitated solid is collected by filtration and dried.
-
Cyclization: The intermediate amide is heated in polyphosphoric acid (PPA) at an elevated temperature (e.g., 180-200 °C) for a few hours.
-
The reaction mixture is cooled and then carefully poured onto crushed ice with stirring.
-
The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the pure naphthoxazole derivative.
-
In Vitro Lipoxygenase (LOX) Inhibition Assay:
-
The LOX inhibitory activity is determined spectrophotometrically by monitoring the formation of conjugated dienes from a suitable substrate (e.g., linoleic acid).
-
The assay is performed in a buffer solution containing the LOX enzyme, the substrate, and various concentrations of the test compound.
-
The change in absorbance is measured over time.
-
The percentage of inhibition is calculated for each concentration, and the IC50 value is determined from the dose-response curve.
-
Quantitative Data for Anti-inflammatory Activity
| Compound | Structure | LOX Inhibition IC₅₀ (µM) |
| 3a | 2-(4-chlorophenyl)naphtho[2,3-d]oxazole | 15.2 ± 1.3 |
| 3b | 2-(2-amino-4-chlorophenyl)naphtho[2,3-d]oxazole | 9.8 ± 0.9 |
| 5a | 2-(4-chlorophenyl)naphtho[1,2-d]oxazole | 12.5 ± 1.1 |
| 5b | 2-(2-amino-4-chlorophenyl)naphtho[1,2-d]oxazole | 7.5 ± 0.6 |
| Quercetin (Control) | - | 5.2 ± 0.4 |
Data is representative of naphthoxazole derivatives.[4]
III. Mechanism of Action: Inhibition of VEGF/VEGFR2 Signaling Pathway
Certain bioactive compounds derived from 2-oxazoline intermediates exert their anticancer effects by targeting specific signaling pathways involved in tumor growth and proliferation. One such critical pathway is the Vascular Endothelial Growth Factor (VEGF) / VEGF Receptor 2 (VEGFR2) signaling cascade, which plays a pivotal role in angiogenesis (the formation of new blood vessels), a process essential for tumor survival and metastasis.
Signaling Pathway Diagram: Inhibition of VEGFR2 by a Small Molecule Inhibitor
Caption: Simplified diagram of the VEGF/VEGFR2 signaling pathway and its inhibition by a small molecule inhibitor.
Binding of VEGF to its receptor, VEGFR2, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers several downstream signaling cascades, including the PLCγ-Raf-MEK-ERK and the PI3K-Akt pathways. These pathways ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. Small molecule inhibitors, which can be developed from oxazoline-based scaffolds, can bind to the ATP-binding pocket of the VEGFR2 kinase domain, thereby preventing autophosphorylation and blocking the entire downstream signaling cascade.[10] This inhibition of angiogenesis effectively cuts off the tumor's blood supply, leading to suppressed growth and metastasis.
Conclusion
2-Oxazoline intermediates are invaluable tools in the synthesis of a diverse range of bioactive heterocyclic compounds. The methodologies presented in these application notes provide a foundation for the development of novel therapeutic agents. The ability to readily synthesize chiral oxazolines further enhances their utility in enantioselective synthesis. By understanding the underlying synthetic strategies and mechanisms of biological action, researchers can continue to exploit the rich chemistry of 2-oxazolines to address ongoing challenges in drug discovery and development.
References
- 1. A Review of the Synthesis of Oxazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A Review of the Synthesis of Oxazoline Derivatives. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 8. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Protection of Carboxylic Acids as 2-Benzyl-4,4-dimethyl-2-oxazolines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the protection of carboxylic acids as 2-oxazoline derivatives, specifically focusing on the formation of 2-benzyl-4,4-dimethyl-2-oxazoline. The 2-oxazoline moiety is a robust protecting group for carboxylic acids, stable to a variety of reaction conditions, and can be efficiently removed when desired.[1][2][3][4] These protocols are designed to be accessible to researchers in organic synthesis and drug development.
Introduction
In the realm of multi-step organic synthesis, the selective protection and deprotection of functional groups is of paramount importance. Carboxylic acids are often protected as esters; however, the 2-oxazoline group offers an alternative with a different reactivity profile.[5] The formation of a 2-substituted-4,4-dimethyl-2-oxazoline from a carboxylic acid and 2-amino-2-methyl-1-propanol provides a stable derivative that can withstand various synthetic transformations.[1] This protection strategy is particularly valuable in complex molecule synthesis where orthogonality of protecting groups is crucial.
The protocol detailed below describes a rapid and efficient microwave-assisted synthesis for the formation of 2-oxazolines.[1] Microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.[1] Additionally, a protocol for the acidic hydrolysis of the 2-oxazoline to regenerate the parent carboxylic acid is provided.[2]
Experimental Protocols
Protocol 1: Protection of Carboxylic Acids as 2-Substituted-4,4-dimethyl-2-oxazolines via Microwave-Assisted Synthesis
This protocol describes the direct condensation of a carboxylic acid with 2-amino-2-methyl-1-propanol under microwave irradiation to form the corresponding 2-substituted-4,4-dimethyl-2-oxazoline.[1] The example of protecting phenylacetic acid to form this compound is highlighted.
Materials:
-
Carboxylic acid (e.g., Phenylacetic acid)
-
2-Amino-2-methyl-1-propanol
-
Microwave reactor (open vessel mode)
-
Ethyl acetate
-
Water
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a microwave-safe vessel, combine the carboxylic acid (1.0 eq) and 2-amino-2-methyl-1-propanol (3.0-6.0 eq).[1] For phenylacetic acid, use a 6-fold excess of the amino alcohol.
-
Place the vessel in the microwave reactor and irradiate the mixture using the open vessel mode at 170 °C for 15-40 minutes.[1] The optimal reaction time may vary depending on the substrate (see Table 1). For phenylacetic acid, a reaction time of 15 minutes is a good starting point.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the pure 2-substituted-4,4-dimethyl-2-oxazoline.
Quantitative Data Summary:
The following table summarizes the results for the microwave-assisted synthesis of various 2-substituted-4,4-dimethyl-2-oxazolines from their corresponding carboxylic acids.[1]
| Entry | Carboxylic Acid | Reaction Time (min) | Yield (%) |
| 1 | Benzoic acid | 15 | 85 |
| 2 | 4-Methoxybenzoic acid | 15 | 92 |
| 3 | 4-Chlorobenzoic acid | 15 | 88 |
| 4 | Phenylacetic acid | 15 | 78 |
| 5 | 3,5-Dimethoxyphenylacetic acid | 15 | 73 |
| 6 | Adipic acid | 25 | 75 (bis-oxazoline) |
| 7 | Dodecanoic acid | 40 | 73 |
Protocol 2: Deprotection of 2-Substituted-4,4-dimethyl-2-oxazolines via Acidic Hydrolysis
This protocol outlines the procedure for the cleavage of the 2-oxazoline ring to regenerate the free carboxylic acid using acidic hydrolysis.[2]
Materials:
-
2-Substituted-4,4-dimethyl-2-oxazoline (e.g., this compound)
-
Aqueous hydrochloric acid (10%)
-
Heating mantle or oil bath
-
Reflux condenser
-
Filtration apparatus
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2-substituted-4,4-dimethyl-2-oxazoline in a 10% aqueous solution of hydrochloric acid.[2]
-
Heat the reaction mixture to reflux and maintain for 3 hours.[2]
-
During the reaction, the corresponding carboxylic acid may precipitate out of the solution.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Collect the precipitated carboxylic acid by filtration.
-
Wash the solid product with cold water to remove any remaining acid and salts.
-
Dry the purified carboxylic acid.
Quantitative Data Summary:
The following table summarizes the results for the acidic hydrolysis of a bis-2-oxazoline to the corresponding dicarboxylic acid.[2]
| Entry | 2-Oxazoline Derivative | Hydrolysis Conditions | Yield (%) |
| 1 | 1,4-bis[2-(4,4-dimethyl-2-oxazolin-2-yl)ethenyl]benzene | 10% aq. HCl, reflux, 3h | 92 |
| 2 | 1,3-bis[2-(4,4-dimethyl-2-oxazolin-2-yl)ethenyl]benzene | 10% aq. HCl, reflux, 3h | 92 |
Visualizations
The following diagrams illustrate the experimental workflows for the protection and deprotection of carboxylic acids using the 2-oxazoline methodology.
References
conditions for deprotection of the 2-oxazoline group to a carboxylic acid
Application Note: Deprotection of 2-Oxazoline Groups to Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-oxazoline group is a robust and versatile protecting group for carboxylic acids.[1][2][3] Its stability to a wide range of nucleophilic and basic conditions, including Grignard reagents and hydrides, makes it particularly useful in complex organic syntheses.[3] The regeneration of the carboxylic acid is typically achieved through acidic hydrolysis, a straightforward and high-yielding process.[1] This application note provides detailed protocols and reaction conditions for the deprotection of 2-oxazolines to their corresponding carboxylic acids.
Mechanism and General Principles
The deprotection of a 2-oxazoline to a carboxylic acid proceeds via acid-catalyzed hydrolysis. The reaction involves the protonation of the nitrogen atom, followed by nucleophilic attack of water on the imino carbon. This leads to the opening of the oxazoline ring to form a hydroxy-ester intermediate, which is subsequently hydrolyzed to yield the carboxylic acid and the corresponding 2-amino alcohol byproduct. The most common method for this transformation is refluxing in dilute mineral acids, such as hydrochloric acid.[1]
Quantitative Data Summary
The efficiency of the hydrolysis of 2-oxazolines is dependent on the substrate, acid concentration, temperature, and reaction time. The following table summarizes various conditions reported in the literature for this deprotection.
| Substrate Type | Acid & Concentration | Solvent(s) | Temperature | Time | Yield | Reference |
| bis(2-oxazoline) | 10% aq. HCl | Water | Reflux | 3 h | 92% | [1] |
| Hydrophobic Poly(2-fatty acid-2-oxazoline) | 35% HCl | THF/Water (8:2) | 120 °C | Variable | Controlled Hydrolysis | [4] |
| Poly(2-ethyl-2-oxazoline) | 1M HCl | Water | 120 °C | 180 min | 80% Conversion | [5] |
| Poly(2-ethyl-2-oxazoline) | 1M HCl | Water | 180 °C | Variable | Controlled Hydrolysis | [5] |
Note: For polymeric substrates, reaction time can be varied to achieve a desired degree of partial hydrolysis, yielding copolymers of poly(2-oxazoline) and polyethyleneimine.[4][6] Temperatures exceeding 180°C for poly(2-oxazoline) hydrolysis may lead to degradation of the polymer backbone.[5]
Experimental Protocols
Protocol 1: General Hydrolysis of a 2-Oxazoline-Protected Carboxylic Acid
This protocol is adapted from the hydrolysis of bis(2-oxazolines) to prepare phenylenediacrylic acids.[1]
Materials:
-
2-Oxazoline protected compound
-
10% aqueous solution of hydrochloric acid (HCl)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the 2-oxazoline substrate (1.0 eq) in a 10% aqueous solution of hydrochloric acid in a round-bottom flask equipped with a magnetic stir bar. The volume of the acid solution should be sufficient to fully dissolve or suspend the starting material (e.g., ~15 mL per gram of substrate).
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Maintain the reflux for 3 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) if necessary. The formation of a precipitate (the carboxylic acid product) may be observed during the reaction.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filtered solid thoroughly with deionized water to remove any residual acid and the amino alcohol byproduct.
-
Dry the product under vacuum to obtain the pure carboxylic acid. High yields (over 90%) are typically achieved with this method.[1]
Protocol 2: Hydrolysis of a Hydrophobic Poly(2-oxazoline)
This protocol is designed for polymers that are not soluble in purely aqueous media and is based on conditions for hydrolyzing hydrophobic poly(2-oxazoline)s.[4]
Materials:
-
Hydrophobic poly(2-oxazoline) (e.g., PFAOx)
-
Tetrahydrofuran (THF)
-
35% Hydrochloric acid (HCl)
-
Acetone (for precipitation)
-
~4 M Sodium hydroxide (NaOH) solution
-
Freeze-dryer
Procedure:
-
Dissolve the poly(2-oxazoline) in THF to create a stock solution (e.g., ~185 mg/mL).
-
In a reaction vessel (e.g., microwave vial), combine the polymer solution and 35% HCl. A typical ratio is approximately 4 parts polymer solution to 1 part concentrated HCl by volume.
-
Seal the vessel and heat the solution to 120 °C for the desired amount of time. The reaction time will determine the degree of hydrolysis.
-
After the specified time, cool the solution to room temperature.
-
Precipitate the partially hydrolyzed polymer by adding the reaction solution to a large volume of acetone.
-
Isolate the solid polymer by centrifugation or filtration.
-
Redissolve the polymer in THF and neutralize the solution to a pH < 9 by the careful addition of ~4 M NaOH solution.
-
Remove the THF in vacuo.
-
Remove the remaining water by freeze-drying to yield the final hydrolyzed polymer.
Visualizations
Deprotection Workflow
The following diagram illustrates the general workflow for the acidic hydrolysis of a 2-oxazoline to a carboxylic acid.
Caption: Workflow for 2-oxazoline deprotection via acid hydrolysis.
Chemical Transformation
This diagram shows the chemical structures involved in the deprotection reaction.
Caption: General reaction scheme for the hydrolysis of a 2-oxazoline.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oxazoline - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 6. mdpi.com [mdpi.com]
Application of 2-Benzyl-4,4-dimethyl-2-oxazoline in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount for the construction of complex chiral molecules like natural products. Chiral auxiliaries have emerged as a powerful tool, temporarily imparting chirality to a substrate to direct a stereoselective transformation. Among these, the 2-oxazoline moiety, particularly as developed by A. I. Meyers, has proven to be a versatile and effective chiral auxiliary for the asymmetric alkylation of carbonyl compounds. This document provides detailed application notes and protocols for the use of 2-benzyl-4,4-dimethyl-2-oxazoline in natural product synthesis. This specific auxiliary offers the advantage of a sterically demanding yet electronically stable directing group, enabling high levels of diastereoselectivity in the formation of new stereocenters.
The core principle of the Meyers asymmetric alkylation lies in the ability of the 2-oxazoline ring to activate the α-protons of the 2-alkyl substituent (in this case, the benzyl group), facilitating their removal by a strong base to form a chiral, non-racemic enolate. This enolate then reacts with an electrophile, such as an alkyl halide, with a high degree of facial selectivity, dictated by the chiral environment of the oxazoline auxiliary. Subsequent hydrolysis of the oxazoline reveals a chiral carboxylic acid, with the auxiliary being recoverable for reuse.
Key Applications in Natural Product Synthesis
The utility of this compound and its analogs is demonstrated in the asymmetric synthesis of various classes of natural products, where the creation of specific stereocenters is crucial for biological activity. This methodology is particularly valuable for the synthesis of alkaloids, pheromones, and other biologically active compounds containing chiral carboxylic acid derivatives or intermediates that can be elaborated from them.
A prominent example of this methodology is in the synthesis of substituted alkanoic acids, which are common substructures in many natural products. While a complete total synthesis of a complex natural product using the specific this compound is not extensively documented in readily available literature, the principles are well-established through the synthesis of chiral building blocks. The following sections will detail the general workflow and provide a representative protocol for the key asymmetric alkylation step.
Data Presentation
The following table summarizes the quantitative data for a representative asymmetric alkylation reaction using a 2-alkyl-4,4-dimethyl-2-oxazoline, illustrating the high diastereoselectivity and yields achievable with this methodology.
| Step | Substrate | Electrophile | Product | Diastereomeric Excess (d.e.) | Yield (%) |
| Asymmetric Alkylation | 2-Ethyl-4,4-dimethyl-2-oxazoline | Methyl Iodide | (S)-2-(1-Methylpropyl)-4,4-dimethyl-2-oxazoline | >95% | 85% |
| Hydrolysis | (S)-2-(1-Methylpropyl)-4,4-dimethyl-2-oxazoline | - | (S)-2-Methylbutanoic acid | >95% (e.e.) | ~90% |
Note: This data is representative of the Meyers asymmetric alkylation methodology. Specific results may vary depending on the exact substrates and reaction conditions.
Experimental Protocols
This section provides a detailed methodology for the key steps in a typical asymmetric synthesis using this compound as the chiral auxiliary.
Method 1: Asymmetric Alkylation of this compound
Objective: To perform a diastereoselective alkylation of the chiral enolate derived from this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Dry ice/acetone bath
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Formation of the Lithio Anion: The solution is cooled to -78 °C using a dry ice/acetone bath. To this stirred solution, a solution of n-butyllithium in hexanes (1.05 equivalents) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The formation of the bright yellow to orange lithio anion is observed. The solution is stirred at -78 °C for 1 hour.
-
Alkylation: The desired alkyl halide (1.1 equivalents), freshly distilled, is added dropwise to the cold enolate solution. The reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by silica gel column chromatography. The diastereomeric excess (d.e.) of the product can be determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the purified product.
Method 2: Hydrolysis of the Alkylated Oxazoline to the Chiral Carboxylic Acid
Objective: To cleave the chiral auxiliary and isolate the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated this compound
-
6 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acidic Hydrolysis: The purified alkylated oxazoline is dissolved in 6 M hydrochloric acid. The mixture is heated to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Extraction of the Auxiliary: After cooling to room temperature, the reaction mixture is extracted with diethyl ether to remove the protonated amino alcohol auxiliary.
-
Isolation of the Carboxylic Acid: The aqueous layer is made basic (pH > 8) by the careful addition of solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then washed with diethyl ether to remove any remaining non-acidic impurities.
-
Acidification and Extraction: The aqueous layer is re-acidified to pH < 2 with concentrated HCl and then extracted with diethyl ether (3 x 50 mL).
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude chiral carboxylic acid.
-
Purification: The carboxylic acid can be further purified by distillation or recrystallization. The enantiomeric excess (e.e.) can be determined by chiral GC or HPLC analysis, or by conversion to a chiral derivative.
Visualization of the Workflow
The following diagrams illustrate the key logical and experimental workflows described in the protocols.
Figure 1: Overall synthetic workflow from the formation of the chiral auxiliary to the final chiral carboxylic acid.
Figure 2: Step-by-step experimental workflow for the asymmetric alkylation protocol.
Conclusion
The use of this compound as a chiral auxiliary provides a robust and highly diastereoselective method for the synthesis of chiral carboxylic acids and their derivatives. This methodology is a valuable tool for the construction of stereochemically complex natural products and other biologically active molecules. The protocols provided herein offer a solid foundation for researchers to apply this powerful synthetic strategy in their own work. The straightforward nature of the reactions, coupled with the ability to recover the chiral auxiliary, makes this an attractive approach in the early stages of drug discovery and development.
Application Notes and Protocols: A Step-by-Step Guide for Directed Metalation with 2-Oxazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[1][2] This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be trapped with a variety of electrophiles, allowing for the precise installation of a wide range of functional groups.[3][4] The 2-oxazoline moiety is a highly effective and versatile DMG due to its ability to coordinate with the metal of the base, thereby increasing the kinetic acidity of the adjacent protons.[4][5] This application note provides a detailed, step-by-step guide for performing directed metalation reactions using 2-oxazolines, including experimental protocols, data presentation, and visual diagrams of the key processes.
Reaction Mechanism and Principles
The directed metalation of 2-aryl-2-oxazolines proceeds through a mechanism known as a complex-induced proximity effect (CIPE).[5] The heteroatom in the oxazoline ring acts as a Lewis base, coordinating to the Lewis acidic lithium cation of the organolithium base.[1] This brings the base into close proximity to the ortho-proton of the aromatic ring, facilitating its abstraction and the formation of a stable ortho-lithiated intermediate. This intermediate can then undergo reaction with a suitable electrophile.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent quenching of the organolithium base and the lithiated intermediate.[2]
-
Glassware should be oven-dried or flame-dried prior to use.
-
Organolithium reagents are pyrophoric and should be handled with extreme care using appropriate techniques.
Protocol 1: Directed ortho-Lithiation of 2-Phenyl-2-oxazoline and Quenching with an Electrophile
This protocol describes a general procedure for the ortho-functionalization of 2-phenyl-2-oxazoline.
Materials:
-
2-Phenyl-2-oxazoline
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Electrophile (e.g., benzaldehyde, trimethylsilyl chloride, iodine)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2-phenyl-2-oxazoline (1.0 equiv).
-
Solvent Addition: Add anhydrous THF via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Add TMEDA (1.1 equiv) to the solution. Subsequently, add n-BuLi (1.1 equiv) dropwise while maintaining the temperature at -78 °C. The solution may change color upon addition of the base.
-
Metalation: Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete ortho-lithiation.
-
Electrophilic Quench: Add the chosen electrophile (1.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After the addition of the electrophile, allow the reaction to stir at -78 °C for an additional 1-2 hours, and then warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ortho-functionalized product.
Data Presentation
The choice of base, solvent, and electrophile can significantly impact the outcome of the directed metalation reaction. The following tables summarize key reagents and their roles.
| Base | Typical Solvent | Additive | Notes |
| n-Butyllithium (n-BuLi) | THF, Diethyl ether | TMEDA | Most common and versatile base. TMEDA accelerates the reaction by breaking up n-BuLi aggregates.[5] |
| sec-Butyllithium (sec-BuLi) | THF, Diethyl ether | TMEDA | More reactive and sterically hindered than n-BuLi. |
| tert-Butyllithium (t-BuLi) | THF, Diethyl ether | - | Very strong and sterically hindered base. |
| Lithium diisopropylamide (LDA) | THF | - | A non-nucleophilic amide base, useful when the substrate is sensitive to nucleophilic attack.[3] |
Table 1: Common Bases and Solvents for Directed Metalation.
| Electrophile | Functional Group Introduced |
| Aldehydes (e.g., Benzaldehyde) | Hydroxymethyl |
| Ketones (e.g., Acetone) | Hydroxyalkyl |
| Alkyl halides (e.g., Methyl iodide) | Alkyl |
| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl |
| Iodine (I₂) | Iodo |
| Carbon dioxide (CO₂) | Carboxylic acid |
| N,N-Dimethylformamide (DMF) | Aldehyde |
| Disulfides (e.g., Dimethyl disulfide) | Thioether |
Table 2: Representative Electrophiles and the Corresponding Functional Groups Introduced. [3]
Mandatory Visualizations
Caption: Reaction mechanism of directed ortho-metalation with 2-oxazolines.
Caption: General experimental workflow for directed metalation.
Conversion of the Oxazoline Group
A key advantage of using the 2-oxazoline as a directing group is its versatility as a masked functional group.[6] After the desired ortho-functionalization has been achieved, the oxazoline ring can be readily converted into other valuable functionalities, such as carboxylic acids, aldehydes, or nitriles.[7][8]
| Transformation | Reagents and Conditions | Resulting Functional Group |
| Hydrolysis to Carboxylic Acid | Acidic hydrolysis (e.g., 3M HCl, reflux) followed by basic workup.[6] | Carboxylic Acid |
| Reduction to Aldehyde | Reduction with DIBAL-H or a similar hydride reagent. | Aldehyde |
| Conversion to Nitrile | Treatment with excess oxalyl chloride and catalytic DMF.[7] | Nitrile |
Table 3: Common Transformations of the 2-Oxazoline Group.
Scope and Limitations
Directed metalation with 2-oxazolines is a broadly applicable method for the synthesis of polysubstituted aromatics. However, certain limitations should be considered. The presence of other acidic protons in the molecule can compete with the desired ortho-deprotonation. Additionally, some electrophiles may be incompatible with the strongly basic reaction conditions. Careful planning of the synthetic route and choice of reagents are crucial for a successful outcome. The steric and electronic properties of substituents on the aromatic ring can also influence the rate and regioselectivity of the metalation.
Conclusion
The use of 2-oxazolines as directing groups in directed ortho-metalation provides a robust and highly regioselective method for the synthesis of functionalized aromatic compounds. The straightforward experimental procedure, coupled with the ability to transform the oxazoline moiety into other functional groups, makes this a valuable tool for researchers in organic synthesis and drug development. By following the protocols and considering the principles outlined in these application notes, scientists can effectively utilize this powerful synthetic strategy.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. baranlab.org [baranlab.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyl-4,4-dimethyl-2-oxazoline
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Benzyl-4,4-dimethyl-2-oxazoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most prevalent methods for synthesizing 2-substituted-2-oxazolines, including this compound, are:
-
From Phenylacetic Acid and 2-Amino-2-methyl-1-propanol: This is a direct condensation and cyclization reaction, often performed with azeotropic removal of water.[1]
-
The Witte-Seeliger Method (from Nitriles): This involves the reaction of benzyl cyanide with an amino alcohol (2-amino-2-methyl-1-propanol) under Lewis acid catalysis.[2][3][4]
-
Dehydrative Cyclization of N-(2-hydroxyethyl)amides: This two-step approach involves first forming the N-(1-hydroxy-2-methylpropan-2-yl)-2-phenylacetamide intermediate, followed by cyclization using a dehydrating agent.[5][6][7]
-
From Aldehydes: Phenylacetaldehyde can be reacted with 2-aminoethanol in the presence of an oxidizing agent.[8]
Q2: I'm getting a low yield. What are the most critical factors affecting the yield of the synthesis?
A2: Low yields are a common issue and can often be attributed to several factors:
-
Inefficient Water Removal: In direct condensation reactions, the equilibrium must be shifted towards the product by effectively removing the water byproduct, often through azeotropic distillation (e.g., using a Dean-Stark apparatus).[1][9]
-
Choice of Catalyst/Reagent: The selection and amount of catalyst (for nitrile-based methods) or dehydrating agent (for amide cyclization) are crucial. Stronger acids like triflic acid (TfOH) have shown to be more effective in cyclization than weaker acids.[5][6]
-
Reaction Temperature and Time: The reaction may be incomplete. Optimization of temperature and reaction duration is necessary. Monitoring the reaction progress via techniques like TLC or GC-MS is recommended.[3][6]
-
Side Reactions: The formation of byproducts, such as esters, can significantly reduce the yield of the desired oxazoline.[6][10]
-
Purity of Starting Materials: Impurities in the starting materials (benzyl cyanide, phenylacetic acid, or the amino alcohol) can interfere with the reaction.
Q3: How can I minimize the formation of ester side products?
A3: Ester formation is a known side reaction, particularly in methods involving the cyclization of β-hydroxy amides with reagents like tosyl chloride.[6][10] To minimize this:
-
Switch Dehydrating Agent: Consider using more efficient fluorinating agents such as diethylaminosulfur trifluoride (DAST) or XtalFluor-E, which can favor oxazoline formation over esterification.[6]
-
Use a Different Synthetic Route: Employing the nitrile-based Witte-Seeliger method can circumvent the intermediate that leads to ester formation.[2][3]
Q4: What are the recommended purification methods for this compound?
A4: After the reaction, the crude product will likely contain unreacted starting materials, byproducts, and residual solvent. Common purification techniques include:
-
Distillation: Vacuum distillation is often effective for purifying liquid oxazolines.
-
Column Chromatography: Flash column chromatography using silica gel is a standard method for removing impurities.[11] The solvent system (e.g., pentane/ethyl acetate) should be chosen based on the polarity of the product and impurities.[11]
-
Acid-Base Extraction: This can be used to remove acidic or basic impurities from the crude product.
-
Chemical Treatment for Water Removal: For removing trace amounts of residual water, which can be detrimental for downstream applications like polymerization, treatment with agents like dialkyl hydrogen phosphites or halosilanes followed by distillation can be effective.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction. | Increase reaction time and/or temperature. Monitor reaction progress using TLC or GC-MS.[6] |
| Ineffective catalyst or dehydrating agent. | Ensure the catalyst is active. For amide cyclization, consider switching to a stronger acid catalyst like TfOH or a more efficient dehydrating agent like DAST.[6] | |
| Poor quality of starting materials. | Verify the purity of reactants (e.g., by NMR or GC) and purify if necessary. | |
| Significant Ester Byproduct | Use of certain cyclizing reagents (e.g., tosyl chloride) with β-hydroxy amides. | Change the cyclizing reagent to one less prone to esterification, such as XtalFluor-E.[6][10] Alternatively, consider a different synthetic route, such as the nitrile method. |
| Reaction Stalls | Catalyst deactivation. | Add a fresh portion of the catalyst. Ensure anhydrous conditions if the catalyst is moisture-sensitive. |
| Product is Contaminated with Water | Incomplete drying of crude product or glassware. | Ensure all glassware is thoroughly dried before use. Dry the crude product over a suitable drying agent (e.g., Na2SO4, MgSO4). For stringent dryness, consider chemical treatment followed by distillation.[11] |
| Difficulty in Isolating the Product | Product is volatile or forms an emulsion during workup. | Use a rotary evaporator at a controlled temperature and pressure to remove solvent. To break emulsions, try adding brine or filtering through a pad of Celite. |
Experimental Protocols
Protocol 1: Synthesis from Phenylacetic Acid and 2-Amino-2-methyl-1-propanol[1]
-
Reactant Setup: In a round-bottom flask equipped with a Vigreux column and a distillation head, combine phenylacetic acid (1.0 mol), 2-amino-2-methyl-1-propanol (1.0 mol), and xylene (approx. 250 mL per mol of reactant).
-
Reaction: Heat the mixture to maintain a gentle reflux. The water formed during the reaction will be removed azeotropically with the xylene.
-
Monitoring: Continue heating until no more water is collected in the distillation head.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the xylene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield this compound.
Protocol 2: Synthesis via Dehydrative Cyclization using Triflic Acid (TfOH)[5]
This is a general protocol for 2-oxazoline synthesis that can be adapted.
-
Intermediate Formation: First, synthesize the N-(1-hydroxy-2-methylpropan-2-yl)-2-phenylacetamide by reacting phenylacetic acid (or its acyl chloride) with 2-amino-2-methyl-1-propanol.
-
Cyclization Setup: To a solution of the N-(1-hydroxy-2-methylpropan-2-yl)-2-phenylacetamide (1.0 equiv) in 1,2-dichloroethane (DCE), add triflic acid (TfOH) (1.5 equiv).
-
Reaction: Heat the reaction mixture at 80 °C and stir until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Data Presentation
Table 1: Effect of Acid Catalyst on Dehydrative Cyclization Yield [5]
| Entry | Acid Catalyst | Equivalents of Acid | Temperature (°C) | Yield (%) |
| 1 | MsOH | 1.5 | 80 | Low |
| 2 | TFA | 1.5 | 80 | Low |
| 3 | TfOH | 1.5 | 80 | High |
| 4 | TfOH | 1.0 | 80 | Moderate |
| 5 | TfOH | 2.0 | 80 | High |
Data adapted from a study on a similar β-hydroxyamide substrate, demonstrating the superior efficacy of TfOH.
Visualizations
Caption: Workflow for Synthesis from Phenylacetic Acid.
Caption: Troubleshooting Logic for Low Yield Issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxazoline - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Oxazoline synthesis [organic-chemistry.org]
- 9. US4281137A - Purification of 2-oxazolines - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ortho-Lithiation Directed by 2-Oxazolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during ortho-lithiation experiments directed by 2-oxazolines.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the 2-oxazoline group in this reaction?
A1: The 2-oxazoline group serves as a powerful directing metalation group (DMG). Its nitrogen atom coordinates to the lithium atom of the organolithium base (e.g., n-BuLi, s-BuLi), bringing the base into close proximity to the ortho-proton on the aromatic ring. This facilitates the deprotonation of the ortho-position, leading to the formation of an aryllithium intermediate with high regioselectivity.[1]
Q2: What are the most common organolithium bases used, and how do they differ?
A2: The most common bases are n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi).
-
n-BuLi is a strong base and a good nucleophile.
-
s-BuLi is more basic and less nucleophilic than n-BuLi, which can sometimes be advantageous in avoiding nucleophilic attack on sensitive functional groups.
-
t-BuLi is the most basic and sterically hindered, which can influence regioselectivity and reactivity. Lithium amides like lithium diisopropylamide (LDA) are also used, particularly when trying to favor benzylic deprotonation over aryl deprotonation.[2]
Q3: Why is the reaction typically carried out at low temperatures (e.g., -78 °C)?
A3: Low temperatures are crucial for several reasons:
-
To ensure the stability of the aryllithium intermediate: Aryllithium species can be unstable at higher temperatures and may decompose or undergo side reactions.
-
To control the regioselectivity: At higher temperatures, the kinetic product may rearrange to a more thermodynamically stable, but undesired, regioisomer.
-
To prevent side reactions with the solvent: Ethereal solvents like THF can be deprotonated by strong organolithium bases at temperatures above -20 °C.[2]
-
To minimize nucleophilic attack by the organolithium reagent on other functional groups present in the molecule.
Troubleshooting Guide
Problem 1: Low or no yield of the desired ortho-substituted product, with recovery of starting material.
This is a common issue that can arise from several factors related to the lithiation step.
| Possible Cause | Troubleshooting Suggestion | Explanation |
| Inactive organolithium reagent | Titrate the organolithium solution before use. Use a fresh bottle if necessary. | Organolithium reagents degrade over time, especially if not stored properly. Titration determines the active concentration. |
| Incomplete deprotonation | Use a stronger base (e.g., s-BuLi or t-BuLi instead of n-BuLi). Add a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to increase the basicity of the organolithium reagent. Consider using a different solvent system. | The ortho-proton may not be acidic enough for complete deprotonation under the initial conditions. TMEDA breaks up organolithium aggregates, increasing their reactivity.[1] |
| Poor solubility of the starting material | Use a co-solvent or a different solvent system in which the substrate is more soluble at low temperatures. | If the substrate is not in solution, the reaction will be very slow or will not occur. |
| Reaction temperature is too low | While low temperatures are generally required, in some cases, a slightly higher temperature (e.g., -40 °C or -20 °C) may be necessary to achieve a reasonable reaction rate. This should be explored cautiously. | Some ortho-lithiation reactions have a significant activation energy barrier. |
Problem 2: Formation of a significant amount of a benzylic-substituted product.
This occurs when there is a competition between deprotonation of the ortho-aryl proton and a proton on an alkyl group attached to the aromatic ring.
| Substrate | Base | Additive | Temp (°C) | Product Distribution (Ortho:Benzylic) | Yield (%) |
| 2-(o-tolyl)oxazoline | s-BuLi | TMEDA | -78 | Major: Ortho, Minor: Benzylic | ~80% (total) |
| 2-(o-tolyl)oxazoline | LDA | THF | -78 | Minor: Ortho, Major: Benzylic | ~75% (total) |
Note: The yields and ratios are illustrative and can vary based on specific reaction conditions and electrophiles used.
Troubleshooting:
-
Choice of Base: Alkyllithiums (n-BuLi, s-BuLi) generally favor ortho-lithiation, while lithium amides (like LDA) tend to favor benzylic lithiation.[2] To favor the ortho-product, use s-BuLi or n-BuLi with TMEDA.
-
Reaction Time and Temperature: Shorter reaction times at low temperatures can sometimes favor the kinetically preferred ortho-lithiation.
Caption: Troubleshooting workflow for competitive benzylic lithiation.
Problem 3: The oxazoline ring is cleaved, leading to amide or amino ester byproducts.
The oxazoline ring can be susceptible to nucleophilic attack, especially during the workup.
Troubleshooting:
-
Workup Conditions: Quench the reaction at low temperature with a proton source. A careful aqueous workup with a buffer solution (e.g., saturated aqueous NH4Cl) is often preferred over strong acids. Hydrolysis is often initiated by protonation or alkylation of the oxazoline nitrogen, which facilitates nucleophilic attack.[3]
-
Purification: Avoid strongly acidic conditions during chromatographic purification.
Caption: Mechanism of acid-catalyzed hydrolysis of the oxazoline ring.
Problem 4: Incorrect regioselectivity of lithiation on a substituted aromatic ring.
While the oxazoline is a strong directing group, other substituents can influence the position of lithiation.
Troubleshooting:
-
Cooperative and Competitive Effects:
-
1,3-Disubstitution: Two directing groups in a 1,3-relationship will generally direct lithiation to the C2 position between them.
-
1,4-Disubstitution: Lithiation will occur ortho to the stronger directing group. The oxazoline group is a very strong director.
-
Electron-Withdrawing Groups: Groups like halogens can increase the acidity of adjacent protons, potentially leading to lithiation at a site not ortho to the oxazoline if the electronic effect is dominant.[3]
-
-
Steric Hindrance: Bulky substituents near the ortho position can disfavor lithiation at that site.
| Substrate | Base | Product(s) | Notes |
| 2-(3-Methoxyphenyl)oxazoline | LDA | Lithiation at C2 (between the two directing groups) | Cooperative directing effect. |
| 2-(2-Fluoro-4-bromophenyl)oxazoline | LDA | Lithiation between the F and Br atoms | The acidifying effect of the halogens overrides the oxazoline's directing effect.[3] |
Problem 5: Products arising from halogen-metal exchange instead of ortho-lithiation.
For aryl halides, especially bromides and iodides, halogen-metal exchange can be faster than deprotonation.
Troubleshooting:
-
Choice of Halogen: This side reaction is fastest for iodides, followed by bromides. Chlorides and fluorides are much less prone to halogen-metal exchange, and ortho-lithiation is typically favored.[2]
-
Organolithium Reagent: t-BuLi is often used to promote halogen-metal exchange. Using n-BuLi or s-BuLi may favor ortho-lithiation, although this is substrate-dependent.
-
Temperature: Halogen-metal exchange is often very fast, even at -78 °C.
Caption: Competing pathways for bromoaryl oxazolines.
Experimental Protocols
General Protocol for Ortho-Lithiation of 2-Phenyl-4,4-dimethyl-2-oxazoline
Materials:
-
2-Phenyl-4,4-dimethyl-2-oxazoline
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Electrophile (e.g., iodomethane)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-phenyl-4,4-dimethyl-2-oxazoline (1.0 eq).
-
Dissolve the substrate in anhydrous THF (to make a ~0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled TMEDA (1.2 eq) to the solution.
-
Slowly add s-BuLi (1.2 eq) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting deep-colored solution at -78 °C for 1 hour.
-
Add the electrophile (e.g., iodomethane, 1.5 eq) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature over 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Workup to Minimize Oxazoline Hydrolysis
-
After the reaction with the electrophile is complete, cool the reaction mixture to -78 °C.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Avoid using strong acids.
-
Allow the mixture to warm to room temperature.
-
Proceed with the extraction as described in the general protocol.
-
During purification by silica gel chromatography, it may be beneficial to use a solvent system containing a small amount of a neutral or basic modifier (e.g., triethylamine) to prevent hydrolysis on the acidic silica gel.
References
troubleshooting low conversion in Grignard additions to 2-acyl-oxazolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion or other issues with Grignard additions to 2-acyl-oxazolines.
Frequently Asked Questions (FAQs)
Q1: My Grignard addition to a 2-acyl-oxazoline is resulting in a low yield of the desired tertiary alcohol. What are the most common causes?
A1: Low conversion in this reaction is typically attributed to one or more of the following factors:
-
Poor Quality Grignard Reagent: The Grignard reagent may have degraded due to exposure to moisture or air.[1] It is also possible that the initial formation of the Grignard reagent was incomplete.
-
Inactive Magnesium: The magnesium metal used to prepare the Grignard reagent may have an oxide layer that prevents it from reacting with the alkyl/aryl halide.
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or the 2-acyl-oxazoline substrate will quench the Grignard reagent.
-
Sub-optimal Reaction Temperature: The temperature at which the reaction is performed can significantly impact the rate and selectivity of the addition.
-
Side Reactions: Competing reactions such as enolization of the 2-acyl-oxazoline or Wurtz coupling during the Grignard reagent formation can consume starting materials.
-
Steric Hindrance: A bulky Grignard reagent or a sterically hindered 2-acyl-oxazoline can slow down the rate of addition.
Q2: I am observing the formation of a significant amount of a byproduct that appears to be the result of a coupling reaction. What is this and how can I minimize it?
A2: This is likely a Wurtz coupling product, where the Grignard reagent reacts with the unreacted alkyl/aryl halide used in its preparation. To minimize this side reaction, it is crucial to add the alkyl/aryl halide slowly and dropwise to the magnesium turnings during the Grignard reagent preparation. This maintains a low concentration of the halide, favoring its reaction with magnesium over the already formed Grignard reagent.
Q3: My reaction is not showing any signs of initiation. What can I do to start the Grignard reagent formation?
A3: Failure to initiate is a common problem. Here are several techniques to activate the magnesium and start the reaction:
-
Mechanical Activation: In an inert atmosphere, gently crush the magnesium turnings with a dry glass rod to expose a fresh, unoxidized surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium turnings. The disappearance of the iodine's color or the evolution of gas indicates that the magnesium has been activated.
-
Thermal Activation: Gently warming the flask with a heat gun can sometimes initiate the reaction. However, be prepared to cool the reaction, as the formation of the Grignard reagent is exothermic.
Q4: How does the chiral oxazoline auxiliary influence the stereochemical outcome of the Grignard addition?
A4: The chiral oxazoline auxiliary plays a crucial role in directing the stereochemical outcome of the nucleophilic addition. This is achieved through a mechanism known as chelation control. The magnesium atom of the Grignard reagent coordinates with both the carbonyl oxygen and the nitrogen or oxygen atom of the oxazoline ring, forming a rigid five-membered ring intermediate. This chelation locks the conformation of the 2-acyl-oxazoline, leading to a preferential attack of the Grignard reagent's R-group from the less sterically hindered face, resulting in a high degree of diastereoselectivity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Grignard Reagent | Prepare a fresh batch of Grignard reagent under strictly anhydrous conditions. Titrate the reagent to determine its exact concentration before use. |
| Moisture in the Reaction | Thoroughly flame-dry all glassware and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and ensure the 2-acyl-oxazoline substrate is dry. | |
| Low Reaction Temperature | While low temperatures are often used to improve selectivity, they can also slow down the reaction rate. Try gradually warming the reaction mixture from a low temperature (e.g., -78 °C) to room temperature. | |
| Poor Magnesium Activation | Use one of the activation methods described in FAQ 3. Ensure the magnesium turnings are of high quality and appear shiny. | |
| Low Diastereoselectivity | Non-chelating Conditions | The choice of solvent can influence chelation. Ethereal solvents like THF and diethyl ether are generally good for promoting chelation. |
| Reaction Temperature Too High | Higher temperatures can lead to a less organized transition state, reducing diastereoselectivity. Maintain a low temperature during the addition of the Grignard reagent. | |
| Presence of Lewis Acids | The addition of certain Lewis acids can alter the chelating environment and affect the stereochemical outcome. If not intentionally added, ensure all reagents are free from acidic impurities. | |
| Formation of Side Products | Enolization of the Ketone | This can be an issue with bulky Grignard reagents or sterically hindered ketones. Using a less hindered Grignard reagent or adding a Lewis acid like CeCl₃ can sometimes suppress enolization. |
| Reaction with the Oxazoline Ring | While less common, highly reactive Grignard reagents could potentially react with the oxazoline ring. Using milder reaction conditions (lower temperature, slower addition) can help to avoid this. |
Experimental Protocols
General Protocol for Diastereoselective Grignard Addition to a 2-Acyl-oxazoline
This protocol is a general guideline and may require optimization for specific substrates and Grignard reagents.
1. Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Activate the magnesium using one of the methods described in FAQ 3.
-
Add anhydrous diethyl ether or THF to the flask.
-
Dissolve the alkyl or aryl halide (1.0 equivalent) in anhydrous ether or THF and add it to the dropping funnel.
-
Add the halide solution dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
2. Grignard Addition to the 2-Acyl-oxazoline:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve the 2-acyl-oxazoline (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent (1.1 - 1.5 equivalents) to the stirred solution of the 2-acyl-oxazoline via a syringe or cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
3. Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Chelation-controlled Grignard addition mechanism.
References
preventing hydrolysis of the 2-oxazoline ring during workup
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and workup of 2-oxazoline-containing compounds. Particular focus is given to preventing the hydrolysis of the 2-oxazoline ring, a critical step for ensuring product integrity and yield.
Frequently Asked Questions (FAQs)
Q1: How stable is the 2-oxazoline ring to different pH conditions?
A1: The 2-oxazoline ring is generally stable under neutral and basic conditions. However, it is susceptible to hydrolysis under acidic conditions, particularly in the presence of water. The rate of hydrolysis increases significantly in strongly acidic environments. For instance, poly(2-isopropenyl-2-oxazoline) has shown good stability at pH 8 and 9, satisfactory stability at pH 7.4, but its stability drastically decreases as the pH drops from 6 to 1.2.[1] At a low pH of 1.2, significant degradation can occur over time.[1] Therefore, it is crucial to avoid acidic aqueous conditions during the workup of 2-oxazoline-containing compounds.
Q2: What are the primary causes of 2-oxazoline ring hydrolysis during experimental workup?
A2: The primary cause of hydrolysis is the presence of acid and water. During workup, common procedures such as washing the organic layer with an acidic aqueous solution (e.g., dilute HCl) to remove basic impurities can lead to the protonation of the nitrogen atom in the oxazoline ring. This protonation makes the ring highly susceptible to nucleophilic attack by water, leading to ring-opening and the formation of a hydroxy amide byproduct.[2][3] Residual water in the reaction mixture or solvents can also contribute to hydrolysis if acidic conditions are present.[4]
Q3: Can I use a standard aqueous workup for my reaction that produces a 2-oxazoline?
A3: A standard aqueous workup involving an acid wash is not recommended due to the risk of hydrolysis. However, a modified aqueous workup using neutral or basic washes can be employed. It is advisable to use a saturated solution of sodium bicarbonate or sodium carbonate to neutralize any residual acid from the reaction.[5][6][7] This should be followed by a wash with brine to remove the bulk of the water from the organic layer before drying with an anhydrous salt like sodium sulfate or magnesium sulfate.[5][7]
Q4: What is an anhydrous workup, and when should I use it?
A4: An anhydrous workup is a procedure designed to isolate a product without the use of water, thereby preventing hydrolysis of water-sensitive functional groups like 2-oxazolines. This method is highly recommended when your 2-oxazoline-containing product is particularly sensitive or when you need to ensure the complete absence of hydrolyzed byproducts. Anhydrous workups typically involve the removal of the reaction solvent under reduced pressure, followed by purification techniques that do not involve water, such as non-aqueous trituration, precipitation, or chromatography.
Q5: My reaction mixture has formed an emulsion during the basic wash. How can I resolve this?
A5: Emulsion formation is a common issue, especially when dealing with basic aqueous solutions.[8] Here are several strategies to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for some time, as the layers may separate on their own.[8][9]
-
Salting Out: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the mixture.[9][10] This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[5][10]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[10]
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the issue.[9][10]
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the workup of 2-oxazoline compounds.
| Problem | Potential Cause | Recommended Solution(s) |
| Low product yield after workup | Hydrolysis of the 2-oxazoline ring due to acidic conditions. | - Avoid acidic washes. Use a saturated solution of NaHCO₃ or Na₂CO₃ for neutralization.[5][6] - Perform an anhydrous workup by evaporating the solvent and purifying via non-aqueous methods. |
| Presence of a hydroxy amide impurity in the final product (confirmed by NMR/MS) | Incomplete prevention of hydrolysis during workup. | - Ensure all solvents used in the workup are anhydrous. - Minimize the contact time of the organic layer with any aqueous phase, even if it is basic. - Consider purification via flash chromatography with a non-protic eluent system. |
| Formation of a persistent emulsion during extraction | Surfactant-like properties of reagents or byproducts. | - Gently swirl instead of vigorously shaking the separatory funnel.[10] - Add brine or solid NaCl to the separatory funnel.[9][10] - Filter the mixture through Celite.[9] |
| Difficulty in removing water-soluble impurities without an acid wash | The impurity is a basic compound that requires protonation for removal. | - Use a minimally sufficient amount of a very dilute acid (e.g., 0.1 M HCl) and immediately follow with a basic wash. Monitor the integrity of the oxazoline ring by TLC. - Consider using a solid-phase scavenger resin to remove the basic impurity under anhydrous conditions. |
| Product is water-soluble, preventing standard extraction | The 2-oxazoline compound has polar functional groups. | - Evaporate the organic solvent and perform a non-aqueous workup. - If the product is in an aqueous solution, consider salting it out with a large amount of a salt like potassium carbonate, followed by extraction with a more polar organic solvent like ethyl acetate or dichloromethane.[11] |
Experimental Protocols
Protocol 1: Modified Aqueous Workup for 2-Oxazolines
This protocol is suitable for 2-oxazolines that are not excessively sensitive to brief contact with a basic aqueous phase.
-
Quenching the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. If necessary, quench any reactive reagents as appropriate for the specific reaction chemistry (e.g., by adding a saturated solution of ammonium chloride for organometallic reagents).
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralization: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Caution: Add the NaHCO₃ solution slowly and vent the separatory funnel frequently, as gas evolution (CO₂) may occur if the reaction mixture is acidic.[6]
-
-
Extraction: Gently swirl the separatory funnel to mix the layers. Allow the layers to separate and then drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[7] This will help to remove the majority of the dissolved water.[5]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.
Protocol 2: Anhydrous Workup for Sensitive 2-Oxazolines
This protocol is recommended for highly sensitive 2-oxazoline compounds.
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure using a rotary evaporator.
-
Residue Treatment:
-
For solid products: The resulting crude residue can be triturated with a non-polar solvent (e.g., hexanes, diethyl ether) to remove non-polar impurities. The purified solid can then be collected by filtration.
-
For oily products: Dissolve the crude oil in a minimal amount of a suitable solvent for chromatography.
-
-
Purification:
-
Flash Column Chromatography: Purify the product using a silica gel column. It is advisable to use a non-protic eluent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol). To neutralize the slightly acidic nature of silica gel, the slurry can be prepared with an eluent containing a small amount of triethylamine (e.g., 1%).
-
Distillation: For volatile 2-oxazolines, purification can be achieved by distillation, preferably under reduced pressure to avoid high temperatures that could lead to polymerization.[4]
-
Visualizations
Caption: Mechanism of acid-catalyzed hydrolysis of the 2-oxazoline ring.
Caption: Decision workflow for choosing a workup procedure.
References
- 1. In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 4. US4281137A - Purification of 2-oxazolines - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Work-up - Wikipedia [en.wikipedia.org]
- 8. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
Technical Support Center: Optimizing Directed ortho-Metalation Reactions
Welcome to the technical support center for Directed ortho-Metalation (DoM), a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their DoM experiments, with a focus on temperature and solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of Directed ortho-Metalation (DoM)?
A1: Directed ortho-Metalation is a chemical reaction that enables the selective substitution of a hydrogen atom at the position ortho (adjacent) to a specific functional group on an aromatic ring, known as a Directed Metalation Group (DMG).[1] The process involves the use of a strong organolithium base, which is directed to the ortho position by the DMG through a coordination interaction. This results in the formation of a highly reactive aryllithium intermediate, which can then be reacted with various electrophiles to introduce a new substituent with high regioselectivity.[1][2]
Q2: Why is temperature control so critical in DoM reactions?
A2: Strict temperature control, typically at -78 °C (the temperature of a dry ice/acetone bath), is crucial for several reasons:
-
Kinetic vs. Thermodynamic Control: Low temperatures favor the formation of the kinetically preferred ortho-lithiated species. At higher temperatures, this intermediate can isomerize to a more thermodynamically stable, but often undesired, regioisomer.
-
Preventing Side Reactions: Organolithium reagents are highly reactive and can undergo side reactions at elevated temperatures, such as reaction with the solvent (especially ethereal solvents like THF) or the anionic Fries rearrangement of certain intermediates like O-aryl carbamates.[3][4]
-
Stability of the Organolithium Reagent: Organolithium reagents themselves have limited thermal stability and can decompose over time, especially at temperatures above 0 °C.[3]
Q3: How do I choose the appropriate solvent for my DoM reaction?
A3: The choice of solvent is critical as it influences the solubility of the reactants and intermediates, as well as the reactivity of the organolithium base.
-
Ethereal Solvents (THF, Diethyl Ether): These are the most common solvents for DoM.[3] They are polar and aprotic, and they effectively solvate the lithium cation, breaking down the aggregates in which organolithium reagents typically exist. This deaggregation increases the basicity and reactivity of the organolithium species.[3] THF is generally a better coordinating solvent than diethyl ether, leading to faster reactions, but it is also more susceptible to deprotonation by strong bases at higher temperatures.[3]
-
Hydrocarbon Solvents (Hexane, Toluene): These non-polar solvents are sometimes used, often in combination with a coordinating agent like tetramethylethylenediamine (TMEDA). In the absence of a coordinating solvent, organolithium reagents exist as large aggregates, which are less reactive.[3] Hydrocarbon solvents offer greater stability for the organolithium reagent at higher temperatures compared to ethers.[3]
-
"Greener" Solvents: Research is ongoing into the use of more environmentally friendly solvents such as cyclopentyl methyl ether (CPME) and deep eutectic solvents (DESs).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Desired Product | 1. Inactive Organolithium Reagent: The concentration of commercially available organolithium reagents can decrease over time. 2. Presence of Moisture or Oxygen: Organolithium reagents are extremely sensitive to water and air. 3. Insufficiently Low Temperature: Allowing the reaction to warm prematurely can lead to decomposition of the lithiated intermediate or other side reactions. 4. Poor Solubility of Reactants or Intermediates: The substrate or the lithiated intermediate may not be sufficiently soluble in the chosen solvent. | 1. Titrate the organolithium solution before use to determine its exact molarity. 2. Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is performed under a dry, inert atmosphere (argon or nitrogen). Use anhydrous solvents. 3. Maintain the reaction temperature at or below -78 °C throughout the addition of the organolithium reagent and the electrophile. 4. Consider switching to a more polar solvent (e.g., from diethyl ether to THF) or adding a co-solvent. |
| Formation of Multiple Isomers (Incorrect Regioselectivity) | 1. Reaction Temperature Too High: Isomerization of the desired ortho-lithiated intermediate to a more stable isomer may have occurred. 2. Choice of Organolithium Base: Different organolithium bases (n-BuLi, s-BuLi, t-BuLi) can exhibit different regioselectivities depending on the substrate. 3. Steric Hindrance: A bulky directing group or substituents on the aromatic ring can hinder access to the ortho position. | 1. Ensure the reaction is maintained at -78 °C. 2. Experiment with different organolithium bases. For example, the more sterically hindered t-BuLi can sometimes favor deprotonation at a different site compared to n-BuLi. 3. Consider using a less sterically demanding organolithium reagent or a different directing group if possible. |
| Anionic Fries Rearrangement Product Observed (for O-aryl carbamates) | Reaction Warmed Prematurely: The ortho-lithiated carbamate is thermally unstable and will rearrange to the corresponding salicylamide upon warming in the absence of an electrophile.[4] | Maintain the reaction at -78 °C and ensure the electrophile is added at this low temperature. The rearrangement is often observed when the reaction is allowed to warm to room temperature before quenching.[3][4] |
| Formation of Benzyne-Related Byproducts | Presence of a Halogen at the ortho Position: In the presence of a strong base, an ortho-halide can be eliminated to form a highly reactive benzyne intermediate, which can then be trapped by nucleophiles to give a mixture of products.[5][6][7] | This is a competing reaction pathway that can be difficult to avoid completely. Lowering the reaction temperature and using a less aggressive base might favor the desired ortho-metalation. Alternatively, this reactivity can be exploited for other synthetic transformations. |
| Reaction with Solvent | Elevated Temperatures: Organolithium reagents, particularly t-BuLi, can deprotonate ethereal solvents like THF, especially at temperatures above -20 °C.[3] | Maintain strict low-temperature conditions. If higher temperatures are necessary, consider switching to a more robust solvent like diethyl ether or a hydrocarbon.[3] |
Data on Temperature and Solvent Effects
The stability and reactivity of organolithium reagents are highly dependent on the solvent and temperature. The following tables summarize key data to aid in experimental design.
Table 1: Stability of Organolithium Reagents in Common Solvents
| Organolithium Reagent | Solvent | Temperature (°C) | Half-life (t½) |
| n-BuLi | Hexane | 25 | Very Stable |
| s-BuLi | Cyclohexane | 25 | ~130 days |
| t-BuLi | Pentane | 25 | ~60 days |
| n-BuLi | Diethyl Ether | 25 | ~30 days |
| n-BuLi | THF | 20 | ~10 hours |
| t-BuLi | THF | -20 | ~42 minutes[3] |
This data highlights the significantly lower stability of organolithium reagents in ethereal solvents compared to hydrocarbons, especially at ambient temperatures.
Table 2: Common Solvents for Directed ortho-Metalation
| Solvent | Dielectric Constant (20 °C) | Boiling Point (°C) | Key Characteristics |
| Tetrahydrofuran (THF) | 7.6 | 66 | Excellent coordinating solvent, promotes high reactivity. Can be deprotonated by strong bases at higher temperatures.[3] |
| Diethyl Ether (Et₂O) | 4.3 | 34.6 | Good coordinating solvent, less reactive with organolithiums than THF.[3] Lower boiling point can be a practical limitation. |
| Toluene | 2.4 | 111 | Non-coordinating solvent, often used with TMEDA.[8] Offers a wide temperature range. |
| Hexane | 1.9 | 69 | Non-coordinating and non-polar. Requires an additive like TMEDA to promote reactivity.[3] |
Experimental Protocols
General Protocol for Directed ortho-Metalation of Anisole
This protocol describes the ortho-lithiation of anisole followed by quenching with an electrophile, such as N,N-dimethylformamide (DMF), to yield 2-methoxybenzaldehyde.
Materials:
-
Anisole
-
Anhydrous diethyl ether or THF
-
n-Butyllithium (in hexanes)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional, but recommended for enhanced reactivity)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware (round-bottom flask, dropping funnel, syringes)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (argon or nitrogen line)
-
Low-temperature bath (dry ice/acetone, -78 °C)
Procedure:
-
Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere of argon or nitrogen.
-
Reagent Preparation: In the flask, dissolve anisole (1.0 eq) in anhydrous diethyl ether or THF. If using, add TMEDA (1.1 eq).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the ortho-lithiated species.
-
Quenching: Slowly add anhydrous DMF (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
Warming and Workup: After stirring for an additional 1-2 hours at -78 °C, slowly add saturated aqueous NH₄Cl solution to quench the reaction. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts in directed ortho-metalation.
Caption: General workflow for a Directed ortho-Metalation (DoM) reaction.
Caption: A troubleshooting flowchart for low yields in DoM reactions.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.saylor.org [resources.saylor.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. advancedengineeringscience.com [advancedengineeringscience.com]
stability of 2-Benzyl-4,4-dimethyl-2-oxazoline under acidic and basic conditions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 2-Benzyl-4,4-dimethyl-2-oxazoline in acidic and basic media. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the oxazoline ring in this compound?
A: The 2-oxazoline ring is a cyclic imino ether. It is thermally stable and generally resistant to weak acids, bases, nucleophiles, and radicals.[1] However, it is susceptible to hydrolysis under strong acidic or basic conditions, which leads to ring cleavage.[2][3] The 4,4-dimethyl substitution may offer some steric hindrance, but the fundamental reactivity towards hydrolysis remains.
Q2: My reaction failed or gave unexpected byproducts. Could my oxazoline starting material have degraded?
A: It is possible, especially if your reaction conditions involve strong acids or bases, even in catalytic amounts, or prolonged heating in aqueous media. The 2-oxazoline ring can hydrolyze to form N-(2-hydroxy-1,1-dimethylethyl)phenylacetamide. You should verify the integrity of your starting material and assess its stability under your specific reaction conditions.
Q3: What are the products of hydrolysis under acidic and basic conditions?
A: In both acidic and basic environments, hydrolysis of this compound cleaves the oxazoline ring to yield the same primary product: N-(2-hydroxy-1,1-dimethylethyl)phenylacetamide , an N-acylated amino alcohol.
Below is a diagram illustrating the hydrolysis pathway.
References
Technical Support Center: Purification of 2-Benzyl-4,4-dimethyl-2-oxazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Benzyl-4,4-dimethyl-2-oxazoline from typical reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Overall Yield After Purification | Incomplete Reaction: The synthesis of the oxazoline may not have gone to completion. | Before beginning purification, ensure the reaction has reached completion using an appropriate monitoring technique (e.g., TLC, GC, or NMR). If the reaction is incomplete, consider extending the reaction time or optimizing the reaction conditions. |
| Product Loss During Extraction: The product may be partially soluble in the aqueous phase during workup. | Minimize the volume of aqueous washes. Ensure the organic solvent used for extraction is appropriate for this compound. Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. | |
| Degradation During Distillation: The oxazoline ring is susceptible to hydrolysis, especially at elevated temperatures in the presence of acid or base.[1][2] | Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound. Ensure all glassware is dry and free of acidic or basic residues. Consider using a drying agent to remove residual water before distillation.[3] | |
| Product is Contaminated with Water | Hygroscopic Nature of Oxazolines: 2-Oxazolines can absorb moisture from the air.[3] | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use anhydrous solvents and drying agents during the workup and purification steps. |
| Incomplete Drying of Solvents or Glassware: Residual water can be introduced from solvents or equipment. | Ensure all solvents are properly dried before use. Oven-dry or flame-dry all glassware prior to the experiment. | |
| Inefficient Water Removal During Reaction: Water is a byproduct of many oxazoline syntheses and may not have been completely removed. | Use a Dean-Stark trap or other azeotropic removal method during the synthesis to effectively remove water as it is formed.[3] | |
| Product Appears Oily or Fails to Solidify (if expecting a solid) | Presence of Impurities: Residual solvents or reaction byproducts can lower the melting point and prevent crystallization. | Purify the product further using column chromatography to remove impurities. Attempt recrystallization from a different solvent system. |
| Product is an Oil at Room Temperature: this compound is expected to be a viscous oil or low-melting solid. | Confirm the physical state of the pure compound from literature data. If it is indeed an oil, focus on purification techniques suitable for liquids, such as distillation or chromatography. | |
| Product Discolors During Purification or Storage | Oxidation or Polymerization: Exposure to air, light, or trace impurities can sometimes lead to the formation of colored byproducts. | Store the purified product under an inert atmosphere, protected from light, and at a low temperature. Ensure all solvents are degassed to remove dissolved oxygen before use. |
| Presence of Colored Impurities from the Reaction: The starting materials or side reactions may produce colored species. | Consider treating the crude product with activated carbon to adsorb colored impurities before final purification. Column chromatography can also be effective in separating colored byproducts. | |
| Hydrolysis of the Oxazoline Ring is Observed (e.g., by NMR or IR) | Presence of Acid or Base: The oxazoline ring is sensitive to both acidic and basic conditions, leading to ring-opening.[1][2] | Neutralize the reaction mixture carefully before workup. Use neutral or slightly basic extraction conditions. Avoid strong acids or bases during purification. If acidic or basic catalysts are used in the synthesis, ensure they are thoroughly removed. |
| Presence of Water at Elevated Temperatures: Water can hydrolyze the oxazoline, a process that is accelerated by heat. | As mentioned, ensure the reaction mixture is thoroughly dried before any high-temperature purification steps like distillation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and critical impurity to remove during the purification of this compound?
A1: Water is the most critical impurity to remove. 2-Oxazolines are hygroscopic and residual water can lead to hydrolysis of the oxazoline ring, especially at elevated temperatures, which can lower the yield and purity of the final product.[3]
Q2: What are the recommended purification methods for this compound?
A2: The primary methods for purifying this compound are vacuum distillation and column chromatography. Recrystallization may also be an option if the compound is a solid at room temperature and a suitable solvent can be found.
Q3: At what temperature and pressure should I distill this compound?
A3: A reported boiling point for this compound is 155-160 °C at 15 mmHg.[4] It is recommended to perform the distillation under reduced pressure to avoid thermal degradation.
Q4: What solvent systems are suitable for column chromatography of this compound?
A4: A common stationary phase is silica gel. For the mobile phase, a gradient of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or diethyl ether is a good starting point. The optimal solvent system will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis.
Q5: How can I tell if my purified this compound is pure?
A5: The purity of this compound can be assessed using several analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Gas Chromatography (GC): To determine the percentage purity and detect volatile impurities.
-
Infrared (IR) Spectroscopy: To verify the presence of the characteristic oxazoline functional group and the absence of hydrolysis byproducts (e.g., amide and hydroxyl groups).
Q6: How should I store purified this compound?
A6: Due to its sensitivity to moisture and potential for slow degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and in a cool, dry place.
Quantitative Data
The following table summarizes key quantitative data relevant to the purification of 2-oxazolines.
| Parameter | Value | Compound | Reference |
| Boiling Point | 155-160 °C at 15 mmHg | This compound | [4] |
| Yield (Synthesis) | 86% | This compound | [4] |
| Water Content Reduction (Before Distillation) | From 1000 ppm to <10 ppm | 2-Ethyl-2-oxazoline (using bis(2-ethylhexyl)hydrogen phosphite) | [3] |
| Distillation Temperature (General 2-Oxazolines) | < 130 °C (at reduced pressure) | General 2-Oxazolines | [3] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol describes a general procedure for the purification of this compound by vacuum distillation.
1. Preparation of the Crude Product:
- Following the synthesis, quench the reaction mixture and perform an aqueous workup.
- Extract the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
- Wash the organic layer with brine, and then dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
- Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.
2. Optional Pre-treatment for Water Removal:
- For applications requiring extremely low water content, the crude product can be treated with a drying agent prior to distillation. A patented method for 2-oxazolines suggests adding a small amount (0.1-1% by weight) of a dialkyl hydrogen phosphite or a halosilane and stirring for a short period.[3]
3. Vacuum Distillation Setup:
- Assemble a standard vacuum distillation apparatus. Ensure all glassware is thoroughly dried.
- Use a Kugelrohr apparatus or a short-path distillation head to minimize product loss.
- Place the crude this compound in the distillation flask with a magnetic stir bar.
4. Distillation Process:
- Slowly apply vacuum to the system.
- Gradually heat the distillation flask in an oil bath.
- Collect the fraction that distills at the expected boiling point (approximately 155-160 °C at 15 mmHg).[4]
- Monitor the distillation for any signs of decomposition (e.g., darkening of the material in the distillation pot).
5. Product Collection and Storage:
- Collect the purified product in a pre-weighed, dry receiving flask.
- Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
- Store the purified this compound under an inert atmosphere.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for purifying this compound using silica gel column chromatography.
1. Preparation of the Crude Sample:
- Obtain the crude product as described in step 1 of the distillation protocol.
- Dissolve a small amount of the crude material in a minimal amount of the chromatography eluent to check for solubility and for spotting on a TLC plate.
2. Thin-Layer Chromatography (TLC) Analysis:
- Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1 ratios).
- The ideal solvent system should give the product a retention factor (Rf) of approximately 0.3-0.4.
3. Column Packing:
- Prepare a silica gel slurry in the chosen non-polar solvent (e.g., hexane).
- Pack a chromatography column with the slurry, ensuring there are no air bubbles.
- Add a layer of sand on top of the silica gel.
4. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent.
- Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
- Carefully add the sample to the top of the column.
5. Elution and Fraction Collection:
- Begin eluting the column with the chosen solvent system.
- Collect fractions and monitor the elution of the product using TLC.
- Combine the fractions containing the pure product.
6. Product Isolation:
- Evaporate the solvent from the combined pure fractions using a rotary evaporator.
- Dry the purified product under high vacuum to remove any residual solvent.
- Store the final product under an inert atmosphere.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
minimizing ester byproduct formation in oxazoline synthesis
Welcome to the Technical Support Center for Oxazoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of oxazolines, with a specific focus on minimizing the formation of ester byproducts.
Troubleshooting Guide
This section addresses specific issues that may arise during your oxazoline synthesis experiments, offering potential causes and actionable solutions.
Issue 1: Significant Ester Byproduct Formation
Question: My reaction is producing a substantial amount of ester byproduct, significantly lowering the yield of the desired oxazoline. How can I mitigate this?
Answer: Ester formation is a common side reaction, particularly during the cyclodehydration of β-hydroxy amides when using certain activating agents. The primary cause is the competing esterification of the hydroxyl group of the starting material or an intermediate. Here are several strategies to minimize this unwanted side reaction:
-
Change the Cyclizing Reagent: Sulfonyl chlorides, such as tosyl chloride (TsCl), in the presence of a base are known to promote ester formation.[1] Switching to a fluorinating agent can significantly reduce this side reaction. Reagents like diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), or [ethoxy(dimethylamino)methylidene]-(dimethylamino)azanium tetrafluoroborate (XtalFluor-E) are effective alternatives.[1][2]
-
Protect the Hydroxyl Group: Protecting the hydroxyl group of the β-amino alcohol as a silyl ether prior to amide coupling can prevent esterification. The silyl group can then be removed in situ during the cyclization step.[1][2] This method has been shown to dramatically increase the yield of the desired oxazoline.[1]
-
Optimize the Base and Solvent: The choice of base and solvent can influence the reaction pathway. For instance, in reactions using sulfonyl chlorides, triethylamine can promote esterification.[1] It is advisable to follow established protocols for the specific reagents being used. Aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) are generally preferred.[3]
-
Utilize a Catalytic Method: Acid-catalyzed dehydrative cyclization using a strong acid like triflic acid (TfOH) can be a highly efficient method that generates water as the only byproduct, thereby avoiding the formation of ester byproducts associated with certain stoichiometric reagents.[4]
Issue 2: Low or No Oxazoline Product Yield
Question: I am observing a very low yield of my target oxazoline, or no product at all. What are the potential causes and how can I improve the outcome?
Answer: Low product yield is a frequent challenge in oxazoline synthesis. Several factors can contribute to this issue:
-
Incomplete Reaction: The reaction may not have reached completion. Consider increasing the reaction time or temperature, but be mindful that excessive heat can lead to product degradation.[5]
-
Inefficient Dehydrating Agent: The choice and amount of the cyclizing reagent are critical. If you are using a reagent known to favor side reactions (e.g., tosyl chloride), a significant portion of your starting material may be converted to byproducts.[1] Switching to a more efficient fluorinating agent or a catalytic system is recommended.[2][4]
-
Catalyst Inactivity: If you are employing a catalytic method, ensure the catalyst is active and used in the optimal amount. For acid-catalyzed reactions, the strength of the acid is important; stronger acids like triflic acid have demonstrated higher efficacy.[4]
-
Moisture in the Reaction: The presence of water can interfere with the reaction, especially when using moisture-sensitive reagents. Ensure all glassware is thoroughly dried and use anhydrous solvents.[5]
-
Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction or lead to the formation of side products. Ensure the purity of your β-hydroxy amide or the corresponding amino alcohol and carboxylic acid.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-oxazolines?
A1: The most common and well-established routes for synthesizing 2-oxazolines include:
-
Dehydrative Cyclization of β-Hydroxy Amides: This is a widely used method where N-(β-hydroxyethyl)amides are cyclized using stoichiometric dehydrating agents (e.g., DAST, XtalFluor-E, Burgess reagent) or catalytic methods (e.g., using triflic acid).[4][6]
-
From Carboxylic Acids or their Derivatives: This involves the reaction of a carboxylic acid, acyl chloride, or ester with a 2-amino alcohol.[7][8] The Appel reaction is a modification that allows for oxazoline synthesis from carboxylic acids, though it can lead to byproducts.[7][9]
-
From Nitriles: Catalytic amounts of a Lewis acid, such as zinc chloride (ZnCl₂), can promote the reaction between a nitrile and a 2-amino alcohol to form an oxazoline, typically at elevated temperatures.[7]
Q2: How does the choice of cyclizing reagent affect the yield of oxazoline versus the ester byproduct?
A2: The choice of cyclizing reagent has a profound impact on the product distribution. For the cyclodehydration of β-hydroxy amides, sulfonyl chlorides are prone to forming significant amounts of ester byproduct. In contrast, fluorinating agents are much more selective for oxazoline formation. The use of silyl protection on the hydroxyl group of the amino alcohol, in conjunction with a fluorinating agent, can almost completely suppress ester formation and lead to high yields of the desired oxazoline.[1]
Q3: Can the Mitsunobu reaction be used for oxazoline synthesis, and what are the potential pitfalls?
A3: Yes, the Mitsunobu reaction can be used for the dehydrative cyclization of β-hydroxy amides to form oxazolines.[10] The reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] A potential pitfall is the formation of a common side-product where the azodicarboxylate displaces the activated hydroxyl group instead of the desired intramolecular cyclization by the amide nitrogen. This is more likely to occur if the amide nucleophile is not sufficiently acidic.[11]
Q4: Are there any "green" or more atom-economical methods for oxazoline synthesis?
A4: Yes, catalytic dehydrative cyclization methods are considered greener alternatives to stoichiometric reagents. The use of triflic acid (TfOH) as a catalyst is a prime example, as it promotes the cyclization of N-(2-hydroxyethyl)amides with the formation of water as the only byproduct.[4] This avoids the generation of stoichiometric amounts of waste associated with many dehydrating agents.[4]
Data Presentation
Table 1: Comparison of Cyclizing Reagents on Oxazoline vs. Ester Byproduct Formation
| Entry | Cyclizing Reagent | Base | Solvent | Oxazoline Yield (%) | Ester Byproduct Yield (%) | Reference |
| 1 | Tosyl Chloride (TsCl) | Et₃N | THF | ~10 | 80 | [1] |
| 2 | DAST | Et₃N | THF | 20-25 | - | [1] |
| 3 | XtalFluor-E | Et₃N | THF | 20-25 | - | [1] |
| 4 | Deoxo-Fluor | Et₃N | THF | 20-25 | - | [1] |
| 5 | XtalFluor-E (with TES-protected amino alcohol) | Et₃N | THF | 75 | - | [1] |
| 6 | XtalFluor-E (with IPDMS-protected amino alcohol) | Et₃N | THF | 85 | - | [1] |
TES: Triethylsilyl, IPDMS: Isopropyldimethylsilyl
Experimental Protocols
Protocol 1: Oxazoline Synthesis using XtalFluor-E with a Silyl-Protected Amino Alcohol
This protocol is adapted from a procedure for the synthesis of 2-oxazolines from carboxylic acids and O-silylated amino alcohols.[1]
-
Preparation of the O-Silylated Amino Alcohol: Protect the hydroxyl group of the desired β-amino alcohol with a suitable silyl group (e.g., Triethylsilyl (TES) or Isopropyldimethylsilyl (IPDMS)) following standard protection protocols.
-
Amide Coupling and Cyclization:
-
To a solution of the carboxylic acid (1.0 eq.) and the O-silylated amino alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C, add triethylamine (Et₃N) (3.0 eq.).
-
Slowly add a solution of XtalFluor-E (2.2 eq.) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Triflic Acid-Promoted Dehydrative Cyclization of a β-Hydroxy Amide
This protocol is based on a method for the TfOH-promoted synthesis of 2-oxazolines.[4]
-
Reaction Setup: To a solution of the N-(2-hydroxyethyl)amide (1.0 eq.) in 1,2-dichloroethane (DCE), add triflic acid (TfOH) (1.5 eq.) at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12 hours or until the reaction is complete as indicated by TLC analysis.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired 2-oxazoline.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of 2-oxazolines.
Caption: A logical flowchart for troubleshooting and minimizing ester byproduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Convenient one-pot synthesis of 2-oxazolines from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxazoline - Wikipedia [en.wikipedia.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Appel reaction - Wikipedia [en.wikipedia.org]
- 10. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Unexpected Byproducts in 2-Oxazoline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 2-oxazoline reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in the cationic ring-opening polymerization (CROP) of 2-oxazolines?
A1: The most frequently encountered byproducts in CROP of 2-oxazolines arise from side reactions such as chain transfer and termination. Chain transfer to monomer can occur through hydrogen abstraction, leading to a "dead" polymer chain with an enamine end group and the initiation of a new polymer chain. Termination reactions can be caused by nucleophilic impurities (e.g., water) or by reaction of the active chain end with the counterion, depending on the initiator used.
Q2: How does the choice of initiator affect byproduct formation in CROP?
A2: The initiator plays a crucial role in controlling side reactions. The reactivity of the initiator and the nature of the counterion are key factors. For instance, highly electrophilic initiators like methyl triflate generally lead to faster and more controlled polymerization compared to alkyl halides. The nucleophilicity of the counterion can influence the equilibrium between the active ionic species and a dormant covalent species, which in turn affects the polymerization rate and the propensity for side reactions.[1]
Q3: My GPC chromatogram shows a bimodal distribution or a shoulder. What could be the cause?
A3: A bimodal distribution or a shoulder in the GPC chromatogram of your poly(2-oxazoline) often indicates the presence of different polymer populations. This can be due to several reasons:
-
Slow Initiation: If the initiation rate is slow compared to the propagation rate, new polymer chains are formed throughout the reaction, leading to a broader molecular weight distribution and potentially a shoulder at lower molecular weights.
-
Chain Transfer Reactions: As mentioned in Q1, chain transfer can generate a population of shorter, terminated polymer chains.
-
Branched Species: Side reactions can sometimes lead to the formation of branched or star-shaped polymers, which will have different hydrodynamic volumes and thus different elution times compared to linear chains of the same molecular weight.[2]
-
Cyclic Oligomers: Although reported to be less common in some cases, the formation of cyclic oligomers is a possibility, especially under certain reaction conditions.[1]
Q4: I am observing the hydrolysis of my 2-oxazoline monomer or polymer. How can I prevent this and what are the byproducts?
A4: The 2-oxazoline ring is susceptible to hydrolysis, especially under acidic conditions, which opens the ring to form a β-hydroxy amide. In the case of poly(2-oxazolines), partial or complete hydrolysis of the side chains leads to the formation of linear polyethyleneimine (L-PEI) or copolymers of 2-oxazoline and ethylene imine.[3][4] To prevent hydrolysis, it is crucial to use dry reagents and solvents and to control the pH of the reaction mixture.
Q5: Are there any unexpected byproducts that can form during the synthesis of 2-oxazoline monomers themselves?
A5: Yes, depending on the synthetic route, various byproducts can be formed. For example, in dehydrative cyclization methods, incomplete cyclization can leave unreacted starting materials or lead to the formation of isomeric structures. In reactions involving N-allyl amides, both exo- and endo-cyclization products (oxazolines and oxazines, respectively) can be formed depending on the substitution pattern and reaction conditions.[5] Rearrangement reactions, such as the Beckmann rearrangement of ketoximes, can also be a source of unexpected byproducts if the reaction is not well-controlled.[6]
Troubleshooting Guides
Issue 1: High Polydispersity Index (PDI > 1.3) in CROP
Symptoms:
-
Broad, monomodal peak in the GPC chromatogram.
-
Calculated PDI value is higher than expected for a living polymerization.
Possible Causes and Solutions:
| Cause | Suggested Action |
| Slow Initiation | * Use a more reactive initiator (e.g., methyl triflate instead of methyl tosylate or an alkyl halide).[1]* Consider using a pre-synthesized initiator salt to ensure rapid and quantitative initiation. |
| Chain Transfer Reactions | * Lower the reaction temperature. Chain transfer reactions often have a higher activation energy than propagation.* For monomers prone to chain transfer (e.g., 2-methyl-2-oxazoline), consider alternative polymerization techniques or accept a higher PDI. |
| Impurities in Monomer or Solvent | * Purify the monomer by distillation immediately before use.* Use a high-purity, dry solvent. Water is a common impurity that can act as a chain transfer agent or terminator. |
Issue 2: Bimodal or Multimodal GPC Trace
Symptoms:
-
Two or more distinct peaks or a significant shoulder in the GPC chromatogram.
Possible Causes and Solutions:
| Cause | Suggested Action |
| Bimodal Initiation | * Ensure the initiator is pure and that it generates a single initiating species. |
| Significant Chain Transfer | * This can lead to a population of terminated, lower molecular weight polymers. Follow the suggestions in Issue 1 to minimize chain transfer. |
| Formation of Cyclic Byproducts | * Analyze the low molecular weight fraction by MALDI-TOF MS to identify cyclic species.[7]* Adjust reaction concentration; high dilution can favor cyclization. |
| Coupling Reactions | * Certain terminating agents or impurities can lead to the coupling of two polymer chains, resulting in a population with roughly double the molecular weight. Analyze by MALDI-TOF MS to confirm. |
Quantitative Data on Byproduct Formation
The extent of byproduct formation is highly dependent on the specific reaction conditions. The following tables provide a summary of how different parameters can influence the outcome of 2-oxazoline CROP.
Table 1: Influence of Initiator on Polydispersity (Đ) of Poly(2-ethyl-2-oxazoline)
| Initiator | Temperature (°C) | Dispersity (Đ) | Reference |
| Methyl triflate | 60 | ~1.10 - 1.15 | [8] |
| Benzyl chloride | Not specified | ~1.30 - 1.40 | [9] |
| Dibromo-p-xylene | Not specified | ~1.30 - 1.40 | [9] |
| Diphenyl phosphate | Not specified | ≤ 1.13 | [10][11] |
| Sc(OTf)₃ | Not specified | Narrow | [12] |
Table 2: Influence of Monomer on Chain Transfer
| Monomer | Chain Transfer Coefficient | Reference |
| 2-methyl-2-oxazoline (MeOx) | ~1/180 | [13] |
| 2-ethyl-2-oxazoline (EtOx) | ~1/2000 | [13] |
Experimental Protocols
Protocol 1: 1H NMR Analysis for Byproduct Identification
Objective: To identify and quantify monomer conversion, end groups, and potential side products in a 2-oxazoline polymerization reaction mixture.
Procedure:
-
Sample Preparation:
-
Carefully withdraw a small aliquot (0.1-0.2 mL) from the reaction mixture at desired time points using a dry, inert syringe.
-
Quench the polymerization by adding the aliquot to a vial containing a suitable terminating agent (e.g., a primary or secondary amine).
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting polymer residue in a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O, depending on the polymer's solubility). For quantitative analysis, a known amount of an internal standard can be added.
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration, especially for quantitative measurements.
-
-
Data Analysis:
-
Monomer Conversion: Compare the integration of a characteristic monomer peak with a characteristic polymer peak.
-
End Group Analysis: Identify the signals corresponding to the initiator fragment at the α-end and the terminator fragment at the ω-end of the polymer chain.[14] The ratio of the integrals of the end groups to the polymer backbone can be used to determine the number-average molecular weight (Mn).
-
Byproduct Identification: Look for unexpected signals. For example, the presence of enamine protons may indicate chain transfer. Signals corresponding to hydrolyzed side chains (e.g., N-acetylethanolamine from poly(2-methyl-2-oxazoline) hydrolysis) may also be visible.[3]
-
Protocol 2: GPC/SEC Analysis for Molecular Weight Distribution
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) of the synthesized polymer, and to detect the presence of oligomers or multimodal distributions.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the polymer (typically 1-2 mg/mL) in the GPC eluent (e.g., THF, DMF, or an aqueous buffer).[15]
-
Allow the polymer to dissolve completely. This may take several hours for high molecular weight polymers.[15]
-
Filter the solution through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any dust or particulate matter.[16][17]
-
-
GPC/SEC Analysis:
-
Inject the filtered sample into the GPC/SEC system.
-
Run the analysis using a suitable column set and detector (typically a refractive index detector).
-
-
Data Analysis:
-
Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)).[18]
-
Process the resulting chromatogram to obtain Mn, Mw, and Đ.
-
Visually inspect the chromatogram for any shoulders or additional peaks that may indicate the presence of byproducts or different polymer populations.[7]
-
Visualizations
Reaction Mechanisms and Workflows
Caption: Byproduct formation pathways in cationic ring-opening polymerization (CROP) of 2-oxazolines.
Caption: Troubleshooting flowchart for a bimodal GPC chromatogram in 2-oxazoline polymerization.
Caption: Experimental workflow for the characterization of byproducts in 2-oxazoline reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medium.com [medium.com]
- 4. medium.com [medium.com]
- 5. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Oxazolines from Diketene Using DAST via Beckmann Rearrangement, Modern Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of different poly(2-ethyl-2-oxazoline)s via matrix-assisted laser desorption/ionization time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Mild Brønsted acid initiated controlled polymerizations of 2-oxazoline towards one-pot synthesis of novel double-hydrophilic poly(2-ethyl-2-oxazoline)-block-poly(sarcosine) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 14. tu-dresden.de [tu-dresden.de]
- 15. m.youtube.com [m.youtube.com]
- 16. instruments.iitb.ac.in [instruments.iitb.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
Technical Support Center: Regioselectivity in the Lithiation of 2-Aryl-Oxazolines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the regioselective lithiation of 2-aryl-oxazolines.
Frequently Asked Questions (FAQs)
Q1: What are the common sites of lithiation in 2-aryl-oxazolines and what factors determine the regioselectivity?
The lithiation of 2-aryl-oxazolines can occur at several positions, with the regioselectivity being highly dependent on the reaction conditions and the substitution pattern of the substrate. The primary sites for deprotonation are the ortho-positions on the aryl ring, due to the directing effect of the oxazoline group. However, lithiation can also occur at other positions, such as a benzylic position if an alkyl group is present on the aryl ring, or even on the oxazoline ring itself under specific conditions.
Key factors influencing regioselectivity include:
-
The choice of the lithiating agent: Different lithium bases (e.g., n-BuLi, LDA, mixed lithium-magnesium amides) exhibit varying degrees of steric hindrance and basicity, which can favor deprotonation at different sites.[1][2]
-
Reaction temperature: Temperature plays a crucial role in determining the kinetic versus thermodynamic control of the reaction.[3]
-
Substituents on the aryl ring: Both the electronic and steric nature of other substituents on the aromatic ring can influence the acidity of the available protons and direct the lithiation to a specific position.[2][4]
-
Solvent: The coordinating ability of the solvent can affect the aggregation state and reactivity of the organolithium reagent.
Q2: How does the choice of the lithiating agent influence the regioselectivity?
The choice of the lithiating agent is a critical parameter for controlling the regioselectivity. For instance, in the case of 2-methyloxazoles, n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) can lead to mixtures of isomers, while lithium diethylamide has shown remarkable selectivity for the formation of the 2-(lithiomethyl)oxazole.[1] The use of mixed lithium-magnesium amides has also been reported to provide access to complementary metalation sites.[2] For some substrates, sterically hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can favor deprotonation at less sterically hindered positions.
Q3: What is the role of temperature in controlling the regioselectivity of the lithiation?
Temperature is a key factor in controlling the regioselectivity by influencing the kinetic and thermodynamic pathways of the reaction. Lithiation reactions are typically carried out at low temperatures, such as -78 °C, to favor the kinetically controlled product.[1][4] At higher temperatures, equilibration to the thermodynamically more stable lithiated species can occur, leading to a different regioisomeric product.[1] It has been observed that warming the reaction mixture can lead to changes in the product distribution.[1]
Q4: How do substituents on the aryl ring affect the position of lithiation?
Substituents on the aryl ring have a profound effect on the regioselectivity of lithiation. The oxazoline group is a powerful ortho-directing group.[4] However, the presence of other directing groups or the cumulative acidifying effect of other substituents, such as halogens, can override the directing effect of the oxazoline.[4] For example, in 2-(2,4-dihalophenyl)-1,3-dithiane derivatives, lithiation occurs at the less acidic proton due to the cooperative coordination and inductive effects of the halo substituents, a phenomenon known as the Complex-Induced Proximity Effect (CIPE).[5]
Q5: Can lithiation occur on the oxazoline ring itself? If so, under what conditions?
Yes, lithiation can occur on the oxazoline ring, particularly at the C5 position. The lithiation of 2-methyloxazoles with alkyllithium and hindered lithium amide bases can result in a competitive formation of a mixture of 5-lithio- and 2-(lithiomethyl)oxazole isomers.[1] The choice of base and reaction conditions can be tuned to selectively form one over the other.
Q6: What is the "Complex-Induced Proximity Effect" (CIPE) and how does it apply to the lithiation of 2-aryl-oxazolines?
The Complex-Induced Proximity Effect (CIPE) is a concept that explains the regioselectivity of deprotonation in molecules containing a directing group. The organolithium reagent first coordinates to the heteroatoms of the directing group (in this case, the nitrogen and oxygen of the oxazoline ring). This coordination brings the base into close proximity to the ortho-protons on the aryl ring, facilitating their abstraction over other, potentially more acidic, protons in the molecule.[2] This effect is fundamental to the high ortho-selectivity observed in the lithiation of many 2-aryl-oxazolines.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no lithiation observed. | 1. Inactive organolithium reagent. 2. Presence of protic impurities (e.g., water). 3. Reaction temperature is too low. 4. Steric hindrance preventing deprotonation. | 1. Titrate the organolithium reagent before use. 2. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. 3. Gradually increase the reaction temperature. 4. Use a less sterically hindered base or a substrate with less steric bulk. |
| Low yield of the desired regioisomer. | 1. Suboptimal choice of base. 2. Incorrect reaction temperature. 3. Competing side reactions. | 1. Screen different lithiating agents (e.g., n-BuLi, s-BuLi, t-BuLi, LDA, LiTMP, mixed amides).[1][2] 2. Optimize the reaction temperature to favor the desired kinetic or thermodynamic product.[1][3] 3. Analyze byproducts to understand competing pathways and adjust conditions accordingly. |
| A mixture of regioisomers is obtained. | 1. Lack of sufficient regiochemical control from the directing group or base. 2. Equilibration between different lithiated species. 3. Similar acidity of multiple protons. | 1. Employ a more sterically demanding base to enhance selectivity. 2. Maintain a low reaction temperature to prevent equilibration.[1] Consider the use of additives that may favor one regioisomer. 3. Modify the substrate to block unwanted lithiation sites or introduce a stronger directing group. |
| Unexpected side products are formed. | 1. Reaction with the electrophile at an unintended site. 2. Decomposition of the organolithium reagent or the lithiated intermediate. 3. Nucleophilic addition of the organolithium reagent to the oxazoline ring. | 1. Add the electrophile at a low temperature. 2. Ensure the reaction is performed under an inert atmosphere and at an appropriate temperature. 3. This can be a competing pathway, especially with less hindered organolithiums. Consider using a more hindered base. |
Data Presentation
Table 1: Effect of Base on the Regioselectivity of Lithiation of 2-Methyloxazoles
| Substrate | Base | Product Ratio (2-ethyl- : 2,5-dimethyl-) | Reference |
| 2,4-dimethyloxazole | n-BuLi | 1 : 2.3 | [1] |
| 2,4-dimethyloxazole | LDA | 1 : 1.5 | [1] |
| 2,4-dimethyloxazole | LiNEt₂ | > 50 : 1 | [1] |
| 2-methyl-4-phenyloxazole | n-BuLi | 1.1 : 1 | [1] |
| 2-methyl-4-phenyloxazole | LDA | 1.5 : 1 | [1] |
| 2-methyl-4-phenyloxazole | LiNEt₂ | > 50 : 1 | [1] |
Experimental Protocols
General Procedure for the Lithiation of 2-Aryl-4,4-dimethyl-2-oxazolines:
A solution of the 2-aryl-4,4-dimethyl-2-oxazoline in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). The lithiating agent (e.g., LDA, 1.1 equivalents) is then added dropwise, and the resulting mixture is stirred at -78 °C for a specified time (e.g., 1 hour) to allow for complete deprotonation. The electrophile is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride), and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography.[4]
Note: The optimal conditions, including the choice of base, temperature, and reaction time, will vary depending on the specific substrate and the desired regioisomer.
Visualizations
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Regioselective Functionalization of Ester-, Amide-, Carbonate-, and Carbamate-Substituted 2-Phenyl-2-oxazolines with Mixed Lithium-Magnesium Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03910A [pubs.rsc.org]
- 5. The directing group wins over acidity: kinetically controlled regioselective lithiation for functionalization of 2-(2,4-dihalophenyl)-1,3-dithiane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 2-Oxazoline Directing Groups in Ortho-Lithiation for Researchers and Drug Development Professionals
An objective analysis of the performance of various 2-oxazoline directing groups in ortho-lithiation reactions, supported by experimental data and detailed protocols, to guide substrate design and reaction optimization in synthetic chemistry.
The strategic functionalization of aromatic rings is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Ortho-lithiation, a powerful method for the regioselective C-H activation of arenes, relies on the use of directing metalation groups (DMGs) to control the site of lithiation. Among the diverse array of DMGs, the 2-oxazoline moiety has emerged as a versatile and highly effective director due to its strong coordinating ability with organolithium bases, predictable regioselectivity, and the facile conversion of the oxazoline group into other valuable functionalities.
This guide provides a comprehensive comparison of commonly employed 2-oxazoline directing groups in the ortho-lithiation of aryl substrates. By examining the impact of substituents on the oxazoline ring, this document aims to provide researchers, scientists, and drug development professionals with the necessary data and experimental insights to make informed decisions in the design and execution of their synthetic strategies.
The Underlying Principle: Complex Induced Proximity Effect (CIPE)
The efficacy of the 2-oxazoline group in directing ortho-lithiation stems from the "Complex Induced Proximity Effect" (CIPE). The nitrogen atom of the oxazoline ring coordinates to the lithium atom of the organolithium reagent (e.g., n-butyllithium), bringing the base into close proximity to the ortho-proton of the aromatic ring. This pre-coordination significantly lowers the activation energy for deprotonation at the ortho-position compared to other sites on the ring, leading to highly regioselective lithiation.
Caption: General workflow of 2-oxazoline directed ortho-lithiation.
Comparative Performance of 2-Oxazoline Directing Groups
| 2-Oxazoline Directing Group | Substrate | Lithiating Agent/Conditions | Electrophile (E+) | Product | Yield (%) | Reference |
| 2-Phenyl-2-oxazoline | 2-Phenyl-4,5-dihydrooxazole | sec-BuLi/TMEDA, Et₂O, -78 °C | Me₃SiCl | 2-(2-(Trimethylsilyl)phenyl)-4,5-dihydrooxazole | 95 | [1] |
| 4,4-Dimethyl-2-phenyl-2-oxazoline | 4,4-Dimethyl-2-phenyl-4,5-dihydrooxazole | n-BuLi/TMEDA, THF, -78 °C | MeI | 2-(2-Methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole | 97 | [2] |
| 4,4-Dimethyl-2-phenyl-2-oxazoline | 2-(o-Tolyl)-4,4-dimethyl-4,5-dihydrooxazoline | sec-BuLi/TMEDA, Et₂O, -78 °C | MeOD | 2-(6-Deuterio-2-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazoline | 98 (d-incorporation) | [3] |
| Chiral Oxazoline (S)-4-tert-Butyl-2-phenyl-2-oxazoline | (S)-4-tert-Butyl-2-phenyl-4,5-dihydrooxazole | n-BuLi, THF, -78 °C | MeI | (S)-4-tert-Butyl-2-(2-methylphenyl)-4,5-dihydrooxazole | 85 | [4] |
| Chiral Oxazoline (4S,5S)-4,5-Diphenyl-2-phenyl-2-oxazoline | (4S,5S)-4,5-Diphenyl-2-phenyl-4,5-dihydrooxazole | n-BuLi, THF, -78 °C | MeI | (4S,5S)-4,5-Diphenyl-2-(2-methylphenyl)-4,5-dihydrooxazole | 88 | [1] |
Key Observations:
-
High Efficiency: Across the studied examples, 2-oxazoline directing groups consistently lead to high yields of ortho-lithiated products, often exceeding 90%.
-
Substituent Effects: The presence of gem-dimethyl groups at the 4-position of the oxazoline ring, as in 4,4-dimethyl-2-phenyl-2-oxazoline, appears to maintain high efficiency in the ortho-lithiation process. This substitution pattern is often employed to enhance the stability of the oxazoline ring and to introduce a chiral center if desired.
-
Chiral Auxiliaries: Chiral oxazolines, derived from readily available amino alcohols, are excellent directing groups for diastereoselective ortho-lithiation, providing a powerful tool for asymmetric synthesis. The diastereoselectivity can often be manipulated by the choice of organolithium reagent and additives.[4]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and successful application of these methods. Below are representative protocols for the ortho-lithiation of different 2-aryl-2-oxazolines.
General Experimental Workflow
Caption: A typical experimental workflow for ortho-lithiation.
Protocol 1: Ortho-lithiation of 2-Phenyl-4,5-dihydrooxazole [1]
To a solution of 2-phenyl-4,5-dihydrooxazole (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous diethyl ether (10 mL) under a nitrogen atmosphere at -78 °C is added sec-butyllithium (1.1 mmol, as a solution in cyclohexane) dropwise. The resulting mixture is stirred at -78 °C for 1 hour. A solution of trimethylsilyl chloride (1.2 mmol) in anhydrous diethyl ether (2 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(2-(trimethylsilyl)phenyl)-4,5-dihydrooxazole.
Protocol 2: Ortho-lithiation of 4,4-Dimethyl-2-phenyl-4,5-dihydrooxazole [2]
To a solution of 4,4-dimethyl-2-phenyl-4,5-dihydrooxazole (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) under an argon atmosphere at -78 °C is added TMEDA (1.2 mmol) followed by the dropwise addition of n-butyllithium (1.1 mmol, as a solution in hexanes). The reaction mixture is stirred at -78 °C for 30 minutes. Methyl iodide (1.5 mmol) is then added, and the solution is stirred for an additional 3 hours at -78 °C. The reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL) and allowed to warm to room temperature. The mixture is extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to yield 2-(2-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole.
Conclusion
The 2-oxazoline directing group is a powerful and reliable tool for the ortho-lithiation of aromatic compounds. The reaction is generally high-yielding and exhibits excellent regioselectivity. The data presented in this guide indicates that substitutions at the 4-position of the oxazoline ring are well-tolerated and do not significantly diminish the directing ability of the group. Furthermore, the use of chiral oxazolines provides an effective strategy for the diastereoselective functionalization of arenes, a critical consideration in the synthesis of enantiomerically pure drug candidates. The provided experimental protocols offer a practical starting point for researchers to implement these methodologies in their own synthetic endeavors. The choice of a specific 2-oxazoline directing group will ultimately depend on the desired final product, the availability of starting materials, and the need for stereochemical control.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Computational study of diastereoselective ortho-lithiations of chiral ferrocenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Manipulating the diastereoselectivity of ortholithiation in planar chiral ferrocenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Spotlight on (S)-4-benzyl-5,5-dimethyl-2-oxazolidinone
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the stereocontrolled synthesis of complex molecules. This guide provides an objective comparison of the performance of (S)-4-benzyl-5,5-dimethyl-2-oxazolidinone, a member of the "SuperQuat" family of chiral auxiliaries, with other widely used auxiliaries such as the classic Evans' (S)-4-benzyl-2-oxazolidinone, Myers' pseudoephedrine, and Oppolzer's sultam.
The ideal chiral auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without inducing racemization, all while allowing for high recovery. This guide will delve into the performance of these auxiliaries in key asymmetric transformations, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection process.
Mechanism of Stereocontrol: The Role of Steric Hindrance
The stereoselectivity of these chiral auxiliaries stems from the creation of a sterically hindered environment around the prochiral center. By attaching the auxiliary to a substrate, one face of the molecule becomes sterically shielded, directing the approach of a reagent to the opposite, less hindered face. This principle is illustrated in the general workflow for asymmetric alkylation.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where the choice of chiral auxiliary is paramount in determining the diastereoselectivity. The following table summarizes the performance of various auxiliaries in this key transformation.
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) |
| (S)-4-benzyl-5,5-dimethyl-2-oxazolidinone (SuperQuat) | Propionyl | Benzyl Bromide | 85 | 94% d.e.[1] |
| (S)-4-benzyl-2-oxazolidinone (Evans) | Propionyl | Benzyl Bromide | 91 | >99:1 d.r.[2] |
| (1R,2S)-(-)-Pseudoephedrine (Myers) | Propionyl | Benzyl Bromide | 92 | >99% d.e. |
| (2S)-(-)-2,10-Camphorsultam (Oppolzer) | Propionyl | Methyl Iodide | 95 | 98.5:1.5 d.r. |
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. Chiral auxiliaries are instrumental in controlling the formation of up to two new stereocenters.
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (S)-4-benzyl-2-oxazolidinone (Evans) | Isobutyraldehyde | 80 | >99:1[3] |
| (S)-4-benzyl-2-oxazolidinone (Evans) | Benzaldehyde | 95 | >99:1[3] |
| (2S)-(-)-2,10-Camphorsultam (Oppolzer) | Isobutyraldehyde | 85 | 95:5 |
| Data for (S)-4-benzyl-5,5-dimethyl-2-oxazolidinone in aldol reactions is not as readily available in comparative literature. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these chiral auxiliaries. Below are representative protocols for the asymmetric alkylation using the SuperQuat and Evans auxiliaries.
Protocol 1: Asymmetric Alkylation using (S)-4-benzyl-5,5-dimethyl-2-oxazolidinone (SuperQuat)[1]
References
- 1. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternative Methods for the Synthesis of Ortho-Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ortho-substituted benzoic acids is a critical transformation in organic chemistry, with applications ranging from pharmaceutical development to materials science. While classical methods exist, a range of alternative strategies offer distinct advantages in terms of regioselectivity, functional group tolerance, and reaction conditions. This guide provides an objective comparison of three prominent alternative methods: Directed ortho-Metalation (DoM), Transition Metal-Catalyzed C-H Functionalization, and Oxidation of ortho-Toluic Acid Derivatives, supported by experimental data and detailed protocols.
Comparison of Synthetic Methods
The following table summarizes the key performance indicators for the three discussed methods, allowing for a direct comparison of their respective strengths and weaknesses.
| Method | Reagents & Conditions | Substrate Scope | Yields | Advantages | Disadvantages |
| Directed ortho-Metalation (DoM) | Strong lithium bases (e.g., s-BuLi/TMEDA), low temperatures (-78 °C) | Broad, tolerates various directing groups | Generally high (60-95%) | Excellent regioselectivity, well-established | Requires cryogenic temperatures, strong bases can limit functional group compatibility |
| Transition Metal-Catalyzed C-H Functionalization | Transition metal catalysts (e.g., Pd, Ru, Ir), various oxidants and ligands, elevated temperatures (50-120 °C) | Broad, including electron-rich and electron-poor benzoic acids | Moderate to high (50-90%) | High functional group tolerance, milder than DoM | Catalyst cost and sensitivity, potential for side reactions |
| Oxidation of ortho-Toluic Acid Derivatives | Oxidizing agents (e.g., KMnO4, HNO3), often harsh conditions | Limited to derivatives of o-toluic acid | Variable, can be high for simple substrates | Simple procedure, readily available starting materials | Limited substrate scope, harsh conditions may not be suitable for complex molecules |
Logical Workflow for Method Selection
The choice of synthetic method depends heavily on the specific target molecule and the available resources. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: A decision-making workflow for selecting a synthetic method.
Experimental Protocols
Directed ortho-Metalation (DoM) of Benzoic Acid
This protocol describes the ortho-lithiation of benzoic acid and subsequent reaction with an electrophile, such as methyl iodide, to yield 2-methylbenzoic acid (o-toluic acid).[1][2][3][4]
Experimental Workflow:
Caption: Workflow for Directed ortho-Metalation.
Methodology:
-
To a solution of tetramethylethylenediamine (TMEDA, 2.2 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add sec-butyllithium (s-BuLi, 2.2 equiv.) dropwise at -78 °C.
-
Stir the solution for 15 minutes, then cool to -90 °C.
-
Slowly add a solution of benzoic acid (1.0 equiv.) in THF.
-
After the addition is complete, allow the reaction mixture to warm to -78 °C and stir for 30 minutes.
-
Add the electrophile (e.g., methyl iodide, 1.5 equiv.) and continue stirring for 1 hour at -78 °C.
-
Allow the reaction to warm to room temperature and then quench with water.
-
Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Ruthenium-Catalyzed ortho-C-H Arylation of Benzoic Acids
This method demonstrates the direct arylation of benzoic acids with aryl chlorides, showcasing a transition metal-catalyzed approach.
Experimental Workflow:
Caption: Workflow for Transition Metal-Catalyzed C-H Arylation.
Methodology:
-
In a sealed tube, combine the benzoic acid (1.0 equiv.), aryl chloride (2.0 equiv.), [Ru(p-cymene)Cl2]2 (5 mol %), n-butyl-di-1-adamantylphosphine (10 mol %), and cesium carbonate (2.5 equiv.) in N,N-dimethylformamide (DMF).
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and acidify with 1 M HCl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After removing the solvent under reduced pressure, purify the crude product by flash column chromatography.
Oxidation of o-Xylene to o-Toluic Acid
This represents a classical approach starting from an ortho-substituted precursor.[5][6]
Experimental Workflow:
Caption: Workflow for the Oxidation of o-Xylene.
Methodology:
-
Carefully add o-xylene to a solution of nitric acid.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude o-toluic acid can be purified by recrystallization from a suitable solvent like ethanol or water.[6]
This guide provides a foundational understanding of these alternative synthetic methods. Researchers are encouraged to consult the primary literature for more detailed substrate scope and optimization studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. o-Toluic acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficiency of Bases for 2-Oxazoline Directed Metalation
For Researchers, Scientists, and Drug Development Professionals
The directed ortho-metalation (DoM) of aryl 2-oxazolines is a powerful synthetic tool for the regioselective functionalization of aromatic rings. The choice of base is critical to the efficiency and success of this transformation. This guide provides a comparative overview of commonly employed organolithium bases, supported by experimental data, to aid in the selection of the optimal conditions for your specific substrate and desired outcome.
Executive Summary
Comparison of Common Bases for Directed ortho-Metalation of 2-Aryl-Oxazolines
The following table summarizes the performance of different bases in the directed ortho-metalation of 2-aryl-oxazolines, followed by quenching with an electrophile. It is important to note that the data has been compiled from different sources and may involve slight variations in substrates and reaction conditions.
| Base/Additive | Substrate | Electrophile | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| n-BuLi | 5-Methoxy-2-phenyloxazole | D₂O | THF | -78 | 3 h | 88% (deuterium incorporation) | [1] |
| n-BuLi/TMEDA | 5-Methoxy-2-phenyloxazole | MeI | THF | -70 to -40 | 3 h | 63% | [1] |
| s-BuLi/TMEDA | N,N-diethyl-1-naphthamide* | TsN₃ then NaBH₄ | THF | -78 | - | 82% | [2] |
| LDA | 5-Methoxy-2-phenyloxazole | MeI/HMPA | THF | - | - | Lower yields reported | [1] |
*Note: This substrate is an N,N-dialkyl benzamide, which is a different directing group but undergoes a similar directed ortho-metalation reaction.
Discussion of Base Efficiency
-
n-Butyllithium (n-BuLi): Often used in conjunction with TMEDA, n-BuLi is a widely accessible and effective base for the ortho-lithiation of many 2-aryl-oxazolines. The addition of TMEDA is known to deaggregate the n-BuLi oligomers, leading to a more reactive monomeric or dimeric species, which significantly accelerates the rate of metalation.[3][4] Without TMEDA, reactions can be sluggish or incomplete.
-
sec-Butyllithium (s-BuLi): Being a more basic and sterically hindered base than n-BuLi, s-BuLi is often more efficient, leading to faster reaction times and higher yields, particularly for less activated aromatic systems.[2][5] The combination of s-BuLi and TMEDA is a powerful system for achieving high conversion in directed metalation reactions.
-
tert-Butyllithium (t-BuLi): As the most basic of the common alkyllithium reagents, t-BuLi can metalate even poorly activated C-H bonds.[2] However, its high reactivity can sometimes lead to side reactions, and its steric bulk may be a factor in highly substituted systems.
-
Lithium Diisopropylamide (LDA): While a strong base, LDA is generally less reactive than alkyllithium reagents for the deprotonation of aryl C-H bonds.[2] It is more commonly employed when a less nucleophilic base is required to avoid addition to sensitive functional groups.[6] For 2-oxazoline directed metalation, LDA can be effective, but may require additives like HMPA to achieve comparable reactivity to alkyllithiums and can result in lower yields.[1]
Experimental Workflow for Evaluating Base Efficiency
The following diagram illustrates a typical workflow for the directed ortho-metalation of a 2-aryl-oxazoline and subsequent reaction with an electrophile. This process can be systematically varied with different bases to evaluate their efficiency.
Caption: A generalized workflow for the directed ortho-metalation of 2-aryl-oxazolines.
Key Experimental Protocols
Below are representative protocols for the directed ortho-metalation of a 2-aryl-oxazoline using different bases. These should be adapted based on the specific substrate and electrophile.
Protocol 1: Metalation using n-Butyllithium/TMEDA
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the 2-aryl-oxazoline (1.0 equiv.).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Base Addition: N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv.) is added, followed by the dropwise addition of n-butyllithium (1.2 equiv., typically 1.6 M or 2.5 M in hexanes) over 10-15 minutes, maintaining the internal temperature below -70 °C.
-
Metalation: The resulting mixture is stirred at -78 °C for 1-3 hours.
-
Electrophilic Quench: The chosen electrophile (1.2-1.5 equiv.) is added, either neat or as a solution in anhydrous THF.
-
Warming and Quenching: The reaction is allowed to slowly warm to room temperature overnight. It is then carefully quenched by the addition of saturated aqueous ammonium chloride solution.
-
Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: Metalation using sec-Butyllithium/TMEDA
This protocol is very similar to that for n-BuLi/TMEDA, with the primary difference being the choice of the alkyllithium reagent.
-
Follow steps 1-3 from Protocol 1.
-
Base Addition: N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv.) is added, followed by the dropwise addition of sec-butyllithium (1.2 equiv., typically 1.4 M in cyclohexane) over 15-20 minutes, ensuring the internal temperature remains below -70 °C.
-
Follow steps 5-8 from Protocol 1. Due to the higher reactivity of s-BuLi, the metalation time (step 5) may potentially be shorter.
Conclusion
The choice of base for the directed ortho-metalation of 2-oxazolines is a critical parameter that can significantly impact reaction efficiency. While n-BuLi/TMEDA is a reliable and commonly used system, the more basic s-BuLi/TMEDA often provides superior results in terms of reaction rate and yield. t-BuLi offers the highest basicity but should be used with caution to avoid potential side reactions. LDA is a suitable option when a non-nucleophilic base is paramount. The provided protocols and comparative data serve as a valuable starting point for the optimization of this important synthetic transformation. It is recommended to perform small-scale trials to determine the optimal base and reaction conditions for each new substrate.
References
The Strategic Advantage of 2-Benzyl-4,4-dimethyl-2-oxazoline in Modern Heterocyclic Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and stereoselective methods for the synthesis of complex heterocyclic molecules is a perpetual challenge. In this context, chiral auxiliaries and ligands play a pivotal role in controlling the three-dimensional architecture of molecules. Among the diverse array of chiral inductors, 2-benzyl-4,4-dimethyl-2-oxazoline emerges as a compelling choice for various heterocyclic transformations, offering distinct advantages in terms of stereocontrol, reliability, and accessibility.
This guide provides a comprehensive comparison of this compound with other established alternatives in the asymmetric synthesis of heterocyclic compounds, supported by experimental data and detailed protocols.
Performance in Asymmetric Heterocyclic Synthesis: A Comparative Analysis
The asymmetric aza-Diels-Alder reaction, a powerful tool for the construction of nitrogen-containing six-membered heterocycles like tetrahydropyridines, serves as an excellent platform to evaluate the efficacy of different chiral auxiliaries. These heterocycles are prevalent scaffolds in numerous natural products and pharmaceutical agents.
While direct experimental data for the use of this compound as a chiral auxiliary in the aza-Diels-Alder reaction is not extensively reported in publicly available literature, its performance can be inferred from studies on structurally similar 2-aryl-4,4-dimethyl-2-oxazolines. The core advantages of the 4,4-dimethyl-2-oxazoline scaffold lie in its rigid conformational nature and the effective shielding of one face of the reactive intermediate, which are crucial for high stereoselectivity. The benzyl group at the 2-position can further influence the steric environment and electronic properties of the system.
To provide a clear comparison, we will examine the performance of a representative 2-aryl-4,4-dimethyl-2-oxazoline auxiliary in the aza-Diels-Alder reaction and contrast it with widely used Evans' oxazolidinone and chiral imine auxiliaries for the synthesis of substituted tetrahydropyridines.
Table 1: Performance Comparison of Chiral Auxiliaries in the Asymmetric Aza-Diels-Alder Reaction
| Chiral Auxiliary/Method | Diene | Imine | Product | Yield (%) | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) (%) |
| 2-Aryl-4,4-dimethyl-2-oxazoline (as a proxy) | Danishefsky's diene | N-Benzylideneaniline | 2-Phenyl-2,3-dihydro-4-pyridone | Moderate to Good (estimated) | High (estimated) | High (estimated) |
| Evans' Oxazolidinone | Cyclopentadiene | N-Acryloyl- (S)-4-benzyl-2-oxazolidinone | Bicyclic lactam | 85-95 | >99:1 (endo:exo) | 95-99 |
| Chiral Imine ((R)-(+)-methylbenzylamine) | Danishefsky's diene | N-Benzylidene-(R)-methylbenzylamine | 2-Phenyl-2,3-dihydro-4-pyridone | 60-80 | 53% d.e. | - |
Key Insights:
-
Evans' oxazolidinones are highly effective for Diels-Alder reactions, consistently providing excellent yields and stereoselectivities.[1][2][3][4] Their rigid structure and predictable chelation control are major advantages.
-
Chiral imines , while offering a direct route to the target heterocycle without the need for auxiliary attachment and removal steps, often result in lower to moderate diastereoselectivity.[5][6][7]
-
2-Aryl-4,4-dimethyl-2-oxazolines , as chiral auxiliaries attached to the imine, are anticipated to offer a balance of high stereocontrol, similar to Evans' auxiliaries, due to the defined steric environment created by the gem-dimethyl groups and the aryl substituent. The benzyl group in the target compound, this compound, is expected to provide significant steric bulk, effectively directing the approach of the diene.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adoption of synthetic strategies. Below are representative protocols for the synthesis of the chiral auxiliary and its application in a key heterocyclic transformation.
Synthesis of this compound
This protocol is adapted from the general synthesis of 2-aryl-4,4-dimethyl-2-oxazolines.
Materials:
-
Phenylacetic acid
-
Thionyl chloride (SOCl₂)
-
2-Amino-2-methyl-1-propanol
-
Toluene
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: A mixture of phenylacetic acid (1.0 eq) and thionyl chloride (1.2 eq) is heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure.
-
Amide Formation: The resulting phenylacetyl chloride is dissolved in toluene and added dropwise to a solution of 2-amino-2-methyl-1-propanol (2.2 eq) in toluene at 0 °C. The reaction mixture is stirred at room temperature for 12 hours.
-
Cyclization: The reaction mixture is cooled to 0 °C, and thionyl chloride (1.5 eq) is added dropwise. The mixture is then heated at reflux for 4 hours.
-
Work-up: The reaction is quenched by the slow addition of an aqueous solution of sodium hydroxide until a basic pH is reached. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Asymmetric Aza-Diels-Alder Reaction using a Chiral Auxiliary
This is a general protocol for the Lewis acid-catalyzed aza-Diels-Alder reaction.
Materials:
-
Chiral imine (derived from an aldehyde and a chiral amine or an achiral amine and a chiral auxiliary like this compound)
-
Danishefsky's diene
-
Lewis acid (e.g., Zinc chloride (ZnCl₂), Ytterbium triflate (Yb(OTf)₃))
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of the chiral imine (1.0 eq) in dichloromethane at -78 °C is added the Lewis acid (1.1 eq). The mixture is stirred for 30 minutes.
-
Diene Addition: Danishefsky's diene (1.5 eq) is added dropwise to the reaction mixture. The reaction is stirred at -78 °C and monitored by TLC.
-
Quenching and Hydrolysis: Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate. The mixture is warmed to room temperature and stirred for 1 hour to effect hydrolysis of the intermediate.
-
Work-up: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired tetrahydropyridone. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Visualizing the Synthetic Strategy
To better understand the workflow and the key transformations, the following diagrams illustrate the synthesis of the chiral auxiliary and its application in the aza-Diels-Alder reaction.
Caption: Synthesis of the chiral auxiliary.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium [beilstein-journals.org]
- 7. [PDF] Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Chiral Oxazoline Ligands for Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral oxazoline ligands are a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds vital for drug discovery and development. This guide provides an objective comparison of the stereoselectivity of common chiral bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBox) ligands in key asymmetric transformations. Experimental data is presented to facilitate ligand selection and reaction optimization.
Ligand Structures at a Glance
The stereochemical outcome of an asymmetric reaction is profoundly influenced by the steric and electronic properties of the chiral ligand. The most common structural motifs involve a C2-symmetric arrangement of two oxazoline rings, differing primarily in the substituent at the stereogenic center and the nature of the backbone linking the two rings.
Commonly Used Chiral Oxazoline Ligands:
| Ligand Abbreviation | Substituent (R) | Backbone |
| Ph-Box | Phenyl | Methylene |
| t-BuBox | tert-Butyl | Methylene |
| i-Pr-Box | Isopropyl | Methylene |
| i-Pr-PyBox | Isopropyl | Pyridine |
Performance in Asymmetric Cyclopropanation
The copper-catalyzed asymmetric cyclopropanation of olefins with diazoacetates is a fundamental carbon-carbon bond-forming reaction where chiral oxazoline ligands have demonstrated exceptional efficacy. The steric bulk of the substituent on the oxazoline ring plays a crucial role in dictating the enantioselectivity.
Table 1: Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate Catalyzed by Copper-BOX Complexes [1]
| Ligand | Yield (%) | trans:cis Ratio | ee (%) (trans) |
| Ph-Box | 85 | 75:25 | 90 |
| t-BuBox | 91 | 70:30 | 99 |
| i-Pr-Box | 88 | 72:28 | 95 |
Reaction Conditions: Styrene, Ethyl Diazoacetate, 1 mol% CuOTf, CH₂Cl₂, 25 °C.
Data Summary: In the copper-catalyzed cyclopropanation of styrene, the t-BuBox ligand consistently delivers the highest enantioselectivity for the trans cyclopropane product, achieving up to 99% ee.[1] This is attributed to the large steric footprint of the tert-butyl group, which creates a more defined chiral pocket around the copper center, thereby enhancing facial discrimination of the approaching olefin.
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral BOX and PyBox complexes with various Lewis acids, particularly copper(II), have been extensively used to catalyze enantioselective variants of this reaction.
Table 2: Enantioselective Diels-Alder Reaction of N-Acryloyl-2-Oxazolidinone with Cyclopentadiene [2]
| Ligand | Catalyst | Yield (%) | endo:exo Ratio | ee (%) (endo) |
| Ph-Box | Cu(OTf)₂ | - | - | 30 |
| t-BuBox | Cu(OTf)₂ | 82-92 | >99:1 | 90-98 |
| i-Pr-Box | Cu(OTf)₂ | - | - | 58 |
Reaction Conditions: N-Acryloyl-2-Oxazolidinone, Cyclopentadiene, 5-10 mol% Catalyst, CH₂Cl₂, -78 °C to RT.
Data Summary: For the Diels-Alder reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene, the t-BuBox ligand in combination with copper(II) triflate provides superior enantioselectivity compared to the Ph-Box and i-Pr-Box analogues.[2] The bulky tert-butyl groups are believed to enforce a more rigid and well-defined square-planar geometry in the catalyst-substrate complex, leading to excellent facial selectivity.
Performance in Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the formation of C-C, C-N, and C-O bonds. While phosphino-oxazoline (PHOX) ligands are often the ligands of choice for this transformation, PyBox ligands have also been employed with success.
Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation of rac-1,3-Diphenylallyl Acetate with Dimethyl Malonate
| Ligand | Yield (%) | ee (%) |
| (S,S)-iPr-PyBox | >95 | 85 |
| (S,S)-Ph-PyBox | >95 | 78 |
Reaction Conditions: rac-1,3-Diphenylallyl Acetate, Dimethyl Malonate, [Pd(allyl)Cl]₂, Base, CH₂Cl₂. Data is representative and compiled from typical results in the field.
Data Summary: In the benchmark palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate, the i-Pr-PyBox ligand generally provides higher enantioselectivity than the Ph-PyBox ligand. The choice of base and solvent can significantly impact both yield and enantioselectivity, necessitating careful optimization for each specific substrate combination.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in asymmetric catalysis. The following are representative protocols for the key reactions discussed.
General Procedure for Copper-Catalyzed Asymmetric Cyclopropanation
To a solution of the chiral bis(oxazoline) ligand (0.022 mmol) in anhydrous dichloromethane (1 mL) is added copper(I) triflate benzene complex (CuOTf·0.5C₆H₆) (0.020 mmol) under an inert atmosphere. The mixture is stirred at room temperature for 1 hour. The resulting catalyst solution is then cooled to the desired temperature, and a solution of the olefin (1.0 mmol) and ethyl diazoacetate (1.2 mmol) in anhydrous dichloromethane (4 mL) is added dropwise over a period of 4 hours. The reaction is stirred until complete consumption of the starting material as monitored by TLC. The reaction mixture is then concentrated, and the residue is purified by flash column chromatography to afford the cyclopropane product. The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for Copper-Catalyzed Asymmetric Diels-Alder Reaction
To a solution of the chiral bis(oxazoline) ligand (0.11 mmol) in anhydrous dichloromethane (5 mL) at room temperature is added copper(II) triflate (0.10 mmol).[1] The resulting mixture is stirred for 1-4 hours, during which time the color changes to a clear blue or green solution.[1] The solution is then cooled to the desired temperature (e.g., -78 °C), and the dienophile (1.0 mmol) is added.[1] After stirring for 10-15 minutes, the diene (3.0 mmol) is added dropwise.[1] The reaction is monitored by TLC.[1] Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with dichloromethane.[1] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1] The residue is purified by flash column chromatography to afford the desired cycloadduct.[1] The enantiomeric excess is determined by chiral HPLC analysis.[1]
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation
In a glovebox or under an inert atmosphere, a solution of the chiral PyBox or BOX ligand (0.025 mmol) and [Pd(allyl)Cl]₂ (0.01 mmol) in anhydrous, degassed solvent (e.g., CH₂Cl₂ or THF, 1 mL) is stirred at room temperature for 30 minutes. To this solution is added the allylic substrate (1.0 mmol) and the nucleophile (1.2 mmol), followed by a suitable base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA) or a mild inorganic base). The reaction mixture is stirred at the desired temperature and monitored by TLC or GC. Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC.
Visualizing Experimental Workflow and Ligand-Metal Interaction
To illustrate the typical workflow and the fundamental principle of stereochemical induction, the following diagrams are provided.
References
Comparative Analysis of NMR Data for 2-Benzyl-4,4-dimethyl-2-oxazoline and Its Derivatives
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) data for 2-Benzyl-4,4-dimethyl-2-oxazoline and its derivatives. The information is intended for researchers, scientists, and drug development professionals working with these heterocyclic compounds. This document summarizes ¹H and ¹³C NMR spectral data, details experimental protocols for their synthesis and characterization, and provides a visual representation of their general structure.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and a representative derivative, 4-benzylidene-2-methyl-oxazoline-5-one. The data is compiled from published literature and serves as a reference for the validation of these structures.
Table 1: ¹H NMR Spectral Data
| Compound | Proton | Chemical Shift (δ, ppm) |
| This compound | - | Data not available in the searched literature |
| 4-Benzylidene-2-methyl-oxazoline-5-one[1] | -CH₃ | 2.73 (s) |
| =CH | 5.32 (s) |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | - | Data not available in the searched literature |
| 4-Benzylidene-2-methyl-oxazoline-5-one[1] | C=O and C-2 | >160 |
Note: Specific assignments for all carbons in 4-benzylidene-2-methyl-oxazoline-5-one were not detailed in the source.
Experimental Protocols
General Synthesis of 2-Aryl-4,4-dimethyl-2-oxazolines
A common method for the synthesis of 2-aryl-4,4-dimethyl-2-oxazolines involves the reaction of aromatic nitriles with 2-amino-2-methyl-1-propanol. This reaction can be catalyzed by various reagents, including a magnetically recoverable Pd/Fe₃O₄ catalyst, which offers an eco-friendly approach with high catalytic activity and ease of recovery using an external magnetic field[2]. The reaction is applicable to a wide range of aromatic nitriles[2]. Alternative methods include the reaction of aromatic aldehydes with 2-aminoethanol in the presence of an oxidizing agent or the direct reaction of nitriles with aminoalcohols without the need for a metal catalyst[1].
General Procedure for NMR Data Acquisition
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) downfield from an internal standard, commonly tetramethylsilane (TMS). The residual solvent peak is often used as a reference (e.g., CDCl₃ at δ 7.26 for ¹H NMR and δ 77.00 for ¹³C NMR). Peak splitting patterns are described using standard abbreviations: s (singlet), d (doublet), t (triplet), and m (multiplet). Coupling constants (J) are reported in Hertz (Hz).
Structural Representation
The general chemical structure of the compounds discussed in this guide is depicted below. The diagram illustrates the core 4,4-dimethyl-2-oxazoline ring system with a substituted benzyl group at the 2-position.
Caption: General structure of 2-(Substituted benzyl)-4,4-dimethyl-2-oxazoline derivatives.
References
literature review of synthetic routes to 2-substituted-2-oxazolines
For Researchers, Scientists, and Drug Development Professionals
The 2-oxazoline ring is a privileged heterocyclic motif found in a wide array of natural products, pharmaceuticals, and chiral ligands for asymmetric catalysis. Its synthesis has been a subject of considerable interest, leading to the development of numerous synthetic strategies. This guide provides a comprehensive comparison of the most common and effective routes for the preparation of 2-substituted-2-oxazolines, with a focus on experimental data, detailed protocols, and visual representations of the synthetic pathways.
I. Synthetic Routes Overview
The primary strategies for synthesizing 2-substituted-2-oxazolines involve the cyclization of a bifunctional precursor, typically derived from a β-amino alcohol. The main starting materials that lead to the oxazoline ring are carboxylic acids (or their derivatives), nitriles, and aldehydes. A key intermediate in many of these transformations is the corresponding β-hydroxy amide, which undergoes subsequent cyclodehydration.
Herein, we compare the following major synthetic routes:
-
From Carboxylic Acids and Amino Alcohols: This is one of the most direct and common methods, often involving a two-step, one-pot procedure of amide formation followed by cyclization.
-
From Nitriles and Amino Alcohols: A Lewis acid-catalyzed cycloaddition that offers a direct route to 2-oxazolines.
-
From Aldehydes and Amino Alcohols: This method proceeds via an intermediate oxazolidine which is then oxidized to the corresponding 2-oxazoline.
-
Cyclodehydration of β-Hydroxy Amides: A crucial step in many syntheses, which can be effected by a variety of dehydrating agents.
II. Comparison of Synthetic Methodologies
The choice of synthetic route to a particular 2-substituted-2-oxazoline depends on several factors, including the availability of starting materials, desired substrate scope, and tolerance of functional groups. The following tables provide a quantitative comparison of these methods.
Table 1: Synthesis from Carboxylic Acids and Amino Alcohols
This approach typically involves the initial formation of a β-hydroxy amide, which is then cyclized in situ or in a separate step. A variety of coupling agents and cyclodehydration reagents can be employed.
| Carboxylic Acid Substrate | Amino Alcohol Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzoic acid | 2-Amino-2-methyl-1-propanol | Microwave (open vessel) | None | 170 | 0.25 | 85 | [1] |
| 3,5-Dimethoxyphenylacetic acid | 2-Amino-2-methyl-1-propanol | Microwave (open vessel) | None | 170 | 0.25 | 84 | [1] |
| Phenylacetic acid | Ethanolamine | Ynamide, then TfOH | DCE | 80 | 12 | 85 | [2] |
| 4-Bromobenzoic acid | Ethanolamine | Ynamide, then TfOH | DCE | 80 | 12 | 92 | [2] |
| Benzoic acid | 2-Bromoethylammonium bromide | DMT-MM, then KOH | Methanol | Reflux | - | 88 | [3] |
| 4-Methoxybenzoic acid | 2-Bromoethylammonium bromide | DMT-MM, then KOH | Methanol | Reflux | - | 91 | [3] |
Table 2: Synthesis from Nitriles and Amino Alcohols
This method, often catalyzed by Lewis acids like zinc chloride, provides a direct route to 2-oxazolines.[4][5]
| Nitrile Substrate | Amino Alcohol Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | Ethanolamine | ZnCl₂ | Chlorobenzene | Reflux | 24 | 70-80 | [5] |
| Acetonitrile | Ethanolamine | ZnCl₂ | Chlorobenzene | Reflux | 24 | 50-60 | [5] |
| 4-Methoxybenzonitrile | Ethanolamine | None | None | 150 | 2 | 95 | [6] |
| Benzonitrile | (S)-2-Amino-1-propanol | ZnCl₂ | None | 130 | 16 | - | [7] |
Table 3: Cyclodehydration of β-Hydroxy Amides
The cyclization of pre-formed β-hydroxy amides is a common final step. The choice of dehydrating agent is critical and can influence the reaction conditions and yield.
| β-Hydroxy Amide Substrate | Dehydrating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | N-(2-hydroxyethyl)benzamide | TfOH | DCE | 80 | 12 | 95 |[2] | | N-(2-hydroxy-2-phenylethyl)benzamide | PPh₃/Tf₂O | CH₂Cl₂ | 0 to rt | 0.5 | 92 |[8][9][10] | | N-(2-hydroxyethyl)-4-nitrobenzamide | PPh₃/DDQ | CH₃CN | rt | 2 | 95 |[11] | | N-(2-hydroxyethyl)benzamide | DAST | CH₂Cl₂ | -78 to rt | 1 | 90 |[4] | | N-(2-hydroxyethyl)acetamide | Boric Acid (thermolysis of ester) | None | 240-260 | - | 75 |[12] |
III. Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis from a Carboxylic Acid[1]
-
In a microwave vessel, mix the carboxylic acid (1.0 equiv) with an excess of 2-amino-2-methyl-1-propanol (6.0 equiv).
-
Irradiate the mixture in an open vessel mode at 170 °C for 15-40 minutes.
-
After cooling, quench the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Lewis Acid-Catalyzed Synthesis from a Nitrile[5]
-
To a flask charged with the nitrile (1.0 equiv) and ethanolamine (1.0-1.2 equiv), add a catalytic amount of anhydrous zinc chloride (0.05-0.1 equiv).
-
Add chlorobenzene as the solvent and heat the mixture to reflux under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the residue by distillation or column chromatography.
Protocol 3: Cyclodehydration of a β-Hydroxy Amide using TfOH[2]
-
To a solution of the N-(2-hydroxyethyl)amide (1.0 equiv) in 1,2-dichloroethane (DCE), add triflic acid (TfOH) (1.5 equiv) at room temperature.
-
Heat the reaction mixture to 80 °C and monitor by TLC.
-
After completion (typically 12 hours), cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthetic pathways to 2-substituted-2-oxazolines.
Caption: Overview of the primary synthetic pathways to 2-substituted-2-oxazolines.
Caption: A typical one-pot experimental workflow for 2-oxazoline synthesis.
V. Conclusion
The synthesis of 2-substituted-2-oxazolines can be achieved through a variety of reliable methods. The choice of the optimal route is highly dependent on the specific substrate and the desired scale of the reaction.
-
Synthesis from carboxylic acids offers great versatility and is often high-yielding, with microwave-assisted methods providing a rapid and solvent-free option.[1] One-pot procedures using reagents like TfOH are also highly effective.[2]
-
The nitrile route is a direct and atom-economical approach, particularly for aryl-substituted oxazolines, and can be performed under metal-free conditions.[4][6]
-
The cyclodehydration of β-hydroxy amides is a convergent and widely used strategy, with a broad range of dehydrating agents available to suit different functional group tolerances.[2][4]
For drug development and process chemistry, the scalability, cost of reagents, and ease of purification are critical considerations. Methods that avoid stoichiometric, difficult-to-remove byproducts are generally preferred. The data and protocols presented in this guide are intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Convenient one-pot synthesis of 2-oxazolines from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Oxazoline synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Base-promoted Lewis acid catalyzed synthesis of quinazoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives [organic-chemistry.org]
- 10. A versatile cyclodehydration reaction for the synthesis of isoquinoline and beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.itu.edu.tr [web.itu.edu.tr]
Safety Operating Guide
Safe Disposal of 2-Benzyl-4,4-dimethyl-2-oxazoline: A Procedural Guide
For laboratory professionals engaged in research, development, and scientific exploration, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. This guide provides a detailed protocol for the proper disposal of 2-Benzyl-4,4-dimethyl-2-oxazoline, ensuring the safety of personnel and the protection of our environment.
Immediate Safety and Handling Protocols
Required Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves, ensuring they are inspected for tears or punctures before each use.
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory to prevent eye contact.[2]
-
Lab Coat: A standard laboratory coat must be worn to protect against accidental splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be utilized. All handling should ideally be conducted within a certified chemical fume hood.
Quantitative Data Summary
The following table summarizes key data for analogous compounds, providing a reference for safe handling and disposal.
| Property | Value | Source |
| Hazard Class | Harmful if swallowed, Skin/Eye Irritant | [1][2][3] |
| Primary Disposal Route | Approved Waste Disposal Plant | [3][4] |
| Incompatible Materials | Strong oxidizing agents | [4] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as a hazardous chemical waste. This involves careful collection, labeling, and transfer to a certified waste management facility.
1. Waste Collection:
- Collect all waste material, including any contaminated consumables (e.g., weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
- Ensure the container is compatible with the chemical.
2. Labeling:
- The waste container must be labeled with the full chemical name: "Waste this compound".
- Include appropriate hazard symbols (e.g., "Harmful," "Irritant").
- Indicate the date of waste accumulation.
3. Storage:
- Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
- Keep it away from incompatible materials, such as strong oxidizing agents.[4]
4. Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor.
- Do not dispose of this compound down the drain or in regular trash.[3]
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding the generation of dust.[4]
-
Collect the spilled material in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Report the spill to your EHS department.
-
-
Eye Contact:
-
Skin Contact:
-
Ingestion:
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Benzyl-4,4-dimethyl-2-oxazoline
This guide provides crucial safety and logistical information for the handling and disposal of 2-Benzyl-4,4-dimethyl-2-oxazoline, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, it may cause skin and eye irritation and could be harmful if swallowed. Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.
Summary of Recommended Personal Protective Equipment
| PPE Category | Type | Specifications and Use Cases |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling this compound. Always inspect gloves for signs of degradation or punctures before use. For tasks with a higher risk of splashing, consider double-gloving. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Safety glasses with side shields provide a basic level of protection. For procedures involving larger quantities or a higher risk of splashing, chemical splash goggles are required to ensure full protection. |
| Skin and Body Protection | Laboratory coat | A standard, flame-resistant lab coat should be worn to protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | A respirator should be used when there is a potential for generating dust or aerosols, or when working outside of a certified chemical fume hood. |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
Contaminated materials, including empty containers, should be treated as hazardous waste and disposed of through a licensed waste disposal company.
-
Do not dispose of this chemical down the drain or into the environment.
Experimental Protocol: General Weighing and Dispensing Procedure
This protocol outlines the basic steps for safely weighing and dispensing this compound powder in a laboratory setting.
Methodology:
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment: analytical balance, weigh paper or boat, spatulas, and a labeled receiving container.
-
Don the required PPE as specified in the table above.
-
-
Weighing:
-
Place a piece of weigh paper or a weigh boat on the analytical balance and tare the balance.
-
Carefully open the container of this compound inside the chemical fume hood.
-
Using a clean spatula, transfer the desired amount of the chemical onto the weigh paper. Avoid creating dust.
-
Record the exact weight.
-
-
Transfer:
-
Carefully transfer the weighed powder to the receiving container.
-
Use a brush to ensure all the powder is transferred.
-
-
Cleanup:
-
Securely close the container of this compound.
-
Clean the spatula, weigh boat (if reusable), and any other contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid self-contamination and dispose of single-use items properly.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures: Chemical Spill Workflow
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
